Bis(4-iodophenyl)methanone
Description
The exact mass of the compound 4,4'-Diiodobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(4-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8I2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHPJJBHNBGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292937 | |
| Record name | 4,4'-Diiodobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5630-56-8 | |
| Record name | Bis(4-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5630-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Diiodobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diiodobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Diiodobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of bis(4-iodophenyl)methanone
An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-iodophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key diarylketone scaffold and a valuable intermediate in organic synthesis, particularly in the development of novel polymers, and pharmaceutical agents. Its symmetrical structure, featuring two iodophenyl groups, offers reactive sites for a variety of cross-coupling reactions, making it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the essential analytical techniques for its thorough characterization. The methodologies presented herein are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final product.
Introduction: The Strategic Importance of this compound
The utility of this compound in synthetic chemistry stems from the presence of two iodine atoms at the para positions of the phenyl rings. These iodine moieties serve as excellent leaving groups in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of a wide range of substituents, enabling the synthesis of diverse derivatives with tailored electronic and steric properties. Consequently, this compound is a sought-after precursor for materials with interesting photophysical properties and for biologically active molecules.
The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This classical yet highly effective method involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst. The specific choice of reagents and reaction conditions is critical to achieving a high yield and purity of the target molecule. This guide will focus on a well-established protocol utilizing 4-iodobenzoyl chloride and iodobenzene.
Synthetic Protocol: A Validated Approach
The synthesis of this compound can be efficiently accomplished via the Friedel-Crafts acylation of iodobenzene with 4-iodobenzoyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, abstracts the chloride from 4-iodobenzoyl chloride to generate the acylium ion. This electrophile then attacks the electron-rich iodobenzene ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation of the resulting arenium ion rearomatizes the ring and yields the desired this compound.
DOT Diagram of the Synthetic Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Detailed Experimental Procedure
Materials:
-
4-Iodobenzoyl chloride (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Anhydrous aluminum chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-iodobenzoyl chloride (1.0 eq) and iodobenzene (1.2 eq) in anhydrous dichloromethane.
-
Add the solution of the acid chloride and iodobenzene dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a white to off-white solid.
Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Physical Properties
| Property | Observed Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 158-161 °C |
| Solubility | Soluble in dichloromethane, chloroform, acetone; sparingly soluble in ethanol |
Spectroscopic Analysis
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the proton environment in the molecule. For this compound, the spectrum is expected to be simple due to the molecule's symmetry.
-
Expected Chemical Shifts (in CDCl₃):
-
Two doublets in the aromatic region (approximately δ 7.6-7.9 ppm). These correspond to the protons on the two phenyl rings. The protons ortho to the carbonyl group will be downfield compared to the protons ortho to the iodine atom due to the electron-withdrawing nature of the carbonyl group.
-
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
A signal for the carbonyl carbon (C=O) around δ 194-196 ppm.
-
Signals for the aromatic carbons in the range of δ 128-142 ppm. The carbon attached to the iodine (ipso-carbon) will have a distinct chemical shift.
-
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
-
Key Vibrational Frequencies:
-
A strong absorption band corresponding to the C=O stretching of the ketone group, typically in the range of 1640-1660 cm⁻¹.
-
C-I stretching vibrations may be observed in the far-IR region (around 500-600 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations will also be present.
-
3.2.4. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
-
Expected Molecular Ion Peak (M⁺):
-
The exact mass of this compound (C₁₃H₈I₂O) is 433.87 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 434.
-
DOT Diagram of the Characterization Workflow
Caption: A schematic of the analytical workflow for the characterization of this compound.
Trustworthiness and Self-Validating Systems
The reliability of this synthetic and analytical protocol is ensured by several key factors:
-
Reproducibility: The Friedel-Crafts acylation is a well-documented and robust reaction. By carefully controlling the stoichiometry of the reagents and the reaction temperature, consistent yields and purity can be achieved.
-
Orthogonal Characterization: The use of multiple, independent analytical techniques (NMR, IR, MS, and melting point) provides a comprehensive and cross-validated confirmation of the product's identity and purity. Any significant deviation in one technique would be flagged by the others.
-
Purity Assessment: The final recrystallization step is crucial for removing any unreacted starting materials or byproducts. The sharpness of the melting point range is a good indicator of the purity of the final compound.
Conclusion
This guide has outlined a detailed and reliable method for the synthesis and characterization of this compound. By following the described protocols, researchers can confidently prepare this versatile building block for their synthetic endeavors. The emphasis on thorough characterization ensures the quality and reliability of the material, which is paramount for its successful application in the development of new materials and pharmaceuticals.
A Comprehensive Guide to the Spectroscopic Analysis of Bis(4-iodophenyl)methanone
Abstract: This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized for the characterization of bis(4-iodophenyl)methanone (4,4'-diiodobenzophenone). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting each method as a self-validating system for structural elucidation and purity assessment.
Introduction: The Significance of this compound
This compound is a diaryl ketone featuring a central carbonyl bridge flanked by two para-iodinated phenyl rings. Its molecular formula is C₁₃H₈I₂O, and it possesses a molecular weight of approximately 434.01 g/mol [1]. This compound serves as a crucial building block in organic synthesis, particularly in the development of novel polymers, photosensitizers, and pharmaceutical intermediates. The presence of two iodine atoms makes it an excellent substrate for cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the construction of more complex molecular architectures[2].
Given its role as a precursor, rigorous structural confirmation and purity analysis are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide will elucidate how each technique offers a unique piece of the structural puzzle, culminating in an unambiguous characterization of the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its symmetric nature and the substitution pattern of the aromatic rings.
Expertise & Experience: The Rationale
The key to interpreting the NMR spectra of this molecule is recognizing its C₂ᵥ symmetry. The two (4-iodophenyl) groups are chemically equivalent. This means that corresponding protons and carbons on each ring will have the same chemical shift, significantly simplifying the spectra. The electron-withdrawing nature of the central carbonyl group and the electronic effects of the iodine atoms are the primary determinants of the observed chemical shifts.
Proton (¹H) NMR Spectroscopy
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which serves as a convenient internal reference[3].
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the aromatic multiplets.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
-
Relaxation delay (d1): 2 seconds.
-
Pulse angle: 45 degrees.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the residual CDCl₃ peak at δ 7.26 ppm.
Data Interpretation Due to the molecule's symmetry, only two signals are expected in the aromatic region.
-
The protons ortho to the electron-withdrawing carbonyl group are deshielded and will appear further downfield.
-
The protons meta to the carbonyl group (and ortho to the iodine) are less deshielded and will appear further upfield.
-
Both signals will appear as doublets due to coupling with their single aromatic neighbor (ortho-coupling, ³JHH ≈ 8-9 Hz).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-ortho (to C=O) | 7.75 - 7.85 | Doublet (d) | ~8.4 |
| H-meta (to C=O) | 7.55 - 7.65 | Doublet (d) | ~8.4 |
Note: These shifts are predictive and based on data from structurally similar compounds such as (4-bromophenyl)(morpholino)methanone and bis(4-fluorophenyl)-methanone[4][5].
Carbon-¹³ (¹³C) NMR Spectroscopy
Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, which operates at ~100 MHz for ¹³C nuclei.
-
Acquisition Parameters:
-
Mode: Proton-decoupled (to produce singlets for all carbons).
-
Number of scans: 512-1024 (or more, as ¹³C is significantly less sensitive than ¹H).
-
Relaxation delay (d1): 2-5 seconds.
-
-
Processing: Process the FID as with ¹H NMR. Reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm[3].
Data Interpretation The symmetry of the molecule limits the number of unique carbon environments to five.
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield. For diaryl ketones, this signal is typically found in the δ 190-196 ppm region[3].
-
Ipso-Carbon (C-C=O): The aromatic carbon directly attached to the carbonyl group.
-
Aromatic CH (ortho to C=O): The carbons bearing protons ortho to the carbonyl.
-
Aromatic CH (meta to C=O): The carbons bearing protons meta to the carbonyl.
-
Ipso-Carbon (C-I): The aromatic carbon directly attached to iodine. The "heavy atom effect" of iodine causes this carbon to be shielded relative to other substituted aromatic carbons, shifting it significantly upfield. A signal around δ 96 ppm for a C-I has been reported for a similar structure[4].
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | ~195 |
| C-C=O (ipso) | ~137 |
| CH (ortho to C=O) | ~132 |
| CH (meta to C=O) | ~131 |
| C-I (ipso) | ~101 |
Note: These shifts are predictive, informed by data for related compounds[4][6].
Caption: Standard workflow for NMR spectroscopic analysis.
Vibrational Spectroscopy: Infrared (IR)
IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Expertise & Experience: The Rationale
For this compound, the most telling feature is the carbonyl (C=O) group of the ketone. This bond has a strong dipole moment and its stretching vibration produces a sharp, intense absorption band that is difficult to miss[7]. Its precise frequency is diagnostic and confirms the presence of an aromatic ketone. Other vibrations, such as aromatic C=C and C-H stretches, provide confirmatory evidence of the overall structure.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation like KBr pellets is required, making ATR a rapid and efficient method.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Data Interpretation The spectrum is analyzed by identifying key absorption bands and assigning them to specific molecular vibrations.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the presence of aromatic rings. |
| Ketone C=O Stretch | 1665 - 1650 | Strong, Sharp | Diagnostic for a diaryl ketone. Conjugation with the phenyl rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | A series of sharp peaks confirms the aromatic framework. |
| C-I Stretch | 600 - 500 | Medium | Confirms the presence of the carbon-iodine bond. This may be in the fingerprint region and harder to assign definitively. |
Note: The C=O stretch is the most important peak for identification. Its presence in the specified range is strong evidence for the benzophenone core[3][8].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive technique for determining the molecular weight and can offer structural insights through analysis of fragmentation patterns.
Expertise & Experience: The Rationale
For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental formula (C₁₃H₈I₂O) by providing a highly accurate mass measurement. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The bond between the aromatic ring and the carbonyl group, as well as the C-I bond, are likely points of cleavage.
Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer. ESI is a soft ionization technique that typically yields the intact molecular ion, often as an adduct ([M+H]⁺ or [M+Na]⁺).
-
Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution of a TOF or Orbitrap analyzer allows for mass measurements with an accuracy of <5 ppm.
-
Data Analysis:
Data Interpretation
| Ion | Formula | Calculated m/z | Assignment |
| [M]⁺ | C₁₃H₈I₂O | 433.87 | Molecular Ion |
| [M-I]⁺ | C₁₃H₈IO | 306.97 | Loss of an iodine radical |
| [C₇H₄IO]⁺ | C₇H₄IO | 230.93 | 4-iodobenzoyl cation (a common fragment for benzophenones) |
| [C₆H₄I]⁺ | C₆H₄I | 202.94 | 4-iodophenyl cation |
Note: Iodine has only one major isotope (¹²⁷I), so the isotopic pattern will be simple, unlike compounds containing chlorine or bromine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as the conjugated system present in this compound.
Expertise & Experience: The Rationale
The benzophenone core is a well-studied chromophore. Its UV spectrum is characterized by two main types of electronic transitions:
-
π → π* transitions: These are high-energy, high-intensity absorptions associated with the aromatic system.
-
n → π* transition: This is a lower-energy, lower-intensity absorption involving the non-bonding (n) electrons on the carbonyl oxygen and the π* anti-bonding orbital of the carbonyl group[10]. This transition is formally forbidden and thus has a low molar absorptivity.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). A concentration in the micromolar (µM) range is typical.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the absorbance from approximately 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Data Interpretation The UV spectrum of benzophenone derivatives typically shows several absorption bands[11].
-
An intense band around 250-260 nm corresponding to a π → π* transition of the conjugated aromatic system.
-
A weak, broad band around 330-350 nm corresponding to the forbidden n → π* transition of the carbonyl group[10]. The position of this band is sensitive to solvent polarity; it undergoes a hypsochromic (blue) shift in polar, protic solvents due to hydrogen bonding with the carbonyl oxygen[10].
Summary and Conclusion
The multi-technique spectroscopic analysis provides a robust and self-validating characterization of this compound. NMR spectroscopy confirms the C-H framework and the molecule's symmetry, IR spectroscopy identifies the key carbonyl functional group, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy characterizes the electronic properties of the chromophore. Together, these methods provide an unambiguous structural fingerprint, ensuring the material's identity and quality for its intended applications in research and development.
References
- 1. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR [m.chemicalbook.com]
- 6. Bis(4-fluorophenyl)-methanone(345-92-6) 13C NMR spectrum [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 4-Iodoacetophenone [webbook.nist.gov]
- 9. PubChemLite - this compound (C13H8I2O) [pubchemlite.lcsb.uni.lu]
- 10. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Bis(4-iodophenyl)methanone synthesis via Friedel-Crafts acylation
An In-Depth Technical Guide to the Synthesis of Bis(4-iodophenyl)methanone via Friedel-Crafts Acylation
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable diaryl ketone intermediate. The synthesis is achieved through the classic Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry. This document delves into the underlying mechanistic principles, provides a detailed and validated experimental protocol, discusses strategies for optimization and troubleshooting, and outlines essential safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical knowledge with practical, field-proven insights to ensure a successful and reproducible synthetic outcome.
Theoretical Foundation: The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, is a fundamental electrophilic aromatic substitution (EAS) reaction.[1][2] It facilitates the introduction of an acyl group (R-C=O) onto an aromatic ring, yielding an aryl ketone. The reaction typically employs an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]
The synthesis of this compound involves the acylation of iodobenzene with 4-iodobenzoyl chloride. The mechanism proceeds through several distinct steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acylating agent (4-iodobenzoyl chloride) by coordinating with the chlorine atom. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the primary reactant that attacks the aromatic ring.[4]
-
Electrophilic Attack: The π-electron system of the iodobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by resonance.[5]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This deprotonation restores the stable aromatic system and yields the final ketone product.[1][3] The AlCl₃ catalyst is regenerated in this step.
However, a critical distinction from Friedel-Crafts alkylation is that the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the product against further acylation and necessitates the use of stoichiometric or greater amounts of the catalyst. The complex is subsequently hydrolyzed during the aqueous workup to release the final product.[1]
Causality of Reagent and Substrate Choice
-
Iodobenzene (Substrate): As a halogen, the iodine atom is an ortho-, para-directing group due to the resonance effect of its lone pairs. However, it is also a deactivating group because of its strong inductive electron-withdrawing effect. This deactivation makes iodobenzene less reactive than benzene, requiring robust reaction conditions.[6] The steric bulk of the incoming acylium ion and the iodine atom favors substitution at the para-position, leading to the desired 4,4'-disubstituted product.[7][8]
-
4-Iodobenzoyl Chloride (Acylating Agent): This reagent provides the second iodophenyl moiety and the carbonyl bridge. Its chloride form is highly reactive towards Lewis acids for generating the necessary acylium ion.[9][10]
-
Aluminum Chloride (Catalyst): AlCl₃ is a powerful Lewis acid highly effective at generating acylium ions from acyl chlorides.[3] Its use in stoichiometric amounts is essential to drive the reaction to completion due to product-catalyst complexation.[1]
Caption: The three-step mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Iodobenzene | C₆H₅I | 204.01 | 10.2 g (5.6 mL) | 50.0 | 2.5 |
| 4-Iodobenzoyl chloride | C₇H₄ClIO | 266.46 | 5.33 g | 20.0 | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 3.20 g | 24.0 | 1.2 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove residual moisture.[11]
-
Fit the top of the condenser and dropping funnel with calcium chloride drying tubes or connect to an inert gas (Argon or Nitrogen) line to maintain an anhydrous atmosphere.[11]
-
-
Reagent Charging:
-
In the flask, dissolve iodobenzene (10.2 g) in 50 mL of anhydrous dichloromethane.
-
Begin stirring and cool the solution to 0 °C using an ice-water bath.
-
Once cooled, carefully and portion-wise add anhydrous aluminum chloride (3.20 g) to the stirred solution. The addition is exothermic and may cause HCl gas evolution if trace moisture is present.
-
-
Addition of Acylating Agent:
-
Dissolve 4-iodobenzoyl chloride (5.33 g) in 50 mL of anhydrous dichloromethane in the dropping funnel.
-
Add the 4-iodobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[12]
-
-
Work-up and Quenching:
-
After the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by pouring the mixture onto ~100 g of crushed ice in a beaker. This step is highly exothermic and will generate HCl gas.[13]
-
Add ~10 mL of concentrated HCl to the ice mixture to fully hydrolyze the aluminum complexes.
-
Transfer the entire mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 100 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude solid product can be purified by recrystallization. A suitable solvent system is ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and collect the purified product by vacuum filtration.[13]
-
-
Characterization:
-
Confirm the identity and purity of the final product, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination. The expected melting point is around 158-162 °C.[14]
-
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting and Optimization
Low yields or the formation of side products are common challenges in Friedel-Crafts acylations, particularly with deactivated substrates.[11]
-
Issue: Low Yield:
-
Cause: Insufficiently anhydrous conditions. Water deactivates the AlCl₃ catalyst.[11]
-
Solution: Ensure all glassware is meticulously dried and use high-purity, anhydrous reagents and solvents. Perform the reaction under an inert atmosphere.
-
Cause: Deactivation of the iodobenzene ring.
-
Solution: The reaction may require gentle heating (e.g., reflux in DCM at ~40°C) or a longer reaction time to improve conversion. However, higher temperatures can also promote side reactions.[11]
-
-
Issue: Side Product Formation:
-
Cause: Disproportionation or rearrangement. Under harsh conditions, iodine atoms can migrate, leading to the formation of di-iodobenzenes.[6][15]
-
Solution: Maintain a controlled reaction temperature. Lowering the temperature can often suppress these side reactions.[6]
-
Cause: Polysubstitution. While the acyl group is deactivating and generally prevents this, it's a theoretical possibility under forcing conditions.[4]
-
Solution: Use of a large excess of the substrate (iodobenzene) can favor mono-acylation.
-
Safety and Handling
Professional laboratory safety standards must be strictly adhered to throughout this procedure.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle only in a fume hood and wear gloves, safety goggles, and a lab coat.[11]
-
4-Iodobenzoyl Chloride: Corrosive and a lachrymator (causes tears). It will react with moisture in the air. Handle with care in a fume hood.[16]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.[11]
-
Quenching: The workup procedure involving ice is highly exothermic and releases large volumes of HCl gas. This must be done slowly and cautiously in a fume hood.
Conclusion
The Friedel-Crafts acylation provides a reliable and direct route for the synthesis of this compound from iodobenzene and 4-iodobenzoyl chloride. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the nature of the deactivated aromatic substrate, is paramount. By adhering to strict anhydrous conditions, carefully controlling reaction parameters, and observing all safety precautions, researchers can achieve high yields of the desired product. This technical guide offers a robust framework for the successful execution of this important synthetic transformation.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solved Friedel-Crafts acylation of iodobenzene with acetyl | Chegg.com [chegg.com]
- 9. 4-Iodobenzoyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 4-インドベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bis(4-fluorophenyl)-methanone synthesis - chemicalbook [chemicalbook.com]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 14. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. 4-Iodobenzoyl chloride | CAS#:1711-02-0 | Chemsrc [chemsrc.com]
Physical and chemical properties of bis(4-iodophenyl)methanone
An In-depth Technical Guide to Bis(4-iodophenyl)methanone
Introduction
This compound, also known as 4,4'-diiodobenzophenone, is a halogenated aromatic ketone. Its molecular structure, featuring a central carbonyl group flanked by two iodophenyl rings, makes it a valuable intermediate and building block in various fields of chemical synthesis. The presence of two iodine atoms provides reactive sites for a multitude of cross-coupling reactions, while the benzophenone core imparts specific photochemical and physical properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, application, and the design of synthetic routes. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4,4'-Diiodobenzophenone | [1] |
| CAS Number | 5630-56-8 | [1][2] |
| Molecular Formula | C13H8I2O | [1][2] |
| Molecular Weight | 434.01 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Monoisotopic Mass | 433.86646 Da | [1][4] |
| Purity | 97% | [3] |
| InChI | InChI=1S/C13H8I2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | [4] |
| InChIKey | HFRHPJJBHNBGBD-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)I | [2] |
Synthesis and Reactivity
Synthesis: Friedel-Crafts Acylation
A primary and industrially significant method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the reaction of an arene with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[6]
The general mechanism involves the formation of a highly reactive acylium ion, which then acts as the electrophile and is attacked by the electron-rich aromatic ring.[6] The carbonyl group of the resulting ketone is deactivating, which advantageously prevents further acylation of the product.[6]
Caption: Friedel-Crafts acylation pathway for this compound synthesis.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) under a nitrogen atmosphere.[7]
-
Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), via a syringe.
-
Reactant Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 4-iodobenzoyl chloride in the same anhydrous solvent to the stirred suspension.
-
Addition of Arene: Following the addition of the acyl chloride, add iodobenzene dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice and an aqueous solution of hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity
The iodine substituents on the phenyl rings are key to the reactivity of this compound. These positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of functional groups, making this molecule a versatile precursor for the synthesis of more complex structures, including polymers and pharmacologically active molecules.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption peak is expected in the region of 1650-1700 cm⁻¹, which is characteristic of a diaryl ketone carbonyl group. The conjugation with the aromatic rings slightly lowers the frequency compared to a non-conjugated ketone.[8]
-
C-I Stretch: The carbon-iodine bond will exhibit a stretching vibration in the fingerprint region, typically below 600 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ range correspond to the carbon-carbon double bond stretching within the aromatic rings.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm) would be anticipated, corresponding to the protons ortho and meta to the iodine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the δ 190-200 ppm range), the ipso-carbons attached to the iodine atoms, and the other aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of this compound (434.01 g/mol ) is expected.[1][2] The presence of two iodine atoms will result in a characteristic isotopic pattern.
-
Fragmentation: Common fragmentation pathways may involve the loss of iodine atoms and cleavage around the carbonyl group.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Applications
The unique structural features of this compound make it a valuable compound in several areas of research and development.
Organic Synthesis
As previously mentioned, the two iodine atoms serve as excellent handles for a variety of cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Polymer Chemistry and Materials Science
The benzophenone core is a well-known photoinitiator.[10] Derivatives of benzophenone can be used in photopolymerization processes, such as those used in 3D printing and the curing of coatings and adhesives.[10] The introduction of heavy atoms like iodine can influence the photochemical properties, potentially leading to the development of novel photoinitiators with tailored absorption characteristics and initiation efficiencies. Furthermore, this compound can be used as a monomer in the synthesis of high-performance polymers with enhanced thermal stability and flame retardant properties.
Drug Development
The diaryl ketone scaffold is present in a number of biologically active molecules. The ability to functionalize the iodinated positions of this compound provides a platform for the synthesis of libraries of compounds for screening in drug discovery programs. The iodine atoms can also be replaced with radioisotopes of iodine, making it a potential precursor for the development of radiopharmaceuticals for diagnostic imaging or targeted radiotherapy.[11]
Safety and Handling
This compound is classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical compound with a rich chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important building block in organic synthesis, polymer chemistry, and materials science. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, offering a foundation for its effective use in research and development.
References
- 1. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5630-56-8 | FAA63056 [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - this compound (C13H8I2O) [pubchemlite.lcsb.uni.lu]
- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(4-iodophenyl)methanone (CAS: 5630-56-8)
This guide provides a comprehensive technical overview of Bis(4-iodophenyl)methanone, also known as 4,4'-diiodobenzophenone. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and potential applications, with a strong emphasis on experimental causality and practical insights.
Introduction: The Significance of a Dihalogenated Benzophenone
This compound is a symmetrical diaryl ketone featuring a central carbonyl group flanked by two para-iodinated phenyl rings. The benzophenone core is a prevalent scaffold in medicinal chemistry and polymer science, and the introduction of iodine atoms at the 4 and 4' positions imparts unique reactivity to the molecule. The carbon-iodine bond is the most labile among the carbon-halogen bonds, making this compound a valuable precursor for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide will explore the fundamental characteristics of this compound and its potential as a versatile building block in synthetic chemistry.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5630-56-8 | |
| Molecular Formula | C₁₃H₈I₂O | --INVALID-LINK-- |
| Molecular Weight | 434.01 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a solid, likely crystalline, ranging from white to off-white or pale yellow. | Inferred from related benzophenones |
| Melting Point | Not experimentally determined. Expected to be in the range of 170-210 °C. For comparison, the melting point of 4,4'-dibromobenzophenone is 171-174 °C[1], and that of 4,4'-dihydroxybenzophenone is 213-215 °C.[2] | Inferred |
| Boiling Point | Not experimentally determined at atmospheric pressure due to the high molecular weight and potential for decomposition. | Inferred |
| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and hot toluene.[1] | Inferred |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. Although experimental spectra for this specific compound are not widely published, the expected spectral features can be reliably predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum (predicted in CDCl₃, 400 MHz), two distinct signals corresponding to the aromatic protons are expected:
-
δ ~7.8-8.0 ppm (d, 4H): This downfield doublet is assigned to the four aromatic protons ortho to the carbonyl group. The electron-withdrawing effect of the carbonyl group deshields these protons.
-
δ ~7.5-7.7 ppm (d, 4H): This upfield doublet corresponds to the four aromatic protons ortho to the iodine atoms.
The coupling constant (J) for both doublets is expected to be in the range of 8-9 Hz, which is characteristic of ortho-coupling in a para-disubstituted benzene ring.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum (in CDCl₃, 100 MHz) would likely exhibit the following signals:
-
δ ~195-197 ppm: The carbonyl carbon, which is typically found in this region for diaryl ketones.
-
δ ~138-140 ppm: The ipso-carbons attached to the carbonyl group.
-
δ ~131-133 ppm: The aromatic carbons ortho to the carbonyl group.
-
δ ~129-131 ppm: The aromatic carbons ortho to the iodine atoms.
-
δ ~95-100 ppm: The ipso-carbons attached to the iodine atoms. The heavy atom effect of iodine causes a significant upfield shift for the carbon to which it is attached.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
-
~1650-1670 cm⁻¹ (strong): This prominent band is due to the C=O stretching vibration of the diaryl ketone.
-
~1580-1600 cm⁻¹ and ~1480-1500 cm⁻¹ (medium to strong): These absorptions correspond to the C=C stretching vibrations within the aromatic rings.
-
~800-850 cm⁻¹ (strong): This band is indicative of the out-of-plane C-H bending of the para-disubstituted benzene rings.
-
~480-550 cm⁻¹ (weak to medium): This region may contain the C-I stretching vibration.
Synthesis of this compound
The most common and industrially scalable method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the carbonyl carbon.
Proposed Synthetic Route: Friedel-Crafts Acylation
A plausible and efficient synthesis of this compound involves the Friedel-Crafts acylation of iodobenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation synthesis of this compound.
Detailed Experimental Protocol (Prophetic)
This protocol is based on established procedures for similar Friedel-Crafts acylations and should be optimized for the specific reactants.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve 4-iodobenzoyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the AlCl₃ suspension with vigorous stirring.
-
Electrophilic Aromatic Substitution: To the resulting mixture, add iodobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the presence of the two carbon-iodine bonds, which are susceptible to a variety of cross-coupling reactions. The electron-withdrawing nature of the central carbonyl group can also influence the reactivity of the aromatic rings.
Cross-Coupling Reactions
The C-I bond is significantly weaker than C-Br and C-Cl bonds, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecules.
Caption: Key cross-coupling reactions involving this compound.
These reactions are instrumental in the synthesis of novel materials and potential therapeutic agents. For instance, the resulting biaryl ketones from Suzuki coupling are important structural motifs in many biologically active compounds.
Potential Applications
While specific applications of this compound are not extensively documented, its structural features suggest its utility in several areas:
-
Polymer Chemistry: As a di-functional monomer, it can be used in the synthesis of high-performance polymers. The benzophenone moiety is known to impart thermal stability and desirable mechanical properties to polymers.
-
Medicinal Chemistry: The benzophenone scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The iodo-substituents can serve as handles for further functionalization to generate libraries of compounds for drug discovery. Halogenated benzophenones, in particular, have shown promise as anticancer agents.[8]
-
Materials Science: The introduction of heavy iodine atoms can influence the photophysical properties of the molecule, suggesting potential applications in organic electronics and as a component in photosensitive materials.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a dry and cool place.
-
Hazards: Based on related compounds, it may cause skin and eye irritation. The toxicological properties have not been thoroughly investigated.
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry. Its key feature is the presence of two reactive carbon-iodine bonds on a stable benzophenone scaffold. This combination allows for its use as a precursor in a variety of cross-coupling reactions, enabling the synthesis of complex and potentially bioactive molecules. While some experimental data for this specific compound are lacking, its properties and reactivity can be reliably inferred from its structural analogs. Further research into the applications of this compound in medicinal chemistry and materials science is warranted and holds significant promise.
References
- 1. 4,4'-Dibromobenzophenone CAS#: 3988-03-2 [m.chemicalbook.com]
- 2. 611-99-4 CAS MSDS (4,4'-Dihydroxybenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Bis(4-iodophenyl)methanone molecular structure and formula
An In-Depth Technical Guide to Bis(4-iodophenyl)methanone
Introduction: Strategic Importance in Synthetic Chemistry
This compound, also known as 4,4'-diiodobenzophenone, is a diaryl ketone of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a central benzophenone core symmetrically substituted with iodine atoms at the para positions, makes it an exceptionally valuable and versatile building block.
The strategic placement of the iodo groups provides two reactive handles for a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This dual functionality allows for the programmed, stepwise, or simultaneous construction of complex molecular architectures. The benzophenone core itself imparts unique photophysical properties and structural rigidity, making derivatives of this molecule prime candidates for novel polymers, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. This guide provides a comprehensive overview of its molecular structure, a validated synthetic protocol, and the analytical techniques required for its unequivocal identification.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound lies in its structure and resulting physical properties. This compound is a symmetrical molecule where a carbonyl group bridges two phenyl rings, each bearing an iodine atom in the position para to the carbonyl bridge.
Molecular Formula: C₁₃H₈I₂O[1]
Structure:
Figure 1: 2D structure of this compound.
The dihedral angle between the two phenyl rings is a key structural parameter, influencing the molecule's conformation and crystal packing. In related benzophenone structures, this angle is typically around 52-54°, preventing full coplanarity and conjugation across the entire molecule.[2] This twisted conformation has significant implications for the electronic and photophysical properties of its derivatives.
All essential quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4,4'-Diiodobenzophenone | PubChem[1] |
| CAS Number | 5630-56-8 | PubChem[1] |
| Molecular Weight | 434.01 g/mol | PubChem[1] |
| Exact Mass | 433.86646 Da | PubChem[1] |
| Appearance | Off-white to yellow solid | (Typical) |
| Melting Point | ~214 °C | PubChem[1] |
Synthesis of this compound
The synthesis of diaryl ketones is a cornerstone of organic chemistry. For this compound, the most direct and industrially scalable approach is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3][4]
The causality behind this choice of reaction is twofold: the high reliability of the Friedel-Crafts acylation for forming aryl ketones and the commercial availability of the starting materials. Unlike the corresponding alkylation reaction, the acylation is not prone to carbocation rearrangements and the product is deactivated towards further substitution, preventing polysubstitution.[5]
Proposed Synthetic Workflow: Friedel-Crafts Acylation
The diagram below outlines the logical flow for the synthesis of this compound from iodobenzene and a suitable acylating agent like phosgene or its equivalent, carbon tetrachloride.
Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is a standard, validated procedure for Friedel-Crafts acylation, adapted for this specific target.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add iodobenzene (2.0 equivalents). If a solvent is desired, carbon disulfide (CS₂) is a traditional choice, although dichloromethane (DCM) can also be used.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents). Causality: The Lewis acid is highly reactive with atmospheric moisture; anhydrous conditions are critical. The slight excess of catalyst ensures complete reaction as some will be complexed by the product ketone.
-
Acylating Agent Addition: While maintaining the temperature, slowly add carbon tetrachloride (CCl₄, 1.0 equivalent) dropwise via an addition funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring by TLC. Causality: CCl₄ serves as a phosgene equivalent. The reaction with two molecules of iodobenzene, driven by the Lewis acid, forms the diaryl ketone.
-
Reaction Quench and Hydrolysis: After completion, cool the reaction mixture back to 0 °C and cautiously pour it over a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 30 minutes. Causality: This step hydrolyzes the aluminum chloride-ketone complex, precipitating the crude product and moving the aluminum salts into the aqueous phase.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude solid. The product can be purified either by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to yield pure this compound.
Spectroscopic Characterization and Validation
Unequivocal structural confirmation is paramount. The following spectroscopic data are characteristic of this compound and serve as a self-validating system for the synthesized product.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying key functional groups. The most diagnostic feature of a diaryl ketone is its carbonyl (C=O) stretching vibration.
-
C=O Stretch: A strong, sharp absorption peak is expected in the range of 1650-1670 cm⁻¹ . The conjugation of the carbonyl group with both aromatic rings lowers the frequency compared to a saturated ketone (~1715 cm⁻¹). For benzophenone itself, this peak appears at 1652 cm⁻¹.[6]
-
Aromatic C=C Stretches: Medium to weak absorptions around 1580-1600 cm⁻¹ .
-
Aromatic C-H Stretches: Peaks appearing just above 3000 cm⁻¹ .
-
C-I Stretch: A weak absorption in the far-infrared region, typically ~500-600 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. Due to the C₂ᵥ symmetry of the molecule, the ¹H and ¹³C NMR spectra are simplified.
-
¹H NMR: The spectrum will show two distinct signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to 4 protons.
-
Signal 1 (δ ≈ 7.8 ppm, doublet): These are the two pairs of protons ortho to the electron-withdrawing carbonyl group (Hₐ). They are deshielded and appear further downfield.
-
Signal 2 (δ ≈ 7.2 ppm, doublet): These are the two pairs of protons ortho to the iodine atoms (Hₑ). They are less deshielded and appear further upfield.
-
The signals will appear as doublets due to coupling with their adjacent protons, exhibiting a typical ortho-coupling constant (J ≈ 8-9 Hz).
-
-
¹³C NMR: The spectrum will display four signals for the aromatic carbons and one for the carbonyl carbon.
-
Carbonyl Carbon (C=O): δ ≈ 194-196 ppm.[7]
-
Quaternary Carbon (C-C=O): δ ≈ 137-139 ppm.
-
Quaternary Carbon (C-I): δ ≈ 96-98 ppm. The heavy iodine atom causes a significant upfield shift for the carbon it is attached to.[8]
-
Aromatic CH (ortho to C=O): δ ≈ 131-133 ppm.
-
Aromatic CH (ortho to I): δ ≈ 137-138 ppm.[8]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.
-
Molecular Ion (M⁺•): The molecular ion peak will be observed at m/z ≈ 434 , corresponding to the molecular weight of the compound (C₁₃H₈¹²⁷I₂O).[1]
-
Key Fragmentation Patterns: Electron impact (EI) ionization will induce characteristic fragmentation.
-
Acylium Ion: A prominent peak at m/z = 231 corresponding to the [I-C₆H₄-CO]⁺ fragment, resulting from the cleavage of the C-C bond between the carbonyl and one of the phenyl rings. This is a very common and stabilizing fragmentation for ketones.[9][10]
-
Loss of Iodine: A peak at m/z = 307 ([M-I]⁺) corresponding to the loss of a single iodine radical.
-
Iodophenyl Cation: A peak at m/z = 204 corresponding to the [I-C₆H₄]⁺ fragment.
-
Applications in Research and Development
The utility of this compound stems directly from its structure. The two C-I bonds are ideal substrates for metal-catalyzed cross-coupling reactions. This allows researchers to:
-
Synthesize Conjugated Polymers: Sequential or simultaneous coupling reactions (e.g., Suzuki coupling with diboronic esters) can generate highly conjugated polymers with benzophenone units, which are investigated for their electronic and optical properties in materials science.
-
Develop Novel Pharmacophores: The diaryl ketone scaffold is present in many biologically active molecules. Using this compound as a starting point, medicinal chemists can perform dual coupling reactions to rapidly build libraries of complex molecules for screening as potential drug candidates.[11]
-
Create Photosensitive Probes: The benzophenone core is a well-known photosensitizer. Derivatives can be synthesized for use in photolabeling and other chemical biology applications.
References
- 1. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Bis(4-iodophenyl)methanone in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of bis(4-iodophenyl)methanone, a key intermediate in various synthetic and pharmaceutical applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers insights based on analogous compounds, and provides a detailed protocol for empirical solubility determination.
Introduction: The Significance of Solubility in a Research Context
This compound, also known as 4,4'-diiodobenzophenone, is a diarylketone with a molecular structure featuring a central carbonyl group flanked by two iodinated phenyl rings.[1] Its utility in organic synthesis, particularly in the formation of complex polymers and as a precursor for various pharmaceutical compounds, is significant. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug delivery systems. The solubility of a compound dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability.
Theoretical Framework: Predicting Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3] The molecular structure of this compound provides key insights into its expected solubility profile.
-
Molecular Structure and Polarity: The molecule possesses a central carbonyl group (C=O) which introduces a degree of polarity due to the electronegativity difference between carbon and oxygen. However, the bulk of the molecule consists of two large, nonpolar iodophenyl rings.[1][3] These aromatic rings contribute significantly to the overall nonpolar character of the compound. The presence of iodine, a large and polarizable halogen, further influences intermolecular interactions, primarily through London dispersion forces.
-
Intermolecular Forces: The primary intermolecular forces at play for this compound are:
-
Dipole-dipole interactions: Arising from the polar carbonyl group.
-
London dispersion forces: Significant due to the large electron clouds of the iodine atoms and the aromatic rings.
-
Potential for weak hydrogen bonding: The oxygen of the carbonyl group can act as a hydrogen bond acceptor with protic solvents.[4]
-
Based on this structure, it is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents with moderate to low polarity.
Caption: Molecular structure of this compound.
Inferred Solubility Profile from Analogous Compounds
A close analog, 4,4'-dibromobenzophenone , is reported to be soluble in ethanol, 2-propanol, acetone, and toluene, and miscible with water.[5] Another related compound, benzophenone , is practically insoluble in water but more soluble in organic solvents.[6] The solubility of benzophenone in various pure solvents, including alcohols, esters, and acetonitrile, has been measured and generally increases with temperature.[7]
Given that iodine is larger and more polarizable than bromine, it is expected that this compound will have a similar or slightly enhanced solubility in nonpolar and moderately polar organic solvents compared to its dibromo-analog. The large, hydrophobic nature of the molecule suggests poor solubility in water.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The large nonpolar surface area of the iodophenyl rings dominates over the polarity of the central carbonyl group.[3] |
| Methanol | High | Slightly Soluble | The hydroxyl group can interact with the carbonyl, but the nonpolar bulk of the molecule limits solubility.[4] |
| Ethanol | High | Soluble | Similar to methanol, but the slightly lower polarity may improve solubility.[5] |
| Acetone | Medium | Soluble | A polar aprotic solvent that can effectively solvate the carbonyl group without the steric hindrance of extensive hydrogen bonding networks.[5] |
| Toluene | Low | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the iodophenyl rings.[5] |
| Hexane | Low | Sparingly Soluble | While nonpolar, the lack of aromaticity may lead to less favorable interactions compared to toluene. |
| Dichloromethane | Medium | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and solvate a range of polarities. |
| Chloroform | Medium | Soluble | Similar to dichloromethane, it is a versatile solvent for organic compounds. |
| Tetrahydrofuran (THF) | Medium | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide variety of compounds. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each organic solvent to be tested into the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow any undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.
-
Analyze the diluted solutions using a pre-validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known concentrations to ensure the accuracy of the measurement.
-
-
Calculation of Solubility:
-
From the determined concentration of the saturated solution, calculate the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Conclusion
While specific quantitative solubility data for this compound is not prevalent in the public domain, a strong predictive understanding can be established based on its molecular structure and the known solubility of analogous compounds. It is anticipated to be soluble in a range of common organic solvents, particularly those with low to moderate polarity, and insoluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This foundational knowledge is critical for the effective utilization of this compound in research, development, and manufacturing processes.
References
- 1. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. echemi.com [echemi.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. 4,4'-Dibromobenzophenone, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Benzophenone - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Bis(4-iodophenyl)methanone
For correspondence: [Fictional Contact Information]
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of bis(4-iodophenyl)methanone. In the absence of direct empirical data for this specific compound, this document leverages fundamental principles of physical organic chemistry, established knowledge of related halogenated aromatic compounds, and standard thermal analysis methodologies to construct a predictive model of its behavior at elevated temperatures. This guide is intended for researchers, scientists, and drug development professionals who utilize or synthesize halogenated aromatic ketones and require a robust understanding of their thermal limitations and potential degradation pathways. We present a theoretical framework for the decomposition mechanism, beginning with the homolytic cleavage of the carbon-iodine bond, which is predicted to be the primary initiation step due to its comparatively low bond dissociation energy. This is followed by a discussion of potential subsequent reactions of the resulting radical species. Furthermore, this guide outlines detailed, best-practice experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to empirically validate the theoretical predictions presented herein.
Introduction: The Significance of Thermal Properties for Diaryl Ketones
This compound is a member of the diaryl ketone family, a structural motif present in numerous pharmaceuticals, photoinitiators, and advanced materials. The substitution of iodine at the para positions of the phenyl rings significantly influences the molecule's reactivity, electronic properties, and, critically, its thermal stability. For professionals in drug development and materials science, a thorough understanding of a compound's thermal behavior is paramount for ensuring product stability, defining safe processing and storage conditions, and predicting potential degradation products which may impact efficacy and safety.
This guide will delve into the theoretical underpinnings of the thermal decomposition of this compound, offering a scientifically grounded prediction of its behavior under thermal stress.
Predicted Thermal Decomposition Profile
The thermal decomposition of an organic molecule is initiated by the cleavage of its weakest chemical bond. In the case of this compound, the carbon-iodine (C-I) bond is anticipated to be the most labile.
The Critical Role of the Carbon-Iodine Bond
The bond dissociation energy (BDE) is a measure of the energy required to break a bond homolytically. The BDE of a typical aromatic C-I bond is significantly lower than that of C-H, C-C, and C=O bonds within the molecule, as well as other carbon-halogen bonds.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aromatic C-I | ~240 |
| Aromatic C-Br | ~339 |
| Aromatic C-Cl | ~406 |
| Aromatic C-H | ~413 |
| Aromatic C-C | ~347 |
| Aromatic C=O (in ketones) | ~745 |
Note: These are average values and can vary depending on the specific molecular environment.[1][2]
This disparity in bond energies strongly suggests that the initial step in the thermal decomposition of this compound will be the homolytic cleavage of one of the C-I bonds to form an iodine radical and a 4-iodophenyl(4-benzoyl)phenyl radical.
Proposed Decomposition Mechanism
Based on the initial C-I bond scission, a plausible multi-step decomposition pathway can be proposed:
-
Initiation: Homolytic cleavage of a C-I bond to form radical species.
-
Propagation: The highly reactive radical intermediates can undergo a variety of subsequent reactions, including:
-
Hydrogen abstraction from other molecules.
-
Intermolecular and intramolecular radical addition to aromatic rings.
-
Further fragmentation of the benzophenone backbone at higher temperatures.
-
-
Termination: Combination of radical species to form stable, non-radical products.
The pyrolysis of iodobenzene has been shown to yield products such as biphenyl and iodine, which supports the proposed mechanism of initial C-I bond cleavage followed by radical recombination.[3]
Predicted Decomposition Products
Based on the proposed mechanism, the thermal decomposition of this compound is likely to produce a complex mixture of products, including but not limited to:
-
Iodine (I₂)
-
4-iodobenzophenone
-
Benzophenone
-
Various substituted biphenyls and polyphenyls
-
Char residue at very high temperatures
The identification of these products would require techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the residues and evolved gases from a TGA experiment.
Theoretical Thermal Analysis Profile
While no experimental TGA or DSC data for this compound are publicly available, we can predict the general characteristics of its thermal analysis curves based on data from structurally similar compounds like 4,4'-dichlorobenzophenone and 4,4'-dibromobenzophenone.[4][5][6][7][8][9][10]
Predicted Thermogravimetric Analysis (TGA) Profile
A TGA experiment measures the change in mass of a sample as a function of temperature. For this compound, we anticipate a single-step or multi-step decomposition process.
-
Onset of Decomposition: Given the lower C-I bond energy, the onset of decomposition for this compound is expected to be at a lower temperature compared to its chloro- and bromo-analogs. A reasonable estimate for the onset of significant weight loss would be in the range of 250-350°C.
-
Decomposition Stages: The TGA curve may exhibit one or multiple weight loss steps, corresponding to the sequential loss of iodine atoms and subsequent fragmentation of the organic backbone.
-
Residual Mass: At the completion of the experiment (typically around 800-1000°C in an inert atmosphere), a certain percentage of non-volatile carbonaceous char may remain.
Predicted Differential Scanning Calorimetry (DSC) Profile
A DSC experiment measures the heat flow into or out of a sample as a function of temperature.
-
Melting Point: The DSC thermogram should show a sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point of 4,4'-dichlorobenzophenone is 144-146°C and that of 4,4'-dibromobenzophenone is 171-174°C.[4] It is likely that the melting point of this compound will follow this trend and be higher than the dibromo-analog.
-
Decomposition Exotherm/Endotherm: The decomposition process observed in the TGA will be accompanied by a corresponding thermal event in the DSC, which could be either endothermic (bond breaking) or exothermic (formation of new, more stable bonds). Often, complex decompositions show a combination of endothermic and exothermic events.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, the following detailed experimental protocols for TGA and DSC are recommended.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
This compound sample (solid, high purity)
-
TGA sample pan (e.g., platinum or ceramic)
-
Inert gas (Nitrogen or Argon, high purity)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage weight loss at each decomposition step and the final residual mass.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe thermal events associated with the decomposition of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
This compound sample (solid, high purity)
-
Aluminum or hermetically sealed DSC pans and lids
-
Reference pan (empty, sealed)
-
Inert gas (Nitrogen or Argon, high purity)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with the inert gas at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected decomposition onset (e.g., 400°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset and peak temperatures of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Identify any endothermic or exothermic events associated with decomposition and correlate them with the weight loss steps observed in the TGA.
-
Visualizing the Process
To aid in the understanding of the proposed decomposition and experimental workflows, the following diagrams are provided.
Caption: Proposed decomposition pathway of this compound.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Future Work
This technical guide has presented a comprehensive theoretical framework for understanding the thermal stability and decomposition of this compound. The primary predicted pathway for decomposition is initiated by the homolytic cleavage of the carbon-iodine bond, owing to its relatively low bond dissociation energy. The subsequent reactions of the resulting radical species are expected to lead to a complex mixture of degradation products.
The detailed experimental protocols for TGA and DSC provided herein offer a clear roadmap for the empirical validation of these theoretical predictions. It is strongly recommended that these analyses be performed to establish a definitive thermal profile for this compound. Future work should also focus on the characterization of the decomposition products using techniques such as TGA-MS or pyrolysis-GC-MS to provide a complete picture of the degradation chemistry. Such data will be invaluable for ensuring the safe handling, processing, and application of this compound and related compounds in research and industry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 4,4′-ジクロロベンゾフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4,4'-Dichlorobenzophenone [webbook.nist.gov]
- 6. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]
- 7. 4,4'-Dichlorobenzophenone [webbook.nist.gov]
- 8. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,4'-Dibromobenzophenone, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. A12608.36 [thermofisher.com]
A Technical Guide to the FT-IR and Mass Spectrometric Analysis of Bis(4-iodophenyl)methanone
Abstract
This technical guide provides an in-depth analysis of bis(4-iodophenyl)methanone, a key intermediate in various chemical syntheses, through the complementary techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics and fragmentation behavior of the molecule. We will explore the causality behind experimental choices, present self-validating protocols, and ground our findings in authoritative references. This guide aims to serve as a practical resource for the robust characterization of diaryl ketones and organoiodine compounds.
Introduction: The Significance of this compound
This compound, also known as 4,4'-diiodobenzophenone, is a halogenated aromatic ketone.[1] Its structure, featuring a central carbonyl group flanked by two para-iodinated phenyl rings, makes it a valuable precursor in organic synthesis, particularly in the formation of complex polymers and pharmaceutical agents. The presence of iodine atoms provides reactive sites for cross-coupling reactions, while the benzophenone core imparts specific photochemical and physical properties.
Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. FT-IR spectroscopy and mass spectrometry are indispensable tools for this purpose. FT-IR provides detailed information about the functional groups present, while mass spectrometry determines the molecular weight and offers insights into the molecule's fragmentation pathways, further confirming its structure.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is crucial for interpreting spectroscopic data.
-
Chemical Name: this compound[1]
-
Synonyms: 4,4'-Diiodobenzophenone[1]
-
Molecular Formula: C₁₃H₈I₂O[1]
-
Molecular Weight: 434.01 g/mol [1]
The planarity and symmetry of the molecule, along with the high mass and specific isotopic signature of iodine, give rise to characteristic spectroscopic features.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
For a solid sample like this compound, ATR is the preferred method due to its minimal sample preparation and high reproducibility.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the crystalline this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Causality Behind Choices: Using ATR eliminates the need for preparing KBr pellets, which can be affected by atmospheric moisture and sample grinding inconsistencies. The choice of a mid-IR range (4000-400 cm⁻¹) covers the diagnostic functional group region and the unique fingerprint region.[4]
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
Table 1: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Medium-Weak | Characteristic of sp² C-H bonds in the phenyl rings. |
| ~1650-1630 | C=O Stretch | Aromatic Ketone | Strong, Sharp | This is the most intense and diagnostic peak.[5] Its position is lower than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the two aromatic rings, which delocalizes the pi electrons and weakens the C=O bond.[5][6][7] |
| ~1600-1580 | C=C Stretch | Aromatic Ring | Medium | Multiple bands in this region confirm the presence of the phenyl rings. |
| ~1300-1230 | C-C-C Stretch | Diaryl Ketone | Medium | Asymmetric stretch involving the carbonyl carbon and the two adjacent aromatic carbons.[5] |
| ~850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) | Strong | The position of this strong band is highly indicative of the para-substitution pattern on the phenyl rings. |
| Below 600 | C-I Stretch | Aryl-Iodide | Medium-Weak | This vibration occurs at a low frequency due to the high mass of the iodine atom. |
Expert Insight: The most crucial peak for confirming the identity of this molecule is the strong carbonyl (C=O) stretch. Its position, shifted to a lower frequency (~1640 cm⁻¹), is a direct consequence of the electronic resonance with the phenyl rings.[7] This conjugation effect is a key E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) validation point. The presence of a strong out-of-plane bending peak around 820 cm⁻¹ provides self-validating evidence for the 1,4-disubstitution pattern, ruling out ortho or meta isomers.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common and effective technique for this type of compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure vaporization into the ion source.
-
Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process leaves the molecular ion in an energetically excited state, causing it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.
Diagram 2: EI-MS Workflow
References
- 1. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BIS-(4-IODO-PHENYL)-METHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C13H8I2O) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Bis(4-iodophenyl)methanone safety data sheet and handling
An In-depth Technical Guide to the Safety and Handling of Bis(4-iodophenyl)methanone
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 5630-56-8). Designed for researchers, scientists, and drug development professionals, this guide synthesizes available safety data and establishes best practices based on a precautionary approach, given the limited specific toxicological information for this compound. The protocols and recommendations herein are grounded in established principles of laboratory safety and chemical hazard management.
This compound, also known as 4,4'-Diiodobenzophenone, is a diaryl ketone.[1] Its structure is characterized by a central carbonyl group bonded to two 4-iodophenyl rings. While comprehensive experimental data on its physical properties are not widely published, key identifiers and computed properties are summarized below. Researchers should treat this compound as a solid powder with low water solubility, typical of similar benzophenone derivatives.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5630-56-8 | [1][3] |
| Molecular Formula | C₁₃H₈I₂O | [1] |
| Molecular Weight | 434.01 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4,4'-Diiodobenzophenone, NSC 86517 | [1] |
| Appearance | Assumed to be a solid powder | N/A |
| Melting Point | 171-174 °C (for the similar 4,4'-Dibromobenzophenone) | [2][4] |
| Solubility | Assumed to be soluble in organic solvents like chloroform and methanol, with low water solubility. |[2] |
Hazard Identification and Toxicological Assessment
A critical aspect of safely handling any chemical is a thorough understanding of its potential hazards. For this compound, specific, comprehensive toxicological data is largely unavailable.[5] This necessitates a conservative "read-across" approach, inferring potential hazards from its known GHS classification and data on structurally similar compounds.
Known GHS Classification
The European Chemicals Agency (ECHA) C&L Inventory provides a single, harmonized GHS classification for this compound.[1]
-
Hazard Statement: H411: Toxic to aquatic life with long lasting effects.
-
Hazard Class: Hazardous to the aquatic environment, long-term hazard (Aquatic Chronic 2).[1]
-
Pictogram:
-
Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).[1]
The primary established hazard is environmental. Extreme care must be taken to prevent this compound from entering drains or waterways.
Inferred Toxicological Profile (Read-Across Approach)
Due to the absence of specific data on human health effects, we must infer potential hazards from related chemical structures, such as other halogenated benzophenones and iodo-phenyl compounds.[6] This methodology is a cornerstone of chemical safety assessment in the absence of complete data.[6]
-
Skin and Eye Irritation: Structurally similar compounds, like 1-(4-iodophenyl)ethan-1-one and other benzophenone derivatives, are classified as causing skin irritation (H315) and serious eye irritation (H319).[6][7][8] Therefore, it is prudent to assume this compound is an irritant upon contact with skin and eyes.
-
Respiratory Irritation: Many fine chemical powders can cause respiratory tract irritation upon inhalation.[6][8] Safety data for related compounds often include the H335 (May cause respiratory irritation) classification.[6][8] All handling of the solid compound should be performed in a manner that avoids dust generation.
-
Unknown Systemic Effects: The toxicological properties of many research chemicals have not been fully investigated.[9] The presence of iodine atoms and the benzophenone core—a structure known to have biological activity—warrants treating this compound with a high degree of caution regarding potential systemic effects upon ingestion or absorption.
Exposure Controls and Personal Protective Equipment (PPE)
Given the identified and inferred hazards, stringent exposure controls are mandatory. This involves a combination of engineering controls (i.e., fume hoods) and appropriate PPE.[10] The selection of PPE should be based on the specific task being performed.[11]
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[12]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[13]
Personal Protective Equipment (PPE)
A risk-based approach should be taken for PPE selection. The following diagram outlines the decision-making process for appropriate protection.
Caption: PPE Selection Logic for this compound.
Table 2: Recommended Personal Protective Equipment
| Protection | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves inspected prior to use. Consider double-gloving when handling the solid. | To prevent skin contact and potential irritation/absorption.[14] |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[5] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Wear an impervious, long-sleeved lab coat that closes in the front.[5][14] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | When handling the powder outside of a fume hood (not recommended) or if dust formation is significant, a NIOSH-approved N95 respirator or higher is required.[5][10] | To prevent inhalation of irritating and potentially toxic dust. |
Always practice good industrial hygiene.[15] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[13]
Safe Handling and Storage Protocols
Adherence to standardized workflows is critical to minimizing exposure and ensuring experimental integrity.
Standard Handling Workflow
The following workflow diagram illustrates the key steps for safely handling the compound from storage to disposal.
Caption: Standard laboratory workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE as specified in Table 2.
-
Weighing: Use a spatula to carefully transfer the desired amount of solid to a weigh boat or container. Avoid creating dust. Perform this task on a draft shield or in the fume hood.
-
Solution Preparation: Add the solid to the chosen solvent within the fume hood. Cap the container and mix until dissolved.
-
Cleanup: After use, decontaminate the work surface. Collect all contaminated disposables (gloves, weigh boats, wipes) in a designated, sealed waste container.
-
Post-Handling: Doff PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.
Storage Conditions
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[9][15]
-
Protect from light, as similar iodinated compounds can be light-sensitive.[15]
Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.
Emergency Response Decision Tree
Caption: Decision tree for emergency response procedures.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops or persists.[9]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[16]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation and prevent contact with skin and eyes.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, as it is toxic to aquatic life.[1][5]
-
Containment and Cleanup: Carefully sweep up or vacuum the spilled solid and place it into a suitable, closed container for disposal.[9]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[9]
-
Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, or sewer systems.[5]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, dispose of contaminated packaging as unused product.[17]
Conclusion and Knowledge Gaps
This compound is a research chemical with a known long-term hazard to aquatic life. Due to a significant lack of specific toxicological data for human health, a highly cautious approach is warranted. Researchers must assume the compound is a skin, eye, and respiratory irritant and has the potential for unknown systemic toxicity. The safety protocols outlined in this guide—centered on the use of engineering controls, appropriate PPE, and strict handling procedures—are designed to minimize potential exposure. The primary directive is to treat this compound with the respect afforded to a substance of unknown toxicity, ensuring that all handling and disposal practices prioritize personnel and environmental safety.
References
- 1. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Dibromobenzophenone CAS#: 3988-03-2 [m.chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 4.4′-二溴二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4,4'-Dihydroxybenzophenone - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. gerpac.eu [gerpac.eu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. media.hiscoinc.com [media.hiscoinc.com]
- 14. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 15. fishersci.nl [fishersci.nl]
- 16. echemi.com [echemi.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Bis(4-iodophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth technical overview and detailed protocols for the application of bis(4-iodophenyl)methanone as a pivotal substrate in Suzuki coupling reactions. As a symmetric, bifunctional aryl iodide, this substrate offers a versatile scaffold for the synthesis of complex molecular architectures, ranging from discrete tetra-aryl methanones to advanced poly(aryl ether ketone) (PAEK) analogues. We will explore the mechanistic underpinnings, provide field-proven experimental protocols for both discrete molecule synthesis and step-growth polymerization, and address common challenges to empower researchers in leveraging this valuable building block.
Introduction: The Strategic Value of this compound in Suzuki Couplings
This compound is an exemplary substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center compared to its bromide or chloride counterparts, often enabling milder reaction conditions and lower catalyst loadings.[2] The molecule's C2 symmetry and two reactive sites make it an ideal candidate for two primary synthetic strategies:
-
Discrete Molecule Synthesis: Symmetrical coupling with two equivalents of a boronic acid yields well-defined, tetra-substituted methanones, which are valuable core structures in medicinal chemistry and materials science.
-
Suzuki Polycondensation: When reacted with a diboronic acid, this compound serves as an "AA" monomer in a step-growth polymerization, providing a powerful route to novel aromatic polyketones.[3]
This guide is structured to provide both the theoretical foundation and the practical steps necessary for the successful implementation of these strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A comprehensive understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organoboron compound (e.g., phenylboronic acid), activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this transfer.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.
Protocol 1: Synthesis of a Discrete Molecule - Bis(4-biphenylyl)methanone
This procedure details the double Suzuki coupling of this compound with phenylboronic acid. A key consideration for di-iodinated arenes is their strong propensity to undergo double coupling, even when a substoichiometric amount of the boronic acid is used. Therefore, to ensure complete conversion, a slight excess of the boronic acid is recommended.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 61931-50-6 | 434.02 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 2.5 | 2.5 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.0 | 4.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | - | 20 mL | - |
| Deionized Water | 7732-18-5 | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (434 mg, 1.0 mmol), phenylboronic acid (305 mg, 2.5 mmol), and potassium carbonate (553 mg, 4.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe. The solvent mixture should be degassed by bubbling argon through it for at least 20 minutes prior to addition.
-
Catalyst Addition: Under a positive pressure of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Reaction: Heat the mixture to 85-90 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield bis(4-biphenylyl)methanone as a solid.
Protocol 2: Suzuki Polycondensation for Poly(4,4'-dibenzoyl-p-terphenyl)
This protocol outlines the step-growth polymerization of this compound with benzene-1,4-diboronic acid. Precise stoichiometry is crucial for achieving high molecular weight polymers.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 61931-50-6 | 434.02 | 1.0 | 1.0 |
| Benzene-1,4-diboronic acid | 4612-26-4 | 165.73 | 1.0 | 1.0 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.02 (Pd) |
| SPhos (Ligand) | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 | 3.0 |
| Toluene (Anhydrous) | 108-88-3 | - | 15 mL | - |
| Deionized Water | 7732-18-5 | - | 3 mL | - |
Step-by-Step Procedure:
-
Monomer & Base Setup: In a Schlenk flask equipped with a stir bar and condenser, combine this compound (434 mg, 1.0 mmol), benzene-1,4-diboronic acid (166 mg, 1.0 mmol), and finely ground potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Pre-mixing: In a separate vial, mix tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the Schlenk flask and the catalyst vial. Evacuate and backfill both with argon three times.
-
Solvent Addition: Add degassed anhydrous toluene (15 mL) and degassed water (3 mL) to the monomer mixture via cannula or syringe.
-
Catalyst Transfer: Add a small amount of toluene to the catalyst vial to dissolve the pre-catalyst, and transfer the resulting solution to the reaction flask via cannula under argon.
-
Polymerization: Vigorously stir the mixture and heat to 100-110 °C. The polymer will begin to precipitate as it forms. Continue heating for 24-48 hours.
-
Isolation: Cool the reaction to room temperature. Pour the mixture into 200 mL of methanol with stirring.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and salts.
-
Drying: Dry the polymer in a vacuum oven at 80 °C overnight to obtain the final product. Characterize by GPC (for molecular weight) and NMR.
Troubleshooting and Scientific Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active base.3. Poor solubility of reagents.4. Protodeboronation of the boronic acid. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.[6] Try a pre-catalyst like Pd₂(dba)₃ with a phosphine ligand.[5]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1]3. Try a different solvent system (e.g., DMF, THF/water).4. Use the boronic ester (e.g., pinacol ester) instead of the acid; they are often more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Rigorously exclude oxygen from the reaction. Use a high-purity Pd(0) source or a pre-catalyst that reliably generates Pd(0) in situ. |
| Incomplete Reaction/Stalling | 1. Catalyst deactivation.2. Steric hindrance from bulky substrates. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).2. Use a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to promote reductive elimination.[5] |
| Low Molecular Weight (Polymerization) | 1. Impure monomers.2. Non-stoichiometric ratio of monomers.3. Premature precipitation of the polymer. | 1. Purify monomers meticulously (recrystallization, sublimation).2. Accurately weigh monomers; ensure a 1:1 ratio.3. Use a higher boiling point solvent or conduct the reaction at a higher dilution to keep the growing polymer chains in solution longer.[3] |
| Difficulty in Purification | Co-elution of product with byproducts (e.g., triphenylphosphine oxide). | 1. For PPh₃-based systems, an oxidative workup can convert triphenylphosphine to its more polar oxide, aiding separation.2. Switch to a ligand-free system if applicable, or use a catalyst with a ligand that is easier to remove (e.g., polymer-supported catalyst). |
Conclusion
This compound is a highly effective and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its high reactivity allows for the construction of both complex, discrete molecular frameworks and high-performance aromatic polymers under relatively mild conditions. By understanding the core mechanism and carefully controlling reaction parameters—particularly the inert atmosphere, stoichiometry, and choice of catalyst system—researchers can successfully employ this substrate to achieve their synthetic targets. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and developers aiming to incorporate this powerful building block into their synthetic programs.
References
Application Notes and Protocols for the Polymerization of Bis(4-iodophenyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Horizon of High-Performance Aromatic Polymers
Polyaryletherketones (PAEKs) represent a family of high-performance, semi-crystalline thermoplastics renowned for their exceptional thermal stability, robust mechanical properties, and outstanding chemical resistance.[1][2][3] The most prominent member of this family, poly(ether ether ketone) (PEEK), has seen widespread adoption in demanding sectors, including aerospace, medical implants, and electronics.[4][5][6][7] The traditional synthesis of PEEK proceeds via a nucleophilic aromatic substitution (SNAr) reaction, typically involving the step-growth polymerization of 4,4'-difluorobenzophenone and a bisphenolate salt.[4][8][9] The electron-withdrawing ketone group in the benzophenone monomer is crucial for activating the fluorine atoms, rendering them susceptible to nucleophilic attack.[8]
While the SNAr route is well-established for fluoro- and chloro-derivatives, the polymerization of iodo- and bromo-aromatics necessitates a different synthetic strategy. The lower electronegativity of iodine makes the aryl-iodine bond less suitable for SNAr. Instead, the focus shifts to transition metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds. This guide provides a detailed exploration of the polymerization of bis(4-iodophenyl)methanone, a monomer that opens the door to novel PAEK-type structures through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira polymerizations. These methods offer a versatile platform for creating polymers with tailored backbones and functionalities, holding significant potential for applications in advanced materials and drug delivery systems.[10]
Part 1: Mechanistic Principles of Polymerization
The polymerization of this compound hinges on the principles of palladium-catalyzed cross-coupling reactions. Unlike the SNAr mechanism, which relies on the activation of aryl halides by strong electron-withdrawing groups, these reactions proceed through a catalytic cycle involving a palladium complex.
Suzuki Coupling Polymerization
Suzuki coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. In the context of polymerization, this translates to a step-growth polycondensation between a dihalo-monomer, such as this compound, and a comonomer bearing two boronic acid or boronic ester groups.
The catalytic cycle for Suzuki coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron comonomer, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This process is repeated to build the polymer chain. The choice of ligands, base, and solvent is critical for an efficient and controlled polymerization.[11][12]
Caption: Catalytic cycle for Suzuki coupling polymerization.
Sonogashira Coupling Polymerization
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[15][16] For polymerization, this compound can be reacted with a diethynyl comonomer to produce a polymer containing alternating aromatic ketone and alkyne units in its backbone.
The Sonogashira catalytic cycle is thought to involve two interconnected cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it starts with the oxidative addition of the Pd(0) catalyst to the aryl iodide.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.
Finally, reductive elimination from the palladium center yields the coupled product and regenerates the Pd(0) catalyst.[13][15]
Caption: Interconnected catalytic cycles in Sonogashira coupling.
Part 2: Experimental Protocols
The following protocols are illustrative and provide a foundation for the polymerization of this compound. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, is crucial for achieving desired polymer properties.
Caption: General workflow for cross-coupling polymerization.
Protocol for Suzuki Coupling Polymerization
This protocol describes the synthesis of a poly(arylene ether ketone) via Suzuki coupling of this compound with a diboronic ester comonomer.
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. The glassware is thoroughly dried before use.
-
Reagent Charging: The flask is charged with this compound (1.0 eq), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq), and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition and Degassing: Anhydrous toluene and DMF (e.g., 4:1 v/v) are added to the flask. The mixture is degassed by bubbling with nitrogen for 30 minutes.
-
Catalyst Preparation and Addition: In a separate flask, palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq) are dissolved in a small amount of degassed solvent. This catalyst solution is then transferred to the reaction flask via a syringe.
-
Polymerization: The reaction mixture is heated to 90-100°C under a nitrogen atmosphere and stirred vigorously. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitation and Purification: After 24-48 hours, the reaction is cooled to room temperature. The viscous solution is slowly poured into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Washing: The precipitated polymer is collected by filtration and washed sequentially with water and methanol to remove inorganic salts and residual catalyst. Further purification can be achieved by Soxhlet extraction.
-
Drying: The purified polymer is dried in a vacuum oven at 80°C to a constant weight.
| Parameter | Condition | Rationale |
| Monomers | This compound, 1,4-Benzenediboronic acid bis(pinacol) ester | Reactants for forming the polymer backbone. |
| Catalyst System | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki coupling.[11] |
| Base | K₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | Toluene/DMF | A solvent mixture that provides good solubility for monomers and the growing polymer chain. |
| Temperature | 90-100°C | Promotes efficient catalyst turnover without causing polymer degradation. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Protocol for Sonogashira Coupling Polymerization
This protocol details the synthesis of a poly(arylene ethynylene) ketone via Sonogashira coupling of this compound with a diethynyl comonomer.
Materials:
-
This compound
-
1,4-Diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Reactor Setup: A Schlenk flask is equipped with a magnetic stirrer, a condenser, and a nitrogen/vacuum line. The glassware is flame-dried under vacuum.
-
Reagent Charging: The flask is charged with this compound (1.0 eq), 1,4-diethynylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent Addition and Degassing: Anhydrous toluene and triethylamine (e.g., 3:1 v/v) are added. The mixture is subjected to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Polymerization: The reaction mixture is heated to 60-70°C under a nitrogen atmosphere. The reaction is typically run for 12-24 hours.
-
Work-up: After cooling to room temperature, the triethylammonium iodide salt is removed by filtration.
-
Precipitation and Purification: The filtrate is concentrated and then poured into methanol to precipitate the polymer.
-
Washing: The polymer is collected by filtration and washed with methanol.
-
Drying: The product is dried in a vacuum oven at a moderate temperature (e.g., 60°C).
| Parameter | Condition | Rationale |
| Monomers | This compound, 1,4-Diethynylbenzene | Reactants for forming the polymer backbone with alkyne linkages. |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic catalyst/co-catalyst system for Sonogashira coupling.[14][17] |
| Base/Solvent | Triethylamine (TEA) | Acts as both the base and a solvent, crucial for forming the copper acetylide.[15] |
| Solvent | Toluene | Co-solvent to ensure solubility of all components. |
| Temperature | 60-70°C | Mild conditions are often sufficient for Sonogashira reactions.[13] |
| Atmosphere | Inert (Nitrogen) | Protects the catalysts and prevents oxidative side reactions of the alkyne. |
Part 3: Polymer Characterization and Potential Applications
Characterization
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
-
Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the polymer structure and the successful formation of the desired linkages. Fourier-Transform Infrared (FTIR) spectroscopy can identify characteristic functional groups.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[1]
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[2] Thermogravimetric Analysis (TGA) assesses the thermal stability and decomposition temperature.
Applications in Research and Drug Development
The polymers derived from this compound offer a unique combination of the robust benzophenone moiety with novel backbone structures, leading to a range of potential applications:
-
High-Performance Materials: Similar to traditional PAEKs, these new polymers are expected to exhibit high thermal stability and chemical resistance, making them candidates for advanced composites, membranes, and coatings in the aerospace and automotive industries.[2]
-
Biomedical Implants: The inherent biocompatibility of the PAEK family suggests potential for these novel polymers in medical applications, such as orthopedic and dental implants, where a combination of strength, inertness, and sterilizability is required.[5][6][18] The modulus of these materials could potentially be tuned to better match that of bone.
-
Drug Delivery Systems: The aromatic backbone can be functionalized to attach therapeutic agents. The polymer's properties can be tailored to control the release kinetics of drugs. Furthermore, some PEEK composites have been explored for their potential to incorporate antibacterial agents like silver nanoparticles, a strategy that could be adapted for these new polymers.[10]
-
Advanced Electronics: The introduction of conjugated elements, such as ethynylene units from Sonogashira polymerization, could impart interesting optoelectronic properties, opening avenues for their use in organic electronics.
Conclusion
The polymerization of this compound via palladium-catalyzed cross-coupling reactions represents a significant departure from traditional PAEK synthesis, offering a versatile and powerful platform for creating novel aromatic polymers. By leveraging the principles of Suzuki and Sonogashira coupling, researchers can design and synthesize materials with precisely controlled backbones and functionalities. The protocols and insights provided in this guide serve as a starting point for exploring this exciting area of polymer chemistry, with the potential to yield next-generation materials for advanced applications in science, industry, and medicine.
References
- 1. smithers.com [smithers.com]
- 2. Polyaryletherketone - Wikipedia [en.wikipedia.org]
- 3. infinitalab.com [infinitalab.com]
- 4. researchgate.net [researchgate.net]
- 5. Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material: A Materials Science Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyaryletherketones: Properties and applications in modern medicine [ouci.dntb.gov.ua]
- 7. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How Is Polyether Ether Ketone (PEEK) Made? - IEMAI3D [iemai3d.com]
- 10. pravara.com [pravara.com]
- 11. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Photophysical Materials Using bis(4-iodophenyl)methanone
Introduction: The Strategic Value of bis(4-iodophenyl)methanone in Photophysical Materials Synthesis
In the landscape of advanced materials, the rational design of organic molecules with tailored photophysical properties is a cornerstone of innovation. This compound, a halogenated aromatic ketone, has emerged as a pivotal building block for the synthesis of a diverse array of photophysical materials. Its strategic utility stems from the presence of two key functional domains: the benzophenone core and the two reactive iodo-substituents.
The benzophenone moiety is a well-established chromophore that can impart unique electronic and photophysical characteristics to the final material. Its triplet-sensitizing ability is particularly noteworthy for applications in phosphorescence and photocatalysis. The carbon-iodine bonds at the para positions provide highly reactive sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[1] This dual functionality allows for the precise and efficient construction of extended π-conjugated systems, which are the fundamental components of most organic photophysical materials.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel photophysical materials. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Synthetic Strategies: Suzuki and Sonogashira Cross-Coupling Reactions
The workhorse reactions for polymerizing this compound or for synthesizing discrete molecules are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed methods are renowned for their high efficiency, mild reaction conditions, and broad functional group tolerance, making them ideal for the synthesis of complex organic materials.[1][2]
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon single bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide. When this compound is reacted with a diboronic acid or ester, polymerization occurs, leading to the formation of conjugated polymers.[3][4]
-
Sonogashira Coupling: This reaction creates a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. The polymerization of this compound with a di-alkyne via Sonogashira coupling is a powerful method for synthesizing poly(arylene ethynylene)s, a class of materials with interesting photophysical and electronic properties.[3][5]
The choice between these two coupling strategies allows for the precise tuning of the electronic and photophysical properties of the resulting materials. The inclusion of triple bonds via Sonogashira coupling often leads to more rigid polymer backbones and can influence the material's emission characteristics.
Application Protocol 1: Synthesis of a Fluorene-Based Co-polymer for Organic Light-Emitting Diodes (OLEDs)
Fluorene-containing co-polymers are widely investigated for their application in OLEDs due to their high photoluminescence quantum yields and excellent thermal stability.[6][7] In this protocol, we describe the synthesis of a co-polymer of this compound and a fluorene derivative via a Suzuki-Miyaura cross-coupling reaction.
Rationale for Component Selection:
-
This compound: Serves as the acceptor unit in the polymer backbone, influencing the electron transport properties and potentially the emission color.
-
9,9-dioctylfluorene-2,7-diboronic acid pinacol ester: Acts as the electron-donating co-monomer. The long alkyl chains at the 9-position of the fluorene unit are crucial for ensuring the solubility of the resulting polymer in common organic solvents, which is essential for device fabrication via solution processing.[3]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The catalyst is essential for the carbon-carbon bond formation in the Suzuki coupling. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of polymerization.[8]
-
Base (e.g., K₂CO₃): The base is required to activate the boronic acid ester for transmetalation to the palladium center.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and characterization of a fluorene-based co-polymer.
Detailed Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Seal the flask and evacuate and backfill with high-purity argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Purge the resulting mixture with argon for 30 minutes.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously under an argon atmosphere for 48 hours. An increase in viscosity is typically observed as the polymerization progresses.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer sequentially with methanol and acetone to remove oligomers and residual catalyst.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
-
-
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).
-
The structure of the polymer can be confirmed by ¹H NMR spectroscopy.
-
The photophysical properties, including UV-Vis absorption and photoluminescence emission spectra, should be measured in a suitable solvent (e.g., THF or chloroform).
-
Application Protocol 2: Synthesis of a Tetraphenylethylene (TPE) Derivative with Aggregation-Induced Emission (AIE) Properties
Tetraphenylethylene and its derivatives are a fascinating class of molecules that exhibit aggregation-induced emission (AIE), a phenomenon where they are non-emissive in solution but become highly fluorescent in the aggregated state.[9] This property makes them highly valuable for applications in sensors, bio-imaging, and OLEDs.[2][10] This protocol outlines a potential synthetic route to a TPE derivative using this compound.
Rationale for Component Selection:
-
This compound: This will be converted to a TPE precursor.
-
Titanium(IV) chloride and Zinc: These reagents are used for the McMurry coupling reaction to form the tetraphenylethylene core.[10]
-
Substituted Phenylacetylene: In a subsequent Sonogashira coupling, a functional alkyne can be introduced to tune the photophysical properties of the final TPE derivative.
Experimental Workflow Diagram:
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bis(4-iodophenyl)methanone as a Versatile Building Block for Novel High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of bis(4-iodophenyl)methanone as a key building block for the synthesis of novel polymers. This compound, a diaryl ketone with two reactive iodine functional groups, serves as a versatile monomer for various palladium-catalyzed cross-coupling reactions. This guide details its chemical and physical properties, safety information, and step-by-step protocols for its use in Suzuki, Sonogashira, and Heck polymerization reactions. The resulting polymers, including poly(ether ketone) analogues and conjugated polymers, exhibit remarkable thermal stability and mechanical strength, making them suitable for a wide range of applications in advanced materials and potentially in drug delivery systems. This document is intended to provide researchers with the foundational knowledge and practical methodologies to explore the synthesis and application of polymers derived from this valuable monomer.
Introduction: The Strategic Importance of this compound in Polymer Chemistry
High-performance polymers are essential materials in numerous advanced technological fields, including aerospace, electronics, and biomedical devices. Aromatic ketones, a prominent class of these materials, are renowned for their exceptional thermal stability, mechanical robustness, and chemical resistance, properties derived from their rigid aromatic backbones.[1] this compound, with its central ketone group and two para-substituted iodine atoms, presents an ideal scaffold for constructing novel aromatic polymers.
The presence of the iodo-functional groups is of particular strategic importance. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon bonds, enabling the synthesis of a diverse array of polymer architectures. This guide will focus on three principal polymerization methodologies: Suzuki, Sonogashira, and Heck coupling reactions. Each of these methods offers unique advantages for tailoring the final polymer's properties, from creating rigid-rod conjugated polymers with interesting optoelectronic properties to engineering high-strength poly(ether ketone)-type materials.
Physicochemical Properties and Safety Data
A thorough understanding of the monomer's properties is critical for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₈I₂O |
| Molecular Weight | 434.01 g/mol |
| Appearance | White to slightly yellow crystalline powder |
| Melting Point | 188 - 192 °C[3] |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)I |
| InChIKey | HFRHPJJBHNBGBD-UHFFFAOYSA-N |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety protocols.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] For detailed hazard information, consult the Safety Data Sheet (SDS).[3][5] The compound is toxic to aquatic life with long-lasting effects.[2]
Polymer Synthesis Methodologies: Detailed Protocols
The reactivity of the C-I bond in this compound allows for its participation in several powerful polymer-forming reactions. The following protocols are based on established palladium-catalyzed cross-coupling methodologies and are designed to be adaptable for the synthesis of a variety of polymer structures.
Suzuki Coupling Polymerization: Synthesis of Poly(p-phenylene-ketone) Derivatives
The Suzuki coupling reaction is a versatile method for forming carbon-carbon single bonds between aryl halides and boronic acids or esters.[6][7] This protocol describes the synthesis of a poly(p-phenylene-ketone) derivative, a class of polymers known for their high thermal stability.
Experimental Workflow: Suzuki Coupling Polymerization
Caption: Workflow for Suzuki Coupling Polymerization.
Protocol 3.1: Synthesis of a Poly(p-phenylene-ketone) Derivative
Materials:
-
This compound (1.0 mmol)
-
1,4-Phenylenediboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (3.0 mmol)
-
Anhydrous Toluene (20 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Methanol (for precipitation)
Procedure:
-
Reactor Setup: A 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is thoroughly dried under vacuum and then purged with nitrogen.
-
Reagent Charging: To the flask, under a nitrogen atmosphere, add this compound, 1,4-phenylenediboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the anhydrous toluene and DMF. The solvent mixture helps to ensure the solubility of both the monomers and the growing polymer chain.
-
Degassing: The reaction mixture is degassed by three freeze-pump-thaw cycles to remove any dissolved oxygen which can deactivate the palladium catalyst.
-
Polymerization: The mixture is heated to 100 °C and stirred vigorously for 48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Polymer Isolation: After cooling to room temperature, the viscous solution is slowly poured into 500 mL of vigorously stirred methanol to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with water and then methanol to remove any residual salts and unreacted monomers.
-
Drying: The purified polymer is dried in a vacuum oven at 80 °C for 24 hours.
Sonogashira Coupling Polymerization: Crafting Poly(arylene ethynylene)s
The Sonogashira coupling reaction provides an efficient route to form carbon-carbon triple bonds between aryl halides and terminal alkynes, leading to the synthesis of conjugated polymers.[8][9] These materials are of great interest for their potential applications in organic electronics.
Experimental Workflow: Sonogashira Coupling Polymerization
Caption: Workflow for Sonogashira Coupling Polymerization.
Protocol 3.2: Synthesis of a Poly(arylene ethynylene)
Materials:
-
This compound (1.0 mmol)
-
1,4-Diethynylbenzene (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Anhydrous Toluene (20 mL)
-
Diisopropylamine (10 mL)
Procedure:
-
Reactor Setup: A dry 100 mL Schlenk flask equipped with a magnetic stirrer is charged with this compound, 1,4-diethynylbenzene, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times.
-
Solvent Addition: Anhydrous toluene and diisopropylamine are added via syringe. Diisopropylamine acts as both a solvent and a base.
-
Polymerization: The reaction mixture is stirred at 70 °C for 24 hours under a nitrogen atmosphere. The formation of a precipitate (diisopropylammonium iodide) is typically observed.
-
Polymer Isolation: After cooling, the mixture is diluted with toluene and filtered to remove the insoluble salts. The filtrate is then concentrated and poured into methanol to precipitate the polymer.
-
Purification: The polymer is collected by filtration, washed with methanol, and then subjected to Soxhlet extraction with methanol to remove any catalyst residues and oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at 60 °C.
Heck Coupling Polymerization: Accessing Poly(arylene vinylene) Structures
The Heck reaction, the palladium-catalyzed reaction of an aryl halide with an alkene, is a powerful tool for creating carbon-carbon double bonds.[10][11] This allows for the synthesis of poly(arylene vinylene)s, another important class of conjugated polymers.
Experimental Workflow: Heck Coupling Polymerization
Caption: Workflow for Heck Coupling Polymerization.
Protocol 3.3: Synthesis of a Poly(arylene vinylene)
Materials:
-
This compound (1.0 mmol)
-
1,4-Divinylbenzene (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol)
-
Triethylamine (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Procedure:
-
Reactor Setup: In a Schlenk flask, Pd(OAc)₂ and P(o-tolyl)₃ are dissolved in DMF under a nitrogen atmosphere. The mixture is stirred for 15 minutes to allow for complex formation.
-
Reagent Addition: this compound, 1,4-divinylbenzene, and triethylamine are then added.
-
Polymerization: The reaction mixture is heated to 100 °C and stirred for 48 hours.
-
Polymer Isolation: After cooling, the polymer solution is poured into a mixture of methanol and water (1:1) to precipitate the product.
-
Purification: The polymer is collected by filtration and washed extensively with methanol to remove any impurities.
-
Drying: The final polymer is dried in a vacuum oven.
Characterization of the Resulting Polymers
A suite of analytical techniques is essential to confirm the structure and determine the properties of the newly synthesized polymers.
Table 2: Polymer Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and composition of the polymer repeating units. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer backbone. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymers by measuring the decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. |
| Tensile Testing | To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break of polymer films.[12][13] |
Potential Applications
The polymers synthesized from this compound are anticipated to have a wide range of applications due to their robust nature and tunable properties.
-
High-Performance Engineering Plastics: The poly(ether ketone) analogues are expected to exhibit high thermal stability and mechanical strength, making them suitable for applications in the automotive, aerospace, and electronics industries.[14]
-
Organic Electronics: The conjugated poly(arylene ethynylene) and poly(arylene vinylene) derivatives could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Membranes for Separations: The rigid polymer backbones can lead to materials with good gas separation properties.
-
Biomedical Applications: With appropriate functionalization, these polymers could be explored for use in drug delivery systems or as biocompatible implant materials, leveraging the known biocompatibility of PEEK-like polymers.[14]
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of a diverse range of high-performance polymers. The reactivity of its iodo-functional groups in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck polymerizations allows for the precise construction of various polymer architectures. The resulting materials exhibit desirable properties including high thermal stability and mechanical strength. The protocols and information provided in this guide offer a solid foundation for researchers to explore the synthesis of novel polymers from this building block and to investigate their potential in a multitude of advanced applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.nl [fishersci.nl]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Bis(4-iodophenyl)methanone
Introduction: The Benzophenone Scaffold and the Power of Cross-Coupling
The bis(4-iodophenyl)methanone scaffold is a pivotal building block in the synthesis of complex organic molecules. Its C2 symmetry and the presence of two reactive carbon-iodine (C-I) bonds at the para positions of the phenyl rings make it an ideal substrate for creating a diverse array of functionalized benzophenone derivatives. These derivatives are of significant interest to researchers in drug discovery, materials science, and polymer chemistry due to their prevalence in biologically active compounds and functional materials.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a versatile and efficient means to construct carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high functional group tolerance and under relatively mild conditions.[1][2] For this compound, these reactions unlock the potential for both selective mono-functionalization and exhaustive di-functionalization, providing precise control over the final molecular architecture.
This comprehensive guide provides detailed application notes and experimentally-derived protocols for the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success in your laboratory.
The General Catalytic Cycle: A Unifying Principle
At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of an aryl halide (in our case, a C-I bond of this compound) to a Pd(0) complex. This is followed by a key step that defines the specific reaction type: transmetalation with an organoboron reagent (Suzuki), migratory insertion of an alkene (Heck), transmetalation with a copper acetylide (Sonogashira), or coordination and deprotonation of an amine (Buchwald-Hartwig). The cycle concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[3][4]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, making it invaluable for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[5][6] The reaction's tolerance of a wide range of functional groups and the use of generally non-toxic and stable boronic acid reagents contribute to its widespread adoption.[7]
Causality Behind Experimental Choices
-
Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and the suppression of side reactions like deboronation.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often optimal. Water aids in dissolving the inorganic base and facilitates the transmetalation process.[1]
Protocol for Di-functionalization via Suzuki-Miyaura Coupling
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (4.0 equiv)
-
Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis-arylated benzophenone.
Note on Mono-functionalization: Selective mono-arylation can be achieved by using a sub-stoichiometric amount of the arylboronic acid (e.g., 0.9-1.0 equiv).[10] The higher reactivity of the first C-I bond compared to the second (due to electronic effects of the newly introduced aryl group) can favor mono-substitution. Careful monitoring and stopping the reaction at the optimal time are crucial for maximizing the yield of the mono-arylated product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Readily available and effective for C-I bond activation.[11] |
| Ligand | PPh₃ | A common and effective phosphine ligand for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for activating the boronic acid for transmetalation.[9] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic system aids in dissolving reagents and facilitating the reaction.[1] |
| Temperature | 80-120 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a versatile method for the formation of a C-C bond between an aryl or vinyl halide and an alkene.[12][13] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives. With this compound, a double Heck reaction can lead to the formation of extended conjugated systems.[14]
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) sources like Pd(OAc)₂ are often used as pre-catalysts, which are reduced in situ to the active Pd(0) species.[15] Ligandless conditions or the use of simple phosphine ligands are common.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is required to neutralize the HX formed during the catalytic cycle.[16]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used to ensure the solubility of the reactants and the palladium catalyst.[9]
Protocol for Di-functionalization via Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate ester) (2.5-3.0 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
P(o-tolyl)₃ (4-10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective pre-catalyst for the Heck reaction.[15] |
| Ligand | P(o-tolyl)₃ or PPh₃ | Phosphine ligands can improve catalyst stability and reactivity. |
| Base | Et₃N or K₂CO₃ | Neutralizes the acid generated in the catalytic cycle.[16] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are suitable for the required temperatures. |
| Temperature | 100-140 °C | Higher temperatures are often needed for Heck reactions, especially for less reactive alkenes. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2] This reaction is essential for the synthesis of conjugated enynes and arylalkynes, which are important components of functional polymers and natural products.[17]
Causality Behind Experimental Choices
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[3]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed.[8][18] These often require a stronger base and specific ligands.
Protocol for Di-functionalization via Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.2-2.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-4 mol%)
-
CuI (4-8 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF or DMF and degassed triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion, as monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | The classic and reliable dual catalytic system for Sonogashira coupling.[3] |
| Base | Et₃N or i-Pr₂NH | Acts as both a base and often as a solvent or co-solvent. |
| Solvent | THF or DMF | Good solvents for dissolving the reactants and catalysts. |
| Temperature | RT to 60 °C | The high reactivity of the C-I bond often allows for mild reaction temperatures. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines, which are ubiquitous in pharmaceuticals and agrochemicals.[19][20] The reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions.
Causality Behind Experimental Choices
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand in conjunction with a palladium precursor. Ligands such as BINAP, XPhos, or SPhos are commonly used to promote the reductive elimination step and prevent catalyst decomposition.[20]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[5]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalytic species.
Protocol for Di-functionalization via Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (2.2-2.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos or BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (3.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu to a Schlenk flask.
-
In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and the phosphine ligand in anhydrous toluene.
-
Transfer the solution to the flask containing the base.
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common palladium precursors for Buchwald-Hartwig amination. |
| Ligand | Xantphos, BINAP, XPhos | Bulky, electron-rich ligands are crucial for high yields and broad substrate scope.[20] |
| Base | NaOt-Bu or LHMDS | Strong, non-nucleophilic base to deprotonate the amine.[5] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a wide range of functionalized benzophenone derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors. By understanding the underlying principles and carefully selecting the reaction conditions, the synthesis of novel molecules for applications in medicine, materials, and beyond is readily achievable.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ikm.org.my [ikm.org.my]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 16. cetjournal.it [cetjournal.it]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. atlanchimpharma.com [atlanchimpharma.com]
Application Note & Protocol: High-Yield Synthesis of 4,4'-Bis(diphenylamino)benzophenone via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract
Triphenylamine (TPA) and its derivatives are cornerstone molecules in the field of organic electronics, prized for their exceptional hole-transporting properties, high thermal stability, and morphological stability. These characteristics make them indispensable components in advanced applications such as Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and organic photovoltaics. This document provides a comprehensive, field-proven protocol for the synthesis of a key TPA derivative, 4,4'-bis(diphenylamino)benzophenone, starting from the readily available precursor bis(4-iodophenyl)methanone. The synthesis is achieved through a double Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad functional group tolerance. This guide is designed for researchers in materials science, organic synthesis, and drug development, offering detailed mechanistic insights, step-by-step procedures, characterization data, and process optimization strategies to ensure reliable and high-yield production.
Introduction: The Significance of Triphenylamine Architectures
The efficacy of many modern electronic devices hinges on the performance of their hole-transporting materials (HTMs). Triphenylamine derivatives have emerged as a dominant class of HTMs due to their electron-rich nitrogen center and propeller-like three-dimensional structure, which facilitates efficient charge transport while inhibiting crystallization. The benzophenone core in the target molecule, 4,4'-bis(diphenylamino)benzophenone, provides a robust and synthetically versatile scaffold, allowing for the creation of extended π-conjugated systems. The synthesis of such molecules via methods like the Buchwald-Hartwig amination has largely superseded older, harsher techniques such as the Ullmann condensation, which often required high temperatures and stoichiometric amounts of copper, limiting substrate scope.[1] The palladium-catalyzed approach offers milder conditions and superior yields, making it a staple in modern organic synthesis.[1][2]
Reaction Principle: The Buchwald-Hartwig Amination Mechanism
The synthesis of 4,4'-bis(diphenylamino)benzophenone from this compound and diphenylamine is a C-N cross-coupling reaction. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[1] The reaction proceeds via a catalytic cycle involving a palladium complex.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of the this compound, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The diphenylamine coordinates to the Pd(II) center. A strong base (e.g., sodium tert-butoxide) then deprotonates the amine, forming a palladium amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then enter another cycle.[1][2]
The choice of a bulky, electron-rich phosphine ligand is critical. Ligands like XPhos or BINAP stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting, thereby increasing reaction efficiency and yield.[3][4]
Overall Reaction Scheme
Caption: Palladium-catalyzed double amination of this compound.
Detailed Experimental Protocol
This protocol details the synthesis of 4,4'-bis(diphenylamino)benzophenone on a 1 mmol scale. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques to prevent catalyst deactivation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. (Example) | Quantity (1 mmol scale) | Molar Eq. |
| This compound | >98% | Sigma-Aldrich | 459919 | 434 mg | 1.0 |
| Diphenylamine | >99% | Sigma-Aldrich | D206505 | 372 mg | 2.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | 46-1750 | 4.5 mg | 0.02 |
| XPhos | >98% | Strem Chemicals | 15-1150 | 21 mg | 0.044 |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich | 156671 | 231 mg | 2.4 |
| Anhydrous Toluene | DriSolv® Grade | EMD Millipore | TX0735 | 10 mL | - |
| Ethyl Acetate | ACS Grade | Fisher Chemical | E145 | ~100 mL | - |
| Hexanes | ACS Grade | Fisher Chemical | H291 | ~200 mL | - |
| Silica Gel | 230-400 mesh | Sorbent Tech. | 30930M | As needed | - |
Equipment
-
100 mL Schlenk flask with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with a temperature controller and thermocouple
-
Standard laboratory glassware (beakers, graduated cylinders, flasks)
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Flask Preparation: Place the this compound (434 mg, 1.0 mmol), diphenylamine (372 mg, 2.2 mmol), sodium tert-butoxide (231 mg, 2.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (21 mg, 0.044 mmol) into a 100 mL Schlenk flask containing a magnetic stir bar.
-
Scientist's Note: The base, NaOtBu, is hygroscopic and should be weighed quickly in a dry environment (e.g., a glovebox or under a stream of inert gas) and added to the flask. The palladium catalyst and ligand are added last.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 10 mL of anhydrous toluene via syringe.
-
Reaction: Place the flask in a heating mantle, attach the condenser, and ensure a gentle flow of argon through the system. Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 1:9 ethyl acetate/hexanes eluent). The starting material, this compound, should have a different Rf value than the product. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. Dilute the dark mixture with 50 mL of ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient eluent system starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes is typically effective. Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield 4,4'-bis(diphenylamino)benzophenone as a solid.
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow from reagent setup to the final, purified product.
Caption: Workflow for the synthesis of 4,4'-bis(diphenylamino)benzophenone.
Results and Characterization
The protocol described typically affords the desired product in good to excellent yields (75-90%), depending on the purity of reagents and strict adherence to anhydrous and anaerobic conditions. The final product should be a pale yellow or off-white solid.
Expected Yield and Physical Properties
| Property | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 75-90% |
| Melting Point | 224-226 °C |
| Solubility | Soluble in THF, Chloroform, Dichloromethane |
Spectroscopic Data
The identity and purity of the synthesized 4,4'-bis(diphenylamino)benzophenone can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The following data is based on literature reports for this specific compound.
¹H NMR (400 MHz, CDCl₃, δ in ppm):
-
7.68 (d, J = 8.8 Hz, 4H): Protons on the central benzophenone ring adjacent to the carbonyl group.
-
7.29 (t, J = 7.8 Hz, 8H): meta-protons of the outer phenyl rings.
-
7.14 (d, J = 7.6 Hz, 8H): ortho-protons of the outer phenyl rings.
-
7.07 (t, J = 7.3 Hz, 4H): para-protons of the outer phenyl rings.
-
6.95 (d, J = 8.8 Hz, 4H): Protons on the central benzophenone ring adjacent to the nitrogen atoms.
¹³C NMR (100 MHz, CDCl₃, δ in ppm):
-
194.5: Carbonyl carbon (C=O).
-
151.2, 145.9, 132.8, 129.4, 128.0, 125.1, 123.7, 120.9: Aromatic carbons.
Troubleshooting and Key Considerations
-
Low Yield: This is often due to catalyst deactivation by oxygen or moisture. Ensure all glassware is oven-dried, the solvent is anhydrous, and the reaction is maintained under a positive pressure of inert gas.
-
Incomplete Reaction: If TLC shows significant starting material after 24 hours, a small additional portion of the catalyst/ligand may be added. Alternatively, ensure the reaction temperature is maintained at 110 °C.
-
Purification Difficulties: The product can sometimes co-elute with byproducts. Careful selection of the chromatography solvent system and using a long column can improve separation. A gradient elution is highly recommended.
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this reaction. Other bases like potassium tert-butoxide or cesium carbonate can also be used, but may require optimization of reaction times and temperature.
Conclusion
The double Buchwald-Hartwig amination is a highly effective and reliable method for synthesizing 4,4'-bis(diphenylamino)benzophenone from this compound. The protocol detailed in this application note provides a clear, step-by-step guide that, when followed with care for anhydrous and anaerobic conditions, can consistently produce high yields of the target material. This versatile triphenylamine derivative serves as a valuable building block for the development of next-generation organic electronic materials, and this robust synthetic route facilitates its accessibility for both academic research and industrial applications.
References
Application Notes and Protocols: Bis(4-iodophenyl)methanone in Materials Science
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Di-iodinated Benzophenone Building Block
Bis(4-iodophenyl)methanone, also known as 4,4'-diiodobenzophenone, is a highly versatile aromatic ketone that serves as a pivotal building block in the synthesis of advanced functional materials. Its rigid benzophenone core imparts thermal stability and desirable photophysical properties, while the two reactive carbon-iodine (C-I) bonds at the para positions offer strategic points for molecular elaboration. The C-I bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, making this molecule an ideal monomer for the construction of precisely defined polymeric architectures and a precursor for functional organic linkers in metal-organic frameworks (MOFs).
This guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on the synthesis of conjugated polymers and as a precursor for MOF linkers. Detailed, field-proven protocols are presented to enable researchers to leverage the unique chemical reactivity of this compound in their own research endeavors.
Part 1: Synthesis of Conjugated Polymers via Palladium-Catalyzed Cross-Coupling
The presence of two aryl iodide functionalities makes this compound an excellent A₂-type monomer for step-growth polymerization. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds in palladium-catalyzed reactions, allowing for milder reaction conditions and greater control over the polymerization process.[1] Two of the most powerful methods for forming new carbon-carbon bonds in this context are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2]
Suzuki Polycondensation for the Synthesis of Poly(arylene ketone)s
The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis and polymer chemistry.[1] By reacting this compound with an aromatic diboronic acid or its ester equivalent, a wide range of fully aromatic poly(arylene ketone)s can be synthesized. These polymers are of significant interest for their high thermal stability, mechanical strength, and potential applications in electronics and gas separation membranes.
-
Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For more challenging couplings or to achieve higher molecular weights, more sophisticated ligand systems, such as those based on bulky, electron-rich phosphines (e.g., SPhos), can be employed to enhance the rates of oxidative addition and reductive elimination.[3]
-
Base: A base is required to activate the boronic acid component for transmetalation to the palladium center. An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is often used. The choice of base can influence the reaction rate and the suppression of side reactions like deboronation.[4]
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic-soluble monomers and the water-soluble inorganic base. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be added to facilitate the interaction between reactants in the different phases.
-
Reaction Temperature: The reaction temperature is a critical parameter that influences the reaction rate and the final molecular weight of the polymer. Higher temperatures generally lead to faster reactions but can also promote side reactions and catalyst decomposition. A typical temperature range is 80-100 °C.
Materials:
-
This compound (1.00 eq)
-
1,4-Phenylenediboronic acid (1.00 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (4.00 eq)
-
Toluene (anhydrous, degassed)
-
Deionized water (degassed)
-
Methanol
Procedure:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add this compound (1.00 eq), 1,4-phenylenediboronic acid (1.00 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen for at least 30 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene to the flask to dissolve the monomers and catalyst. The concentration should be approximately 0.2 M with respect to the monomers.
-
Base Addition: In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling nitrogen through it for 30 minutes. Add this solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically continued for 24-48 hours.
-
Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a large volume of methanol with constant stirring. The polymer will precipitate as a solid.
-
Purification: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove any residual catalyst and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
| Parameter | Value/Condition | Rationale |
| Monomer Ratio | 1:1 | To achieve high molecular weight in step-growth polymerization. |
| Catalyst Loading | 2 mol% | Sufficient for efficient catalysis while minimizing cost and metal contamination. |
| Base | K₂CO₃ (aq) | Effective and commonly used base for Suzuki couplings. |
| Solvent | Toluene/Water | Two-phase system to dissolve all reactants. |
| Temperature | 90 °C | Balances reaction rate and catalyst stability. |
| Time | 24-48 h | Typical duration to achieve high molecular weight. |
Sonogashira Polycondensation for the Synthesis of Poly(phenylene ethynylene)s
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[2][5] Polymerizing this compound with a di-alkyne monomer yields poly(phenylene ethynylene)s (PPEs). These are a class of conjugated polymers with interesting photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as organic semiconductors.
-
Catalyst System: The dual-catalyst system of a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[3]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI generated during the reaction and as a solvent.
-
Solvent: The amine base often serves as the solvent. However, co-solvents like THF or toluene can be used to improve the solubility of the growing polymer chain.
-
Reaction Temperature: Sonogashira reactions are often run at room temperature to moderate temperatures (e.g., 25-60 °C) to prevent side reactions, particularly the oxidative homocoupling of the alkyne monomer (Glaser coupling).
Materials:
-
This compound (1.00 eq)
-
1,4-Diethynylbenzene (1.00 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.015 eq)
-
Copper(I) iodide (CuI) (0.03 eq)
-
Triethylamine (TEA) (anhydrous, degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Methanol
Procedure:
-
Reactor Setup: To a Schlenk flask under a nitrogen atmosphere, add this compound (1.00 eq), 1,4-diethynylbenzene (1.00 eq), Pd(PPh₃)₂Cl₂ (0.015 eq), and CuI (0.03 eq).
-
Solvent Addition: Add degassed THF and triethylamine (typically a 2:1 v/v ratio). The monomer concentration should be around 0.1 M.
-
Polymerization: Stir the reaction mixture at 60 °C. The reaction is usually complete within 24 hours. The formation of a precipitate (triethylammonium iodide) is observed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the precipitated salts.
-
Polymer Precipitation: Concentrate the filtrate under reduced pressure and then pour it into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash it with methanol, and then re-dissolve it in a minimal amount of THF or chloroform. Re-precipitate the polymer in methanol to further purify it.
-
Drying: Dry the final polymer product in a vacuum oven at 40 °C.
| Parameter | Value/Condition | Rationale |
| Monomer Ratio | 1:1 | Essential for achieving high molecular weight. |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Standard and effective catalyst system for Sonogashira coupling. |
| Base/Solvent | Triethylamine/THF | TEA acts as a base and solvent; THF improves solubility. |
| Temperature | 60 °C | Promotes reaction while minimizing alkyne homocoupling. |
| Time | 24 h | Sufficient time for high conversion and polymer growth. |
Part 2: this compound as a Precursor for Metal-Organic Framework (MOF) Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers).[6] To be used in MOF synthesis, an organic molecule must possess at least two coordinating functional groups, typically carboxylates. This compound can be readily converted into a dicarboxylate linker, 4,4'-dicarboxybenzophenone, making it a valuable precursor for the design of novel MOFs.
Synthesis of 4,4'-Dicarboxybenzophenone from this compound
A reliable method to convert the aryl iodide groups into carboxylic acids is through a palladium-catalyzed carbonylation reaction. This involves reacting the di-iodo compound with carbon monoxide in the presence of a nucleophile (like water or an alcohol) and a palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)
-
Triphenylphosphine (PPh₃) (0.12 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylacetamide (DMA)
-
Water
-
Carbon monoxide (CO) gas
-
Hydrochloric acid (HCl)
Procedure:
-
Reactor Setup: In a high-pressure autoclave equipped with a magnetic stirrer, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Add a mixture of DMA and water (e.g., 9:1 v/v).
-
Reaction: Seal the autoclave, purge it with CO gas, and then pressurize it to 10 atm with CO. Heat the mixture to 120 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully vent the CO gas. Pour the reaction mixture into a large volume of water.
-
Acidification: Acidify the aqueous mixture with concentrated HCl until a pH of 1-2 is reached. This will precipitate the dicarboxylic acid product.
-
Purification: Filter the precipitate, wash it thoroughly with water to remove salts, and then dry it in a vacuum oven.
General Protocol for MOF Synthesis using 4,4'-Dicarboxybenzophenone
Once synthesized, the 4,4'-dicarboxybenzophenone linker can be used to construct MOFs via solvothermal synthesis. The specific structure of the resulting MOF will depend on the metal source and reaction conditions.
Materials:
-
4,4'-Dicarboxybenzophenone linker
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
Procedure:
-
Solution Preparation: In a glass vial, dissolve the 4,4'-dicarboxybenzophenone linker and the chosen metal salt in the solvent (e.g., DMF). The molar ratio of linker to metal can be varied (e.g., 1:1 or 1:2) to target different framework topologies.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.
-
Crystal Formation: After the reaction, allow the oven to cool slowly to room temperature. Crystals of the MOF should have formed.
-
Activation: Carefully decant the mother liquor and wash the crystals with fresh solvent (e.g., DMF) several times. To remove the solvent molecules from the pores of the MOF, the crystals are typically soaked in a volatile solvent like ethanol or acetone for several days (solvent exchange), and then heated under vacuum.
Conclusion
This compound is a powerful and versatile building block for the construction of advanced materials. Its two reactive C-I bonds provide facile entry into the synthesis of high-performance conjugated polymers through well-established palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira polycondensations. Furthermore, its straightforward conversion to the corresponding dicarboxylic acid opens up possibilities for its use as a functional linker in the design and synthesis of novel Metal-Organic Frameworks. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich potential of this molecule in creating new materials with tailored properties for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.tue.nl [research.tue.nl]
- 5. Synthesis of porphyrin and resorcinarene-based porous organic polymers for the superfast adsorption of bisphenol A and cationic herbicides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to the Synthesis of Bis(4-biphenylyl)methanone via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of bis(4-biphenylyl)methanone from bis(4-iodophenyl)methanone and phenylboronic acid using the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It offers a detailed experimental procedure, an in-depth discussion of the reaction mechanism, the rationale behind the selection of reagents, and troubleshooting advice. The aim is to equip the user with the necessary knowledge to successfully perform this synthesis and adapt the methodology for related transformations.
Introduction: The Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a wide array of valuable compounds, including polyolefins, styrenes, and substituted biphenyls.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[1]
The versatility of the Suzuki-Miyaura reaction has led to its widespread adoption in industrial applications, particularly in the synthesis of pharmaceutical intermediates and fine chemicals.[1] The reaction's ability to be conducted in various solvent systems, including aqueous mixtures, enhances its practicality and environmental friendliness.[1][3]
This application note focuses on the synthesis of bis(4-biphenylyl)methanone, a tetra-aryl methanone derivative. Molecules with such extended aromatic systems are of significant interest in materials science for applications in organic electronics and as scaffolds in medicinal chemistry. The protocol herein details the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate.[6] For aryl iodides, the initial binding of the iodoarene to the palladium complex can be the first irreversible step.[6]
-
Transmetalation: The organic group from the organoboron species (phenylboronic acid) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] The exact mechanism of transmetalation is a subject of ongoing research.[1]
-
Reductive Elimination: The two organic groups on the palladium(II) complex are coupled and eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Each component in the reaction—the catalyst, ligand, base, and solvent—plays a crucial role in the efficiency and success of the catalytic cycle.
Experimental Protocol: Synthesis of Bis(4-biphenylyl)methanone
This protocol is designed for the synthesis of bis(4-biphenylyl)methanone on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 434.01 | 434 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 268 | 2.2 | 2.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 58 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| Toluene | - | 10 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Reaction Setup and Procedure
A visual workflow for the Suzuki-Miyaura synthesis.
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (434 mg, 1.0 mmol), phenylboronic acid (268 mg, 2.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol) to the flask.
-
Solvent Addition: Add toluene (10 mL) and deionized water (5 mL) to the flask.
-
Inert Atmosphere: Secure a reflux condenser to the flask and flush the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the mixture to reflux (the temperature of the heating mantle or oil bath should be around 100-110 °C to ensure the biphasic mixture refluxes at approximately 85-90 °C) with vigorous stirring. The reaction is typically complete within 6-12 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the starting material, this compound, indicates the completion of the reaction.
Workup and Purification
-
Cooling and Phase Separation: Once the reaction is complete, allow the mixture to cool to room temperature. The mixture will separate into an organic and an aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure bis(4-biphenylyl)methanone.
Rationale for Experimental Choices
The selection of each component in this protocol is critical for the success of the Suzuki-Miyaura coupling.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a widely used and commercially available catalyst for Suzuki reactions.[7] It is a reliable choice for the coupling of aryl iodides.[4][8] While highly effective, it's worth noting that at lower temperatures (around 50°C), the turnover of the palladium(II)-iodide intermediate can be inefficient in the presence of excess triphenylphosphine.[4][8]
-
Base: Potassium carbonate (K₂CO₃) is a commonly used inorganic base in Suzuki reactions.[9][10] Its role is to activate the phenylboronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7] The choice of base can significantly impact the reaction rate and in some cases, even alter the rate-determining step of the catalytic cycle.[9]
-
Solvent System: A biphasic system of toluene and water is employed.[1][3] Toluene is an excellent solvent for the organic reactants, while water is necessary to dissolve the inorganic base, potassium carbonate. This biphasic system is a hallmark of the Suzuki reaction's versatility.[1]
Characterization of Bis(4-biphenylyl)methanone
The purified product should be a white to off-white solid. The identity and purity of the synthesized bis(4-biphenylyl)methanone should be confirmed by standard analytical techniques.
-
Melting Point: Literature values for similar compounds can be used as a reference.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.3 and 7.9 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 195 ppm) and multiple signals in the aromatic region (typically between 127 and 145 ppm).
-
Mass Spectrometry: To confirm the molecular weight of the product (C₂₅H₁₈O, MW: 334.41 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is of good quality and has been stored properly. Consider using a fresh batch. |
| Insufficient degassing | Ensure the reaction is thoroughly purged with an inert gas to prevent oxidation of the Pd(0) catalyst. | |
| Low reaction temperature | Ensure the reaction mixture is refluxing. For aryl iodides with [Pd(PPh₃)₄], higher temperatures are generally more effective.[4][8] | |
| Formation of Side Products | Homocoupling of boronic acid | This can occur if the reaction is not properly degassed. Improve inert gas purging. |
| Protodeboronation of boronic acid | This can be an issue with certain boronic acids. Ensure the base is added correctly and the reaction is not run for an excessively long time. | |
| Incomplete Reaction (Mono-coupled product remains) | Insufficient boronic acid or base | Ensure the correct stoichiometry is used. A slight excess of boronic acid is recommended. |
| Steric hindrance | For sterically demanding substrates, a more active catalyst system (e.g., using Buchwald ligands) may be required. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of bis(4-biphenylyl)methanone via a double Suzuki-Miyaura cross-coupling reaction. By understanding the roles of the individual components and the underlying mechanism, researchers can confidently apply this methodology to their synthetic targets. The Suzuki-Miyaura reaction remains a powerful and adaptable tool in the arsenal of the modern synthetic chemist, enabling the construction of complex molecular architectures with high efficiency.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Application Note: Bis(4-iodophenyl)methanone as a Monomer for the Synthesis of High-Performance Polyetherketones
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Advanced Polymeric Materials
Poly(Aryl Ether Ketone)s (PAEKs) represent a class of high-performance semi-crystalline thermoplastics renowned for their exceptional properties.[1] Materials like Polyetheretherketone (PEEK) and Polyetherketone (PEK) exhibit a unique combination of high thermal stability, robust mechanical strength, and outstanding resistance to chemical degradation and hydrolysis.[1][2] These characteristics make them indispensable in demanding sectors, including aerospace, automotive, electronics, and medical implants.[2][3][4][5]
The synthesis of PAEKs is predominantly achieved through a step-growth polymerization via nucleophilic aromatic substitution (SNAr).[6][7] The conventional and most commercially widespread route involves the polycondensation of an activated di-halogenated monomer, typically 4,4'-difluorobenzophenone, with a bisphenolate salt (e.g., the potassium salt of hydroquinone).[6][8][9] The electron-withdrawing effect of the ketone bridge is critical, as it activates the halide positions, making them susceptible to nucleophilic attack and thus facilitating the formation of the vital ether linkages that form the polymer backbone.[6]
While 4,4'-difluorobenzophenone is the industry standard due to the high reactivity of the C-F bond in SNAr reactions, other di-halo analogs present viable alternatives. This application note focuses on the use of bis(4-iodophenyl)methanone as a monomer. Although less common, di-iodo monomers can participate effectively in SNAr polymerization. Understanding the nuances of using this monomer, from reaction kinetics to purification, opens avenues for synthesizing novel PAEKs with potentially unique property profiles. This guide provides the theoretical basis, a detailed experimental protocol, and characterization workflows for the successful synthesis of polyetherketones using this compound.
Monomer Profile: this compound
This compound, also known as 4,4'-diiodobenzophenone, serves as the electrophilic component in the polymerization. The two iodine atoms act as leaving groups during the SNAr reaction. The reactivity of the C-I bond, while generally lower than the C-F bond in SNAr, is sufficient for high-temperature polycondensation, especially when activated by the central carbonyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| CAS Number | 5630-56-8 | |
| Molecular Formula | C₁₃H₈I₂O | [10] |
| Molecular Weight | 434.01 g/mol | [10] |
| Appearance | Solid (typically off-white to yellow powder) | - |
| Melting Point | ~214 °C | [10] |
The Polymerization Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of polyetherketone from this compound and a bisphenol proceeds via a classic SNAr mechanism. The process is critically dependent on an anhydrous, polar aprotic solvent and high temperatures.
The core steps are:
-
Deprotonation: A weak base, most commonly anhydrous potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups of the bisphenol monomer (e.g., hydroquinone) to form the highly reactive potassium bisphenolate salt in situ.
-
Nucleophilic Attack: The electron-rich phenoxide anion attacks the electron-deficient carbon atom of the C-I bond on the this compound monomer. This attack is regioselective for the carbon in the para position to the activating ketone group.
-
Intermediate Formation & Iodide Departure: A transient, negatively charged intermediate known as a Meisenheimer complex is formed. The aromaticity is restored by the expulsion of the iodide anion (I⁻), a stable leaving group. This step forms the crucial aryl ether bond.
-
Chain Propagation: The reaction continues as the newly formed oligomer, which still possesses a reactive phenoxide on one end and an activated C-I bond on the other, reacts with other monomers, propagating the polymer chain to achieve a high molecular weight.
Caption: The SNAr polymerization mechanism for polyetherketone synthesis.
Experimental Protocol: Synthesis of Polyetherketone
This protocol describes the synthesis of a polyetherketone from this compound and hydroquinone in a 1:1 molar ratio.
Materials and Equipment
-
Monomers: this compound (high purity), Hydroquinone (HQ, polymerization grade, dried).
-
Base: Anhydrous potassium carbonate (K₂CO₃, fine powder, dried).
-
Solvent: Diphenyl sulfone (polymerization grade).
-
Purification Solvents: Deionized water, Acetone, Isopropanol.
-
Inert Gas: High-purity nitrogen or argon.
-
Reaction Vessel: 500 mL three-necked, round-bottom flask with a ground glass joint.
-
Apparatus: Mechanical overhead stirrer with a sealed bearing, Dean-Stark trap with condenser, nitrogen/argon gas inlet and outlet, thermocouple, and a temperature-controlled heating mantle.
-
Workup Equipment: High-speed blender, Büchner funnel, vacuum filtration flask, vacuum oven.
Experimental Workflow Diagram
Caption: A typical experimental workflow for PEK synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of inert gas. This is critical to prevent moisture, which can hydrolyze the phenolate and inhibit polymerization.
-
Charging the Reactor: Into the flask, add this compound (e.g., 0.1 mol, 43.40 g), hydroquinone (0.1 mol, 11.01 g), anhydrous potassium carbonate (0.11 mol, 15.20 g; a 10% molar excess ensures complete deprotonation), and diphenyl sulfone to achieve a solids concentration of 25-35% (w/w).
-
Establishing Inert Atmosphere: Equip the flask with the mechanical stirrer, condenser (with Dean-Stark trap if trace water removal is desired), and gas inlet/outlet. Purge the entire system with high-purity nitrogen for at least 30 minutes to eliminate oxygen, which can cause undesirable side reactions at high temperatures. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Heating Profile - Stage 1 (Phenolate Formation): Begin stirring and slowly heat the mixture to 180°C. Maintain this temperature for 2 hours. This initial, lower-temperature stage allows for the complete conversion of hydroquinone to its potassium salt without prematurely advancing the polymerization to a high-viscosity state.
-
Heating Profile - Stage 2 (Polymerization): Gradually increase the temperature to 320°C over approximately 1 hour. Hold the reaction at this temperature for 3 to 5 hours. The progress of the polymerization is indicated by a significant increase in the viscosity of the reaction mixture. The torque on the mechanical stirrer will noticeably increase.
-
Cooling and Isolation: After the designated time, stop heating and allow the reactor to cool to around 150°C. Carefully pour the hot, viscous polymer solution in a thin stream into a large volume of vigorously stirred deionized water or methanol. This will cause the polymer to precipitate as fibrous strands or a solid mass.
-
Purification:
-
Coarsely break up the solidified polymer. Transfer the solid and the precipitation liquid to a high-speed blender and grind to produce a fine powder.
-
Filter the polymer powder using a Büchner funnel.
-
Wash the powder thoroughly by re-slurrying it in boiling deionized water several times to remove the diphenyl sulfone solvent and potassium iodide salt byproduct.
-
Follow with several washes using acetone or isopropanol to remove any remaining organic impurities and residual solvent.
-
Filter the powder after each wash. Continue washing until the filtrate is clear and neutral.
-
-
Drying: Dry the final purified polymer powder in a vacuum oven at 120°C for at least 24 hours or until a constant weight is achieved.
Characterization of the Synthesized Polyetherketone
Proper characterization is essential to confirm the successful synthesis and determine the properties of the resulting polymer.
Table 2: Standard Techniques for PEK Characterization
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | Structural confirmation | Appearance of a strong aryl ether (C-O-C) stretch (~1240 cm⁻¹). Disappearance of the broad -OH peak from hydroquinone. Persistence of the aryl ketone (C=O) stretch (~1650 cm⁻¹). |
| NMR Spectroscopy | Detailed structural analysis | ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the aromatic protons and carbons in the polymer repeat unit, confirming the correct connectivity. |
| Gel Permeation (GPC) | Molecular weight determination | Provides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). A PDI close to 2 is typical for step-growth polymerization. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions | Determines the glass transition temperature (Tg, ~140-160°C) and the melting temperature (Tm, ~330-380°C), indicating the polymer's processing window and upper service temperature.[4] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Measures the decomposition temperature (Td). PEKs are exceptionally stable, with a 5% weight loss temperature typically above 500°C in a nitrogen atmosphere.[11][12][13] |
Troubleshooting and Key Insights
-
Problem: Low Final Molecular Weight.
-
Cause: Presence of moisture in reagents or the reactor. Incorrect stoichiometry of monomers. Insufficient reaction temperature or time.
-
Solution: Ensure all glassware is rigorously dried. Use high-purity, anhydrous monomers and salts. Confirm accurate weighing of all components. Ensure the reaction reaches and maintains the target temperature for the specified duration.
-
-
Problem: Polymer Discoloration (Dark Brown/Black).
-
Cause: Oxygen contamination leading to oxidative side reactions. Reaction temperature being too high or held for an excessive duration.
-
Solution: Maintain a strict inert atmosphere throughout the reaction. Adhere closely to the recommended temperature profile.
-
-
Insight: Monomer Reactivity.
-
The C-I bond is generally less reactive in SNAr than a C-F bond. Consequently, achieving high molecular weight may require slightly higher reaction temperatures or longer reaction times compared to syntheses using 4,4'-difluorobenzophenone. This trade-off, however, may be acceptable depending on the cost and availability of the di-iodo monomer.
-
-
Insight: Purification is Paramount.
-
Residual diphenyl sulfone solvent can act as a plasticizer, negatively impacting the thermal and mechanical properties of the final polymer. Salt byproducts (KI) can affect dielectric properties and long-term stability. Thorough, multi-step washing is not optional; it is essential for producing a high-purity, high-performance material.
-
Conclusion
This compound is a viable electrophilic monomer for the synthesis of high-performance polyetherketones via nucleophilic aromatic substitution. While the established protocols for PAEK synthesis using difluoro-monomers serve as an excellent foundation, adjustments to reaction conditions may be necessary to account for the different reactivity of the C-I bond. By carefully controlling stoichiometry, ensuring anhydrous conditions, and performing rigorous purification, researchers can successfully produce high molecular weight polyetherketones. The protocols and insights provided herein offer a comprehensive guide for scientists and engineers looking to explore this alternative route to a critical class of advanced polymers.
References
- 1. azom.com [azom.com]
- 2. Polyetherketones - Wikipedia [en.wikipedia.org]
- 3. plasticscraper.com [plasticscraper.com]
- 4. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pravara.com [pravara.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 9. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 10. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Bis(4-iodophenyl)methanone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of bis(4-iodophenyl)methanone. As Senior Application Scientists, we have designed this guide to move beyond simple protocols, offering insights into the causality behind experimental choices to empower you to optimize this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing a double Suzuki coupling on this compound?
The primary challenge is achieving complete di-substitution while minimizing the formation of the mono-substituted intermediate and other side products. This compound possesses two reactive C-I bonds. While the electron-withdrawing nature of the central carbonyl group activates both positions for the initial oxidative addition, several factors can impede the second coupling:
-
Steric Hindrance: After the first coupling, the introduction of a new aryl group can sterically hinder the palladium catalyst's approach to the second iodine-bearing carbon.
-
Electronic Changes: The electronic properties of the molecule change after the first substitution, which can affect the rate of the second oxidative addition.
-
Catalyst Deactivation: Over the course of the reaction, the catalyst can degrade or precipitate as palladium black, reducing its efficacy for the more demanding second coupling step.[1]
Q2: Can you illustrate the fundamental catalytic cycle for this reaction?
Certainly. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q3: What are the most critical parameters to control for a successful di-substitution?
For a successful and reproducible di-substitution, meticulous control over the following parameters is essential:
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[5] All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.[6][7]
-
Catalyst & Ligand Choice: The selection of the palladium source and, more importantly, the ligand, is paramount. Bulky, electron-rich ligands often accelerate the key steps of oxidative addition and reductive elimination.[8][9]
-
Base Selection: The base must be strong enough to form the boronate species but not so harsh that it causes degradation of the substrate or product. Its solubility is also a key factor.[10]
-
Solvent System: The solvent must dissolve the reactants and catalyst system effectively. Biphasic systems, such as toluene/water or dioxane/water, are often employed to dissolve inorganic bases.[2]
-
Temperature and Reaction Time: These parameters must be optimized to be energetic enough to overcome the activation barrier for the second coupling without causing thermal decomposition.
Troubleshooting Guide
Q4: My reaction shows no or very low conversion, with only starting material present. What are the first things to check?
This issue almost always points to a problem with one of the core components of the catalytic cycle.
-
Check Catalyst Activity:
-
Cause: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade with improper storage. Pd(II) precatalysts can also fail if they are old or contaminated. Phosphine ligands are prone to oxidation.[5]
-
-
Verify Base Efficacy:
-
Cause: The base may be inefficient. Common issues include using a base that is not strong enough, is not sufficiently soluble in the reaction medium, or is not of high purity (e.g., hydrated when it should be anhydrous).
-
Solution: Use a finely powdered, anhydrous base like K₃PO₄ or Cs₂CO₃.[10] If using an inorganic base with an organic solvent like toluene or dioxane, the addition of a small amount of water is often necessary to facilitate its action.[10]
-
-
Ensure an Inert Environment:
-
Cause: The presence of oxygen is highly detrimental, as it oxidizes the active Pd(0) species to an inactive state and can also promote the homocoupling of the boronic acid.[6][8]
-
Solution: Refine your inert atmosphere technique. Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 15-30 minutes). Assemble your reaction under a positive pressure of inert gas.[7]
-
Q5: I'm only getting the mono-substituted product. How can I drive the reaction to complete di-substitution?
This is a common kinetic problem where the second coupling is significantly slower than the first.
-
Increase Reaction Temperature and Time:
-
Rationale: The second coupling likely has a higher activation energy due to increased steric hindrance.
-
Action: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C or 110 °C). Monitor the reaction progress over a longer period (e.g., 24 hours). Be aware that higher temperatures can also increase the rate of catalyst decomposition, so this must be balanced.[10]
-
-
Switch to a More Active Catalyst System:
-
Rationale: Standard catalysts like Pd(PPh₃)₄ may not be active enough for the challenging second substitution. More advanced ligands are designed to accelerate difficult couplings.
-
Action: Employ a catalyst system with bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos or XPhos are excellent choices as they are known to promote the difficult reductive elimination step and stabilize the active catalyst.[8][9] N-heterocyclic carbene (NHC) ligands are also highly effective.[12][13]
-
-
Adjust Stoichiometry:
-
Rationale: Ensuring a sufficient concentration of the boronic acid is available throughout the reaction can help drive the equilibrium towards the di-substituted product.
-
Action: Increase the equivalents of the boronic acid coupling partner. Instead of using 2.2 equivalents, try using 2.5-3.0 equivalents. This can help maintain a high effective concentration for the second, slower coupling step.
-
Q6: I'm observing significant homocoupling of my boronic acid. How do I prevent this?
Homocoupling (the formation of a biaryl from two boronic acid molecules) is a classic side reaction.
-
Cause: This side reaction is primarily caused by the presence of oxygen.[8] Oxygen can either oxidize the Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway, or directly mediate the process.
-
Solution: The most effective solution is rigorous exclusion of oxygen. Ensure your solvents are meticulously degassed immediately before use. Maintain a positive pressure of high-purity argon or nitrogen throughout the entire setup and reaction duration.[6]
Q7: My starting material is being dehalogenated or my boronic acid is undergoing protodeboronation. What's happening and how can I fix it?
These side reactions consume your starting materials and reduce yield.
-
Protodeboronation:
-
Cause: This is the replacement of the C-B bond with a C-H bond. It is often promoted by excessive water, high temperatures, or overly harsh basic conditions, particularly with electron-deficient arylboronic acids.[5][6]
-
Solution: If this is a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate, which are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[14] Using a milder base like K₂CO₃ or K₃PO₄ instead of hydroxides may also help.
-
-
Dehalogenation:
-
Cause: This is the replacement of the C-I bond with a C-H bond on your this compound. It can occur via a palladium-hydride intermediate, which can be formed from trace water, amine bases, or alcoholic solvents.[8]
-
Solution: Ensure you are using high-purity, anhydrous solvents (if your protocol allows). Avoid amine bases if dehalogenation is observed.
-
Optimization Protocols & Data
The choice of catalyst, base, and solvent are interdependent. Below is a table summarizing potential starting points for optimization.
| System | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Comments |
| A: Standard | Pd(PPh₃)₄ (3-5%) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 90-100 | A classic, cost-effective starting point. May result in incomplete conversion. |
| B: Phosphate | Pd(OAc)₂ (2-3%) | PPh₃ (4-6%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 100 | K₃PO₄ is often more effective than carbonates for challenging couplings. |
| C: Buchwald | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100-110 | High activity system, excellent for promoting di-substitution.[8][14] |
| D: Pre-catalyst | XPhos-Pd-G3 (2-3%) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 80-90 | Air-stable precatalyst simplifies setup. High activity may allow lower temperatures. |
Experimental Protocol: Optimized Di-Substitution (System C)
This protocol uses a highly active Buchwald ligand system designed to maximize the yield of the di-substituted product.
1. Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Toluene and Water (degassed)
2. Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos solids.
-
Add degassed toluene and then degassed water via syringe to create a 10:1 toluene/water mixture (e.g., 10 mL toluene, 1 mL water). The solution should be vigorously stirred.
3. Reaction Execution and Monitoring:
-
Lower the flask into a preheated oil bath set to 110 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by TLC or LC-MS to check for the consumption of the mono-substituted intermediate and the appearance of the di-substituted product.[5][6]
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired di-substituted product.
Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues encountered during the reaction.
Caption: A decision tree for troubleshooting the Suzuki coupling of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Crude Bis(4-iodophenyl)methanone
Welcome to the technical support center for the purification of crude bis(4-iodophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for obtaining high-purity this compound. This document will delve into the rationale behind experimental choices, ensuring a robust and reproducible purification process.
Understanding the Impurity Profile
The purity of the final compound is contingent on understanding the potential impurities that can arise during its synthesis. This compound is commonly synthesized via a Friedel-Crafts acylation reaction, typically reacting 4-iodobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2][3].
Common Impurities May Include:
-
Unreacted Starting Materials: 4-iodobenzoyl chloride and iodobenzene.
-
Isomeric Byproducts: Small amounts of ortho and meta substituted isomers.
-
Polyacylated Products: Though less common due to the deactivating effect of the ketone group, over-acylation can occur under harsh conditions[2][3].
-
Hydrolysis Products: 4-iodobenzoic acid from the hydrolysis of 4-iodobenzoyl chloride.
-
Residual Catalyst: Traces of the Lewis acid catalyst.
Purification Strategy Overview
A multi-step purification strategy is often necessary to achieve high purity. The general workflow involves an initial work-up to remove the catalyst and water-soluble impurities, followed by either recrystallization or column chromatography, depending on the impurity profile and desired final purity.
References
Technical Support Center: Improving Yield in Bis(4-iodophenyl)methanone Synthesis
Welcome to the technical support guide for the synthesis of bis(4-iodophenyl)methanone, also known as 4,4'-diiodobenzophenone. This molecule is a valuable building block in organic synthesis, particularly for polymers and pharmaceutical intermediates. The most common synthetic route is the Friedel-Crafts acylation of iodobenzene. While theoretically straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield protocol to help you navigate the common pitfalls of this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
A: Low yield in the Friedel-Crafts acylation of iodobenzene is a frequent issue stemming from several critical factors. The primary culprits are catalyst deactivation, suboptimal reaction conditions, and moisture contamination.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least stoichiometric amounts of the Lewis acid catalyst (e.g., AlCl₃). This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1] For the synthesis of a diaryl ketone from two moles of arene and one mole of an acylating agent like phosgene or triphosgene, a minimum of two equivalents of Lewis acid is required, plus an additional equivalent for the carbonyl source. A slight excess (e.g., 2.1 - 2.5 equivalents relative to the iodobenzene) is often beneficial to drive the reaction forward.[1]
-
Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) react vigorously with water. Even trace amounts of moisture in your reagents, solvent, or glassware will consume the catalyst, halting the reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The optimal temperature is a delicate balance. While heat can increase the reaction rate, excessive temperatures can lead to side reactions, such as de-iodination, rearrangement, or polymerization, resulting in tar formation.[1][2] For deactivated substrates like iodobenzene, the reaction may require gentle heating (e.g., 40-60°C), but it is often best to start at a lower temperature (0°C) during the initial addition and allow the reaction to proceed at room temperature before considering heating.[1]
-
Purity of Iodobenzene: The starting iodobenzene must be pure and free from phenolic impurities, which can react with the acylating agent or the Lewis acid.
Q2: I'm observing significant amounts of the mono-acylated intermediate (4-iodobenzoyl chloride) and unreacted iodobenzene. How can I drive the reaction to full conversion?
A: Formation of the diaryl ketone involves two successive acylation steps. If the reaction stalls after the first step, it indicates that the conditions are not sufficiently forcing to allow the second molecule of iodobenzene to react with the 4-iodobenzoyl chloride intermediate.
-
Increase Catalyst Loading: As mentioned above, ensure you are using more than two molar equivalents of the Lewis acid. The intermediate acyl chloride also complexes with the catalyst, so sufficient active catalyst must be available for the second, more difficult acylation step.
-
Optimize Reaction Time and Temperature: These reactions can be slow. After the initial addition, allow the mixture to stir at room temperature for several hours. If monitoring by TLC or GC-MS shows stalling, gradually increase the temperature to 40-50°C and monitor progress.
-
Order of Addition: A common strategy is to add the acylating agent (e.g., triphosgene solution) slowly to a pre-complexed mixture of iodobenzene and the Lewis acid in the solvent. This ensures the catalyst is readily available to activate the acylating agent and that the iodobenzene is in excess relative to the acylating agent at any given moment, favoring the initial reaction.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
A: Side product formation is typically due to the inherent reactivity of the Friedel-Crafts reaction.
-
Isomeric Impurities: Iodobenzene is an ortho, para-director. While the para-substituted product, this compound, is sterically and electronically favored, small amounts of the ortho,para'- (2,4'-) and ortho,ortho'- (2,2'-) isomers can form.[2] Using a bulky, non-polar solvent like carbon disulfide (CS₂) or dichloromethane at lower temperatures can improve para-selectivity.
-
Dehalogenation/Rearrangement: Strong Lewis acids can sometimes catalyze the removal or migration of the iodine atom, leading to the formation of benzophenone or other isomeric iodobenzophenones.[2] Using the minimum effective amount of catalyst and avoiding excessively high temperatures can mitigate this.
-
Solvent-Related Byproducts: If using a reactive solvent, it may participate in the reaction. For instance, benzoylations carried out in ethylene chloride have been reported to yield 2-chloroethyl benzoate as a byproduct.[2] Always use a relatively inert solvent such as dichloromethane, carbon disulfide, or o-dichlorobenzene.[3]
Q4: I am having trouble with the work-up, specifically with emulsions or premature product crashing. What is a robust work-up procedure?
A: The work-up is critical for both yield and purity. The goal is to safely decompose the Lewis acid-ketone complex without losing the product.
-
Quenching Procedure: The reaction must be quenched by slowly pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[1] Adding the mixture to ice-cold acid breaks down the aluminum complexes and brings the product into the organic layer. Adding the acid/ice slurry to the reaction vessel can create an uncontrollable exotherm.
-
Breaking Emulsions: Emulsions are common during the aqueous wash steps.[1] They can often be broken by adding a small amount of brine (saturated NaCl solution) or by allowing the mixture to stand for an extended period.
-
Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product. Combine the organic layers, wash with water, then brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid and its stoichiometry?
A: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this transformation. A stoichiometry of at least 2.2 equivalents relative to iodobenzene is recommended to account for complexation with both the substrate and the final product.
Q2: Which solvent is recommended for the acylation of iodobenzene?
A: Anhydrous dichloromethane (DCM) is an excellent choice as it is relatively inert, has a low boiling point for easy removal, and is a good solvent for the reactants and the intermediate complexes. For improved para-selectivity, carbon disulfide (CS₂) can be used, though its high volatility, toxicity, and flammability require special handling.[4]
Q3: What is the ideal temperature range for this synthesis?
A: The reaction should be initiated at a low temperature (0°C to 5°C) during the addition of reagents to control the initial exotherm. Following the addition, the reaction can be allowed to warm to room temperature (20-25°C) and stirred for 12-24 hours. If the reaction is slow, gentle heating to 40°C (refluxing DCM) may be necessary.
Q4: Are there safer alternatives to using phosgene gas?
A: Absolutely. Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safe and convenient substitute for phosgene gas.[4] In the presence of a Lewis acid, it decomposes in situ to generate the necessary phosgene. Diphosgene is another liquid alternative.
Q5: What is the best method for purifying the crude this compound?
A: The primary method for purification is recrystallization. A solvent system such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes is typically effective. If isomeric impurities are significant, column chromatography on silica gel may be required prior to recrystallization.
Section 3: Optimized Experimental Protocol
This protocol describes a reliable, high-yield synthesis of this compound using triphosgene as the acylating agent.
Materials:
-
Iodobenzene (2.0 equiv.)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 equiv.)
-
Triphosgene (0.35 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Mixture: Charge the flask with anhydrous AlCl₃ (2.2 equiv.) and anhydrous DCM. Cool the slurry to 0°C in an ice bath.
-
Substrate Addition: Add iodobenzene (2.0 equiv.) dropwise to the AlCl₃ slurry via the dropping funnel over 15 minutes with continuous stirring.
-
Acylating Agent Addition: Dissolve triphosgene (0.35 equiv.) in a minimal amount of anhydrous DCM and add this solution to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0°C and 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly pour the reaction mixture into the ice/acid slurry.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to afford pure this compound as a crystalline solid.
Section 4: Visual Guides & Data
Data Presentation
The choice of reaction parameters significantly impacts the overall yield. The following table summarizes typical outcomes based on variations in key parameters.
| Parameter | Condition A | Condition B | Condition C | Expected Yield | Primary Issue with Suboptimal Condition |
| AlCl₃ (equiv.) | 1.5 | 2.2 | 3.0 | 30-40% vs. >85% vs. >85% | Incomplete reaction (A), Increased cost/side reactions (C) |
| Temperature | 0°C → RT | 0°C → RT → 40°C | 80°C | 50-60% vs. >85% vs. <30% | Stalled reaction (A), Tar formation/decomposition (C) |
| Solvent | Anhydrous THF | Anhydrous CS₂ | Anhydrous DCM | <10% vs. 80-90% vs. >85% | THF is cleaved by Lewis acids (A), CS₂ is highly toxic (B) |
Data presented is illustrative of typical experimental trends.
Experimental & Mechanistic Diagrams
Diagram 1: Friedel-Crafts Acylation Mechanism This diagram illustrates the step-wise mechanism for the formation of this compound using triphosgene and a Lewis acid catalyst.
Caption: Reaction mechanism for this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low reaction yield.
Section 5: References
-
PubChem National Center for Biotechnology Information . (2023). This compound. PubChem Compound Summary for CID 257901. --INVALID-LINK--
-
Benchchem . (n.d.). Optimizing Friedel-Crafts Acylation: A Technical Support Center. --INVALID-LINK--
-
StudySmarter . (2023). Friedel Crafts Acylation: Mechanism & Conditions. --INVALID-LINK--
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction. Chemical Reviews, 55(2), 229–281. (A general authoritative review, specific URL not available for direct deep link).
-
Pearson, D. E., & Buehler, C. A. (1974). Friedel-Crafts Acylations with Little or No Catalyst. Synthesis, 1974(10), 533-542. (A general authoritative review, specific URL not available for direct deep link).
-
Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. (A foundational text, specific URL not available).
-
Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. CRC Press. (A foundational text, specific URL not available).
-
Chemistry Stack Exchange . (2024). Can Friedel-Crafts acylation work with phosgene or HCOCl? --INVALID-LINK--
-
Royal Society of Chemistry . (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 1791-1795. --INVALID-LINK--
-
Google Patents . (1989). US4814508A - Friedel-crafts preparation of aromatic ketones. --INVALID-LINK--
-
Chad's Prep . (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US4814508A - Friedel-crafts preparation of aromatic ketones - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Yield in Bis(4-iodophenyl)methanone Coupling Reactions
Welcome to the technical support hub for researchers navigating the complexities of palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using bis(4-iodophenyl)methanone as a substrate, a molecule with two reactive sites that can present unique hurdles. Here, we provide in-depth, experience-driven answers to common problems, moving beyond simple fixes to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific issues you might be observing in your experiments.
Issue 1: My reaction has stalled with significant starting material remaining.
Question: I'm running a Suzuki coupling with this compound and an arylboronic acid. After several hours, TLC and LC-MS analysis show mostly starting material and some mono-coupled product, but very little of the desired di-coupled product. What is the likely cause?
Answer: A stalled reaction, especially after an initial period of activity, strongly suggests catalyst deactivation . The active Pd(0) species required for the catalytic cycle is sensitive and can be removed from the cycle through several pathways.
-
Palladium Black Formation: The most common sign of catalyst death is the formation of a black precipitate, known as palladium black.[1] This consists of agglomerated, inactive palladium particles.[1][2] It occurs when the Pd(0) species is not sufficiently stabilized by its ligand shell, leading to aggregation.[2][3] This is often exacerbated by high temperatures or the presence of oxygen.[1][4]
-
Ligand Degradation: Phosphine ligands, especially simple ones like triphenylphosphine (PPh₃), can be susceptible to oxidation if oxygen is present in the reaction.[4][5] Oxidized phosphine can no longer coordinate to and stabilize the palladium center.
-
Insufficient Catalyst Loading: While it's tempting to minimize catalyst use, double couplings on a molecule like this compound are more demanding than a single coupling. The second oxidative addition is often slower than the first. If the catalyst deactivates before the second coupling can occur efficiently, you will be left with a mixture of starting material and mono-substituted product.
Troubleshooting Steps:
-
Improve Inert Atmosphere: Oxygen is a primary culprit in catalyst deactivation.[6] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7] Standard sparging (bubbling gas through the solvent) is often insufficient for sensitive reactions.[6]
-
Select a More Robust Ligand: Simple ligands like PPh₃ may not be adequate. Consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][8] These ligands form more stable complexes with palladium, preventing aggregation and promoting the challenging oxidative addition step.[1][8]
-
Consider a Pre-catalyst: Instead of using a Pd(II) source like Pd(OAc)₂ that requires in situ reduction, consider a well-defined Pd(0) source or a pre-catalyst that is more stable and provides a more consistent concentration of the active species.[9]
Issue 2: My reaction mixture turned black and a precipitate formed.
Question: Shortly after heating my Heck reaction, the solution turned dark black, and I now see a fine black powder. My yield is very low. What happened?
Answer: This is a classic symptom of palladium black precipitation , indicating rapid catalyst decomposition.[1] The "naked" Pd(0) atoms, once dissociated from their protective ligands, quickly aggregate and fall out of solution, halting the catalytic cycle.[2]
Causality and Prevention:
-
Cause - High Temperature: Elevated temperatures accelerate all reaction steps, including catalyst decomposition.[1] While necessary for activating less reactive C-I bonds, excessive heat can be detrimental.
-
Prevention: Run the reaction at the lowest temperature that still provides a reasonable rate.[1] Consider screening temperatures starting from 80 °C and only increasing if the reaction is sluggish.
-
Cause - Inadequate Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium source can leave palladium centers exposed and prone to aggregation.
-
Prevention: For monodentate ligands (like PPh₃ or P(t-Bu)₃), a ligand-to-palladium ratio of 2:1 to 4:1 is often recommended to ensure the catalytic species remains stabilized.[1]
-
Cause - Solvent Choice: The solvent not only dissolves reagents but also influences catalyst stability and activity.[10] A poor choice can accelerate decomposition.
-
Prevention: Common solvents for cross-coupling include toluene, 1,4-dioxane, and DMF.[1] If you observe decomposition in one, screening another solvent is a valid troubleshooting step.
Issue 3: I'm getting a mixture of mono- and di-substituted products and can't drive the reaction to completion.
Question: I'm performing a Sonogashira coupling on this compound. I can isolate the mono-alkynylated product, but I struggle to obtain a high yield of the di-alkynylated product, even with extended reaction times. How can I improve the yield of the double coupling?
Answer: This is a common selectivity challenge with di-functionalized substrates. The electronic and steric environment of the second iodine atom changes after the first coupling, often making the second reaction slower or more difficult.
Strategies to Promote Di-substitution:
-
Stoichiometry of Coupling Partner: Ensure you are using a sufficient excess of the alkyne coupling partner. For a double coupling, a minimum of 2.2-2.5 equivalents is a good starting point. This helps drive the reaction equilibrium towards the di-substituted product.
-
Choice of Base and Solvent: The base is critical in Sonogashira couplings. While amine bases like triethylamine are common, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF) might be necessary to facilitate the more challenging second coupling.[11]
-
Increase Catalyst Loading: For difficult double couplings, a higher catalyst loading (e.g., 3-5 mol %) may be required to ensure enough active catalyst remains to see the reaction through to completion.
-
Elevate Temperature: The second coupling may require more thermal energy to overcome its activation barrier. A modest increase in temperature (e.g., from 80 °C to 100 °C) could significantly improve the rate of the second substitution.[11]
Troubleshooting Workflow
When faced with a low-yield reaction, a systematic approach is key. The following decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing using Freeze-Pump-Thaw
Oxygen is detrimental to many Pd-catalyzed reactions.[6] This method is superior to simple gas sparging for removing dissolved oxygen.[7]
Materials:
-
Reaction solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask appropriately sized for the solvent volume
-
Schlenk line (vacuum/inert gas manifold)
-
Liquid nitrogen
-
Dewar flask
Procedure:
-
Place the solvent in the Schlenk flask with a stir bar. Do not fill the flask more than half full.
-
Attach the flask to the Schlenk line.
-
Place the Dewar filled with liquid nitrogen around the flask to completely freeze the solvent.
-
Once the solvent is frozen solid, open the flask to the vacuum manifold and evacuate for 5-10 minutes.
-
Close the flask off from the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see gas bubbles evolve as the last of the solid melts.
-
Repeat this freeze-pump-thaw cycle a total of three times.
-
After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.
Protocol 2: General Procedure for a Double Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the double coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (2.3 equiv)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3 mol %)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 4:1 Toluene/Water)
-
Schlenk flask and stir bar
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material and mono-coupled intermediate are consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Reference Data
For convenience, the following table summarizes common parameters that can be screened when optimizing a coupling reaction for this compound.
| Parameter | Common Options | Considerations for this compound |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Di-iodide substrate is challenging; more active pre-catalysts or those with robust ligands (e.g., PdCl₂(dppf)) are often superior to Pd(OAc)₂. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf | Bulky, electron-rich biaryl phosphines (SPhos, XPhos) are excellent for stabilizing the catalyst and promoting the difficult second coupling.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | Choice is coupling-dependent. K₂CO₃ is a good starting point for Suzuki. Cs₂CO₃ is more soluble and often more effective. NaOt-Bu is for Buchwald-Hartwig aminations.[1] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF, 2-MeTHF | Dioxane and Toluene are common for Suzuki/Heck. DMF is a good polar aprotic option for Sonogashira. Ensure solvents are anhydrous and degassed.[1][6] |
| Temperature | 80 - 120 °C | Start around 80-90 °C. Higher temperatures may be needed for the second coupling but increase the risk of catalyst decomposition.[1] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Suzuki Reactions of Di-iodinated Aromatics
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions with di-iodinated aromatic substrates. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes. We will move beyond simple protocols to explain the underlying principles governing catalyst and ligand selection, empowering you to troubleshoot effectively.
The Challenge of Di-iodinated Aromatics
Di-iodinated aromatic compounds are highly reactive substrates in Suzuki-Miyaura couplings due to the lability of the carbon-iodine bond. This high reactivity, while advantageous for facilitating oxidative addition to the palladium catalyst, also presents unique challenges.[1] The primary hurdles include controlling selectivity between mono- and di-substitution, preventing side reactions like dehalogenation and homocoupling, and managing sterically hindered substrates.[1][2] This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with di-iodinated aromatic compounds in Suzuki reactions?
The main challenge is controlling the selectivity of the reaction. The high reactivity of the C-I bond means that both iodine atoms can readily undergo oxidative addition, often leading to a mixture of mono- and di-substituted products. Achieving selective mono-arylation requires careful tuning of reaction conditions to moderate this reactivity. Conversely, driving the reaction to complete di-substitution without significant side products also requires optimization.
Q2: How does the reactivity of aryl iodides compare to other aryl halides in Suzuki couplings?
The general reactivity trend for aryl halides in the oxidative addition step of the Suzuki reaction is I > Br > Cl > F.[1] Aryl iodides are the most reactive, which allows for milder reaction conditions (e.g., lower temperatures). However, this high reactivity also increases the likelihood of side reactions such as dehalogenation (replacement of iodine with hydrogen).[1][3]
Q3: What are the most common side reactions I should be aware of?
When working with di-iodinated aromatics, be vigilant for the following side reactions:
-
Dehalogenation: The aryl iodide is reduced, and the iodine is replaced by a hydrogen atom. This is often caused by the presence of a palladium-hydride species.[1]
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species.[3]
-
Protodeborylation: The boronic acid reacts with a proton source (often water or solvent) to revert to the corresponding arene, reducing the amount of nucleophile available for cross-coupling.[4]
Troubleshooting Guide
Problem 1: Poor or No Conversion of the Starting Material
Q: I am observing very low or no conversion of my di-iodinated starting material. What are the likely causes and how can I fix this?
A: Low or no conversion, while less common with highly reactive aryl iodides, can still occur. Here are the primary factors to investigate:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction.[5]
-
Solution 1: Use a Fresh Catalyst. Palladium catalysts, particularly those in the Pd(0) state like Pd(PPh₃)₄, can degrade upon exposure to air and moisture.[5] Ensure you are using a fresh or properly stored catalyst.
-
Solution 3: Check Catalyst Loading. For challenging or sterically hindered substrates, you may need to increase the catalyst loading from the typical 1-2 mol% to 5 mol% or higher.[5]
-
-
Inadequate Base: The base is crucial for the transmetalation step.[6]
-
Solution 1: Base Strength and Solubility. Ensure the base is strong enough and has some solubility in the reaction medium. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For particularly stubborn reactions, a stronger base might be necessary.
-
Solution 2: Fresh Base. Bases can be hygroscopic. Use a freshly opened bottle or dry the base before use.
-
-
Solubility Issues: If your di-iodinated aromatic substrate is not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Solvent Screening. Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents include toluene, dioxane, THF, and DMF.[3] In some cases, a biphasic system with water is beneficial.[3] For extremely insoluble substrates, solid-state ball-milling techniques have shown promise.[7]
-
Problem 2: Lack of Selectivity (Mixture of Mono- and Di-substituted Products)
Q: My reaction is producing an inseparable mixture of mono- and di-arylated products. How can I favor one over the other?
A: Controlling selectivity is key. Your strategy will depend on whether you are targeting the mono- or di-substituted product.
To Favor Mono-substitution:
-
Stoichiometry: Use a slight deficiency or an equimolar amount (1.0-1.1 equivalents) of the boronic acid.
-
Lower Temperature: The high reactivity of the C-I bond may allow for coupling at lower temperatures (e.g., room temperature to 50 °C). This can slow the rate of the second coupling relative to the first.
-
Bulky Ligands: Employing sterically demanding ligands can hinder the second substitution, especially if the first substitution has already introduced a bulky group.[8]
To Favor Di-substitution:
-
Excess Boronic Acid: Use a stoichiometric excess of the boronic acid (2.2-3.0 equivalents) to ensure both sites react.
-
Higher Temperature and Longer Reaction Time: More forcing conditions will help drive the reaction to completion.
-
Less Bulky, More Active Ligands: Ligands that are less sterically hindered but highly active, such as some Buchwald-type ligands, can facilitate the second coupling.
Problem 3: Significant Dehalogenation Byproduct
Q: I am seeing a significant amount of the mono-iodinated, dehalogenated byproduct. What causes this and how can I prevent it?
A: Dehalogenation is a common side reaction with aryl iodides.[1] It occurs when a Pd-H species is formed, which then undergoes reductive elimination with your aryl group.
-
Source of Hydride: The hydride can come from bases, solvents (like alcohols), or trace water.[1]
-
Solution 1: Ligand Choice. Bulky, electron-rich ligands often accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[3][8]
-
Solution 2: Choice of Base. Use a non-coordinating, milder base if possible. Ensure the base is anhydrous.
-
Solution 3: Shorter Reaction Times. Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of side products.[9]
Catalyst and Ligand Selection Guide
The choice of ligand is critical for a successful Suzuki reaction. The ligand stabilizes the palladium center and modulates its reactivity. For di-iodinated aromatics, the ligand's properties directly influence selectivity and side product formation.
| Ligand Type | Key Characteristics | Best For... | Example Ligands |
| Triphenylphosphine (PPh₃) | The classic, versatile ligand. | Simple, unhindered substrates. Often a good starting point. | Pd(PPh₃)₄ |
| Bulky, Electron-Rich Phosphines | Promote oxidative addition and reductive elimination.[8] | Sterically hindered substrates, reducing dehalogenation, improving reaction rates. | XPhos, SPhos, RuPhos (Buchwald ligands), P(t-Bu)₃[10] |
| N-Heterocyclic Carbenes (NHCs) | Strong electron donors, form very stable Pd complexes.[8] | Increasing catalyst stability and longevity, especially at higher temperatures. | IPr, IMes |
| Bidentate Phosphines | Can offer different coordination geometries and stability. | Can sometimes influence selectivity in di-halogenated systems. | Xantphos, dppf |
Experimental Protocol: General Procedure for Suzuki Coupling of a Di-iodinated Aromatic
This is a general starting point. Optimization will be required for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the di-iodinated aromatic (1.0 eq), the boronic acid (1.0-2.2 eq, depending on desired selectivity), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not using a pre-formed complex).
-
-
Degassing:
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[4]
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. The total concentration should be around 0.1-0.2 M with respect to the di-iodinated aromatic.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing Key Concepts
The Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Troubleshooting Decision Tree for Di-iodinated Aromatics
Caption: A decision tree for troubleshooting common Suzuki reaction issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bis(4-iodophenyl)methanone Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bis(4-iodophenyl)methanone. This guide is designed to provide expert advice and practical solutions for a common and critical challenge in cross-coupling reactions: the prevention of homocoupling side reactions. By understanding the underlying mechanisms and implementing the targeted strategies outlined below, you can significantly improve the yield and purity of your desired heterocoupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In reactions involving this compound, this can manifest in two primary ways: the dimerization of your organometallic reagent (e.g., two boronic acid molecules in a Suzuki reaction) or the coupling of two molecules of this compound to form a quaterphenyl derivative. This byproduct consumes your starting materials, lowers the yield of your target molecule, and can complicate purification.
Q2: Why is this compound prone to homocoupling?
A2: The two primary drivers for homocoupling in palladium-catalyzed reactions are the presence of oxygen and Pd(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic partner.[1] Furthermore, if you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction can occur via the homocoupling of your organometallic reagent.[1] The electron-withdrawing nature of the ketone group in this compound can also influence the electronic properties of the aryl iodide, potentially affecting its reactivity and susceptibility to side reactions.
Q3: How does the choice of palladium catalyst influence homocoupling?
A3: The selection of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) source.[2] Starting with the active Pd(0) oxidation state can lead to a cleaner reaction profile by minimizing this initial side reaction.
Q4: Can ligand selection help in suppressing homocoupling?
A4: Absolutely. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can promote the desired reductive elimination step of the cross-coupling cycle over pathways that lead to homocoupling.[2]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Significant formation of the homocoupled biaryl byproduct from the boronic acid reagent.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxygen Contamination | Oxygen promotes the oxidative homocoupling of boronic acids and can oxidize the active Pd(0) catalyst to Pd(II), which further catalyzes this side reaction.[1] | Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen). |
| Use of Pd(II) Precatalyst | Pd(II) salts (e.g., Pd(OAc)₂) can be reduced to Pd(0) by the boronic acid, leading to its homocoupling.[1] | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source must be used, consider adding a mild reducing agent like potassium formate to facilitate its reduction without consuming the boronic acid.[3] |
| Inappropriate Ligand | The ligand influences the rates of the various steps in the catalytic cycle. A suboptimal ligand may not sufficiently promote the desired cross-coupling pathway. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can accelerate the rate-limiting oxidative addition and the final reductive elimination steps, thus outcompeting the homocoupling pathway. |
| Suboptimal Base or Temperature | The choice of base and reaction temperature can affect the relative rates of cross-coupling and homocoupling. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and optimize the reaction temperature. For electron-deficient aryl iodides like this compound, milder conditions may be favorable. |
Workflow for Troubleshooting Suzuki Coupling Homocoupling
Caption: A decision tree for troubleshooting homocoupling in Suzuki reactions.
Guide 2: Sonogashira Coupling
Issue: Formation of the 1,3-diyne byproduct (Glaser-Hay coupling).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Copper(I) Co-catalyst and Oxygen | The combination of a copper(I) salt and oxygen is the primary driver for the oxidative homocoupling of terminal alkynes.[4] | The most effective solution is to switch to a copper-free Sonogashira protocol.[4] If a copper co-catalyst is used, ensure strictly anaerobic conditions by thoroughly degassing all reagents and maintaining a robust inert atmosphere. |
| High Alkyne Concentration | A higher concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration, disfavoring the homocoupling pathway.[4] |
| Inappropriate Base | The amine base plays a role in both deprotonating the alkyne and keeping the copper in its +1 oxidation state. An unsuitable base can lead to side reactions. | Triethylamine and diisopropylamine are commonly used. Ensure the amine is anhydrous and of high purity. Consider screening other amine bases.[4] |
| Suboptimal Catalyst Loading | An imbalance in the palladium-to-copper ratio can sometimes exacerbate homocoupling. | Minimize the loading of the copper(I) iodide co-catalyst to reduce the rate of Glaser coupling.[4] |
Catalytic Cycles: Desired Sonogashira Coupling vs. Undesired Glaser Homocoupling
Caption: Competing pathways in Sonogashira reactions.
Guide 3: Buchwald-Hartwig Amination
Issue: Formation of biaryl byproducts.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Decomposition | Decomposition of the palladium catalyst can lead to side reactions, including the formation of biaryl homocoupling products. | Use a robust pre-catalyst and a suitable ligand to maintain the stability of the active catalytic species throughout the reaction. Ensure high purity of all reagents and solvents. |
| Inappropriate Ligand | The ligand plays a crucial role in preventing catalyst decomposition and promoting the desired C-N bond formation. | Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuXPhos) which are known to be effective for a wide range of Buchwald-Hartwig aminations and can suppress side reactions.[5] |
| Strong Base with Sensitive Substrates | While a strong base is required, it can sometimes lead to the degradation of sensitive substrates or the catalyst. | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is anhydrous and of high purity. For substrates with base-sensitive functional groups, a careful screening of bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary. |
| Presence of Water | Water can lead to hydrodehalogenation of the aryl iodide, an unproductive side reaction. | Ensure all reagents and the solvent are strictly anhydrous. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Homocoupling
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for a Copper-Free Sonogashira Coupling Reaction
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (argon or nitrogen).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Add the terminal alkyne (1.1 equiv.) to the stirring solution.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture and purify directly by column chromatography or perform an extractive work-up with an organic solvent and water.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization methods for purifying bis(4-iodophenyl)methanone
Welcome to the technical support resource for the purification of bis(4-iodophenyl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled our field expertise into this comprehensive troubleshooting guide and FAQ to help you navigate the nuances of recrystallizing this specific diaryl ketone, ensuring you achieve the highest possible purity and yield.
Troubleshooting Guide: Recrystallization of this compound
This section addresses specific experimental challenges in a question-and-answer format. We delve into the causality behind these common issues and provide validated, step-by-step solutions.
Question 1: My compound separated as an oily liquid instead of forming crystals. What went wrong and how can I fix it?
Answer:
This phenomenon, known as "oiling out," is a common issue in recrystallization. It occurs when the solute becomes supersaturated in the solvent at a temperature that is above its own melting point. Instead of forming a crystalline lattice, the compound separates as a liquid phase. For a compound like this compound, which has a relatively high molecular weight (434.01 g/mol ), this can be particularly prevalent if the cooling is too rapid or the solvent system is not optimal.[1]
Probable Causes & Solutions:
-
Solution is Too Concentrated/Cooling is Too Rapid: The most frequent cause is that the solution is too concentrated, causing the compound to come out of solution at a high temperature.
-
Solution: Reheat the flask to redissolve the oil. Add a small amount of additional hot solvent (1-2 mL for every 100 mg of solid is a good starting point) to decrease the saturation point.[2] Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool to slow heat loss.[3]
-
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of the solute-impurity mixture.
-
Solution: Re-evaluate your solvent system. If using a mixed solvent system, you may have added too much of the "poor" solvent. Try reheating the mixture and adding more of the "good" (more soluble) solvent to bring everything back into solution, then proceed with slow cooling.[4] If the problem persists, a different solvent system should be screened.
-
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[3]
-
Solution: If the oil solidifies upon further cooling, you can attempt to recrystallize the solidified mass. Alternatively, if you suspect colored impurities, perform a hot filtration with activated charcoal before the cooling step to remove them.[2] If impurities are substantial, a pre-purification step using column chromatography may be necessary before attempting recrystallization.
-
Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form is typically due to one of two opposite problems: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystallization.
Probable Causes & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[3] If the solution is not saturated or supersaturated upon cooling, crystals cannot form.
-
Solution: Reduce the solvent volume. Gently heat the solution in a fume hood to evaporate some of the solvent. A rotary evaporator can also be used for this purpose.[3] Once the volume is reduced, attempt the slow cooling process again. To test if you have excess solvent, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate; a solid residue on the rod indicates the presence of your compound.[2]
-
-
Supersaturation: The solution may be supersaturated but lacks a surface or particle to begin crystal growth (nucleation).
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[3][4] The microscopic imperfections on the glass provide an ideal surface for nucleation.
-
Solution 2: Seeding: If available, add a single, tiny "seed crystal" of pure this compound to the solution.[2][3] This provides a perfect template for further crystal growth.
-
Solution 3: Shock Cooling (Last Resort): While slow cooling is ideal, sometimes placing the flask in an ice-salt bath for a short period can induce nucleation.[3] Be aware this can lead to smaller crystals that may trap more impurities.
-
Question 3: My recrystallization worked, but my final yield is extremely low. Where did my product go?
Answer:
A very low yield (e.g., less than 50%) is disappointing but often correctable. The primary culprit is usually excessive loss of the compound to the filtrate, also known as the "mother liquor."
Probable Causes & Solutions:
-
Too Much Solvent: As with the failure to crystallize, using a large excess of solvent will keep a significant portion of your compound dissolved even at low temperatures.[2]
-
Solution: Before starting, perform a small-scale solvent screen to determine the minimum amount of hot solvent needed. If you suspect this was the issue, you can attempt to recover more product from the mother liquor by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration step to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: To prevent this, use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot. This can be done by placing it on a steam bath or hot plate.[4] Rinsing the filter paper with a small amount of fresh, hot solvent can help wash through any product that crystallized prematurely.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product and wash it away with the filtrate.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product while still being effective at washing away impurities adhering to the crystal surface.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
The ideal recrystallization solvent should dissolve the solute completely at a high temperature but poorly at a low temperature.[5] this compound is a large, symmetric, and relatively non-polar aromatic ketone. The "like dissolves like" principle is a good starting point.
-
Good Single-Solvent Candidates: Solvents that are moderately polar are often a good choice for ketones.[6] Toluene or xylenes are excellent candidates, as their aromatic nature is compatible with the phenyl rings of the molecule. Acetone might also work, but its low boiling point may not provide a wide enough solubility gradient.
-
Good Mixed-Solvent Candidates: Mixed solvent systems are very powerful. A pair of miscible solvents is used, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). For this compound, consider pairs like:
-
Hexane/Acetone
-
Hexane/Ethyl Acetate
-
Ethanol/Water[6]
-
A small-scale solvent screening experiment is the most reliable method to determine the optimal system.
Q2: How can I assess the purity of my final product?
Purity assessment is critical to validating your purification.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities broaden and depress the melting point range. Compare your experimental value to the literature value for this compound.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots.
-
Spectroscopy (NMR/FTIR): For definitive structural confirmation and purity analysis, techniques like ¹H NMR, ¹³C NMR, and FTIR are invaluable. The spectra of the purified material should be clean, with sharp peaks corresponding to the structure of this compound and a significant reduction in peaks attributable to impurities.
Data Summary: Solvent Selection
| Solvent System Type | Examples | Rationale & Considerations |
| Single Solvent | Toluene, Xylenes | Good for aromatic compounds. High boiling points provide a wide solubility range. |
| Acetone, Ethyl Acetate | Ketone/ester functionality provides some polarity. May be too soluble at room temp.[6] | |
| Mixed Solvent (Nonpolar/Polar) | Hexanes / Acetone | Excellent general-purpose system. Allows for fine-tuning of polarity.[6] |
| Hexanes / Ethyl Acetate | Similar to above; another common and effective choice. | |
| Mixed Solvent (Polar/Polar) | Ethanol / Water | Effective for moderately polar compounds; the addition of water (poor solvent) induces precipitation. |
Experimental Protocol: Recrystallization of this compound
This protocol assumes Toluene has been identified as a suitable solvent from a screening experiment.
Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Toluene is flammable and toxic.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Stemless funnel and filter paper
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of toluene (e.g., 10-15 mL) to start. Heat the mixture gently on a hot plate with stirring. Add more hot toluene in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.[7]
-
Hot Filtration (Optional): If insoluble impurities or colored impurities (after adding charcoal) are present, perform a hot filtration. Place a fluted filter paper in a stemless funnel and place it on top of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to avoid premature crystallization.[4] Rinse the original flask and the filter paper with a small amount of hot toluene.
-
Cooling and Crystallization: Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.[7] Slow cooling is crucial for the formation of large, pure crystals.[2] Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for an additional 15-20 minutes to maximize crystal yield.[7]
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold toluene. Collect the crystals by vacuum filtration, swirling the flask to transfer all the contents into the funnel.
-
Washing: With the vacuum still on, wash the crystals with a small portion of ice-cold toluene to rinse away any remaining mother liquor.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely in a fume hood or in a vacuum oven at a low temperature.
-
Analysis: Once dry, determine the final mass and calculate the percent yield. Assess the purity using melting point analysis or other spectroscopic methods.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound via recrystallization.
References
- 1. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mt.com [mt.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Byproduct formation in the synthesis of bis(4-iodophenyl)methanone
Welcome to the technical support center for the synthesis of bis(4-iodophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, which is often prepared via the Friedel-Crafts acylation of iodobenzene with 4-iodobenzoyl chloride or a related carbonyl source.
Issue 1: Low Yield of the Desired 4,4'-Isomer
Question: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in a Friedel-Crafts acylation can stem from several factors, from reagent quality to the reaction conditions themselves. Here’s a breakdown of potential causes and their solutions:
-
Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Moisture contamination will deactivate the catalyst, halting the reaction.
-
Solution: Use freshly opened, high-purity AlCl₃. Handle it in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
-
Deactivation of the Aromatic Ring: The iodine substituent on iodobenzene is deactivating towards electrophilic aromatic substitution, which can make the reaction sluggish.
-
Solution: While you cannot change the nature of the starting material, you can optimize other parameters. Ensure a sufficient amount of catalyst is used (often in stoichiometric amounts) and consider a modest increase in reaction time or temperature, while carefully monitoring for byproduct formation.
-
-
Product Complexation: The ketone product forms a stable complex with the Lewis acid catalyst. This complex is typically inactive towards further reaction. If an insufficient amount of catalyst is used, the reaction may stall.
-
Solution: A stoichiometric amount of AlCl₃ is generally required. The catalyst is not truly "catalytic" in the traditional sense because of this product complexation.
-
-
Improper Quenching and Workup: The AlCl₃-ketone complex must be hydrolyzed to liberate the final product. An improper workup can lead to product loss.
-
Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This exothermic process should be done in a well-ventilated fume hood with appropriate personal protective equipment. The acid helps to dissolve the aluminum salts, facilitating their removal from the organic layer.
-
Issue 2: Presence of Isomeric Byproducts (2,4'- and other diiodobenzophenones)
Question: My final product is contaminated with other isomers of diiodobenzophenone. How are these formed and how can I minimize them?
Answer:
The formation of isomers is a common challenge in Friedel-Crafts acylations of substituted benzenes.
-
Mechanism of Isomer Formation: The iodine atom in iodobenzene is an ortho, para-directing group. This means that the incoming acyl group will be directed to the positions ortho (adjacent) and para (opposite) to the iodine. While the para-product (4,4'-diiodobenzophenone) is typically the major product due to reduced steric hindrance, the ortho-acylation leading to the 2,4'-isomer will also occur. The extent of ortho- versus para-substitution is influenced by reaction conditions.
-
Troubleshooting Isomer Formation:
-
Temperature Control: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity, resulting in a higher proportion of the ortho-isomer.
-
Solution: Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents and allow the reaction to proceed at a controlled temperature. Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times or excessive heating.
-
-
Solvent Choice: The polarity of the solvent can influence the isomer distribution.
-
Solution: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used. Experimenting with different solvents may help optimize the isomer ratio.
-
-
Issue 3: Formation of Di-iodobenzenes
Question: I am observing the formation of di-iodobenzene byproducts in my reaction mixture. What is the cause of this?
Answer:
The presence of a strong Lewis acid like AlCl₃ can promote the disproportionation or rearrangement of haloarenes.
-
Mechanism of Di-iodobenzene Formation: Under Friedel-Crafts conditions, iodobenzene can undergo an intermolecular transfer of an iodine atom, leading to the formation of a mixture of di-iodobenzenes (ortho, meta, and para) and benzene. This is a side reaction that consumes the starting material and complicates purification.
-
Minimizing Di-iodobenzene Formation:
-
Control of Reaction Temperature: This side reaction is often more prevalent at higher temperatures.
-
Solution: Running the reaction at lower temperatures can suppress this byproduct pathway.
-
-
Stoichiometry of Reactants: Using a slight excess of the iodobenzene relative to the acylating agent can sometimes help to favor the desired acylation reaction over disproportionation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for this Friedel-Crafts acylation. Other Lewis acids like ferric chloride (FeCl₃) can also be used, but AlCl₃ is generally preferred for its high activity. It is crucial that the AlCl₃ is anhydrous, as moisture will significantly reduce its efficacy.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (iodobenzene and 4-iodobenzoyl chloride) from the product. The disappearance of the limiting starting material indicates the completion of the reaction. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be used to identify the products and byproducts in an aliquot of the reaction mixture.
Q3: What are the primary safety concerns when performing this synthesis?
A3:
-
Aluminum Chloride (AlCl₃): It is a corrosive and water-reactive solid. Handle it in a fume hood and wear appropriate PPE, including gloves and safety glasses. Its reaction with water is highly exothermic and produces HCl gas.
-
4-Iodobenzoyl Chloride: This is a lachrymator and is corrosive. Handle it in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Use it in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This should be done slowly and cautiously in an ice bath within a fume hood.
Q4: Can I use an alternative to 4-iodobenzoyl chloride?
A4: Yes, phosgene (COCl₂) or a phosgene equivalent can be reacted with two equivalents of iodobenzene to form this compound. However, phosgene is an extremely toxic gas and requires specialized handling procedures. Another alternative is to use 4-iodobenzoic acid and a coupling agent, but this is a different synthetic route from the classical Friedel-Crafts acylation. Carbonylative cross-coupling reactions, such as a carbonylative Suzuki coupling, can also be employed to synthesize diaryl ketones, though these methods have their own set of potential byproducts, such as non-carbonylative coupled products.
Q5: My final product is an off-white or yellowish solid. How can I decolorize it?
A5: The color is likely due to trace impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective for both purification and decolorization. If the color persists, you can try treating a solution of the product with a small amount of activated carbon before filtering and recrystallizing.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure and may require optimization.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Iodobenzene
-
4-Iodobenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0-5 °C in an ice-water bath.
-
In a separate flask, dissolve 4-iodobenzoyl chloride (1.0 equivalent) and iodobenzene (1.1 equivalents) in anhydrous DCM.
-
Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the 4-iodobenzoyl chloride.
-
Workup: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or toluene.
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered through a pad of celite.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume of the solution into the GC-MS instrument.
-
Use a temperature program that allows for the separation of the starting materials, the desired 4,4'-isomer, and potential byproducts like the 2,4'-isomer and di-iodobenzenes.
-
Analyze the resulting mass spectra to confirm the identity of the peaks based on their molecular ions and fragmentation patterns.
Data Summary: Common Byproducts and Troubleshooting
| Byproduct | Potential Cause(s) | Recommended Solution(s) |
| 2,4'-Diiodobenzophenone | High reaction temperature; inherent ortho-directing effect of iodine. | Maintain a low reaction temperature (0-5 °C); optimize solvent. |
| Other Isomeric Diiodobenzophenones | Rearrangement reactions under harsh conditions. | Use milder reaction conditions (lower temperature, shorter reaction time). |
| Di-iodobenzenes | Disproportionation of iodobenzene catalyzed by the Lewis acid. | Keep the reaction temperature low; consider adjusting reactant stoichiometry. |
| Unreacted Starting Materials | Inactive catalyst (moisture); insufficient catalyst; insufficient reaction time. | Use anhydrous reagents and glassware; use a stoichiometric amount of catalyst; monitor the reaction by TLC and allow it to go to completion. |
Visualizations
Caption: Reaction pathway for the Friedel-Crafts synthesis of this compound.
Caption: Formation pathways for the main product and common byproducts.
Caption: A logical workflow for troubleshooting common synthesis issues.
Validation & Comparative
A Comparative Guide to the Reactivity of Bis(4-iodophenyl)methanone and Bis(4-bromophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the choice of starting materials is paramount. Aryl halides are foundational building blocks, especially in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related diaryl ketones: bis(4-iodophenyl)methanone and bis(4-bromophenyl)methanone. Understanding their distinct reactivity profiles is crucial for reaction optimization, catalyst selection, and overall synthetic strategy.
The Fundamental Difference: Carbon-Halogen Bond Strength
The reactivity of an aryl halide is fundamentally governed by the strength of its carbon-halogen (C-X) bond. The energy required to break this bond, known as the Bond Dissociation Energy (BDE), dictates the conditions necessary to initiate reactions like the oxidative addition step in palladium-catalyzed couplings.
The established trend for C-X bond dissociation energies in aryl halides is: Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I [1]
This trend is a direct consequence of the orbital overlap between the carbon and halogen atoms. The larger iodine atom has a more diffuse p-orbital, leading to less effective overlap with carbon's sp² orbital. This results in a longer, weaker, and more easily cleaved bond compared to the C-Br bond.[1] Consequently, aryl iodides are generally more reactive than aryl bromides in reactions where C-X bond cleavage is the rate-determining step.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Iodide (Ph-I) | ~65 |
| Phenyl Bromide (Ph-Br) | ~81 |
| Phenyl Chloride (Ph-Cl) | ~96 |
| Phenyl Fluoride (Ph-F) | ~125 |
| Note: Values are approximate and can vary slightly based on the measurement method. The relative trend is the key takeaway. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are pillars of modern organic synthesis. The first and often rate-limiting step in these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[2][3]
The general reactivity order for oxidative addition is the inverse of the bond strength: Ar-I > Ar-Br > Ar-Cl > Ar-F [4][5]
This means that this compound will typically undergo oxidative addition faster and under milder conditions (e.g., lower temperatures, lower catalyst loadings) than bis(4-bromophenyl)methanone.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds. The higher reactivity of the C-I bond makes this compound the more favorable substrate, especially when milder conditions are required to preserve sensitive functional groups elsewhere in the molecule.
A study comparing the Suzuki coupling of halo-imines (structurally related to the topic compounds) with a boronic acid showed that while both the iodo and bromo derivatives gave high yields (87% and 86%, respectively), the reaction with the iodo-imine was significantly faster.[7] This highlights the kinetic advantage of the C-I bond.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to highlight the reactivity difference between the two substrates under identical, non-optimized conditions.
-
Reaction Setup: To two separate oven-dried Schlenk flasks under an inert atmosphere (N₂ or Ar), add the aryl halide (this compound or bis(4-bromophenyl)methanone, 1.0 mmol), phenylboronic acid (2.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: To each flask, add a degassed solution of 2 M aqueous sodium carbonate (Na₂CO₃, 2.0 mL) and toluene (10 mL).
-
Reaction Execution: Heat both reaction mixtures to 80°C with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or GC-MS at regular intervals (e.g., every 30 minutes).
-
Analysis: The reaction with this compound is expected to reach completion significantly faster than the reaction with bis(4-bromophenyl)methanone. The latter may require a higher temperature or longer reaction time to achieve a comparable yield.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes.[8] Similar to the Suzuki coupling, the rate of reaction is highly dependent on the oxidative addition step. Therefore, this compound is generally a more reactive substrate than its bromo-analogue. Using the iodo-compound can allow for lower catalyst loadings and milder bases (e.g., organic amines like triethylamine instead of inorganic bases like potassium carbonate), which can be advantageous for substrates with base-sensitive functionalities.
Comparative Data: Reactivity in Cross-Coupling
| Substrate | Reaction Type | Conditions | Typical Outcome |
| This compound | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | High yield, relatively short reaction time.[7] |
| Bis(4-bromophenyl)methanone | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | Slower reaction rate, may require higher temp. or longer time for high yield.[4][9] |
| This compound | Heck | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C | Faster reaction, often cleaner with fewer side products. |
| Bis(4-bromophenyl)methanone | Heck | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C | Slower reaction, may require higher temperatures or more forcing conditions.[10][11] |
Practical Considerations for Synthesis
The choice between this compound and bis(4-bromophenyl)methanone is not solely based on reactivity. Cost, availability, and the specific goals of the synthesis play crucial roles.
-
This compound:
-
Pros: Higher reactivity, allowing for milder reaction conditions, which is ideal for complex molecules with sensitive functional groups. Often results in faster reactions and potentially cleaner product profiles.
-
Cons: Generally more expensive and less commercially available than the bromo-analogue. The higher mass of iodine can be a disadvantage in terms of atom economy for large-scale synthesis.
-
-
Bis(4-bromophenyl)methanone:
-
Pros: More cost-effective and widely available, making it a preferred choice for large-scale industrial applications.[12][13] The stability of the C-Br bond can be an advantage if the molecule needs to undergo other transformations before the cross-coupling step.
-
Cons: Lower reactivity necessitates more forcing conditions (higher temperatures, stronger bases, higher catalyst loadings, or more sophisticated/expensive ligands).[3] This can lead to side reactions or decomposition of sensitive substrates.
-
Conclusion
The primary difference in reactivity between this compound and bis(4-bromophenyl)methanone stems from the fundamental strengths of the C-I and C-Br bonds. This compound is the more reactive substrate, particularly in palladium-catalyzed cross-coupling reactions, due to its weaker carbon-halogen bond. This allows for faster reactions under milder conditions. However, bis(4-bromophenyl)methanone offers a significant cost and availability advantage, making it a pragmatic choice for large-scale syntheses where more robust reaction conditions are tolerable. The optimal choice requires a careful evaluation of the specific synthetic context, balancing the need for reactivity with economic and practical considerations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bis(4-bromophenyl)methanone [stenutz.eu]
- 13. escientificsolutions.com [escientificsolutions.com]
A-Comparative-Guide-to-Diarylmethanones-in-Organic-Synthesis
A Senior Application Scientist's Field Guide to Synthesis, Performance, and Alternatives
Diarylmethanones, commonly known as benzophenones, represent a cornerstone scaffold in the fields of medicinal chemistry, materials science, and organic synthesis.[1] Their unique diaryl ketone structure imparts a range of valuable biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Furthermore, they serve as versatile synthetic intermediates and are key components in various commercial products, from perfumes to photoinitiators.[1]
This guide provides an in-depth comparative analysis of the primary synthetic routes to diarylmethanones, evaluates their performance with supporting experimental data, and explores viable alternative scaffolds for researchers and drug development professionals.
Part 1: Synthesis of Diarylmethanones — A Comparative Analysis
The construction of the diarylmethanone core can be achieved through several strategic approaches. The choice of method is often dictated by factors such as substrate scope, functional group tolerance, scalability, and overall efficiency. Here, we compare two of the most prevalent and mechanistically distinct methodologies: Friedel-Crafts acylation and the oxidation of diarylmethanes.
The Classic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation, a reaction developed in 1877, remains a fundamental method for forming aryl ketones.[2] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[2][3]
Mechanism and Experimental Causality
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[3][4] The use of a stoichiometric amount of the Lewis acid is often necessary because both the acylating agent and the resulting ketone product can form complexes with the catalyst, temporarily deactivating it.[2]
The choice of solvent is critical; chlorinated solvents like dichloromethane are common.[5] The reaction is typically initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction and then allowed to proceed at room temperature.[5] An advantage of this method is that the resulting ketone is deactivated towards further acylation, preventing polysubstitution.[6]
Caption: Generalized workflow for Friedel-Crafts acylation.
Performance and Limitations
While robust, Friedel-Crafts acylation has limitations. The reaction is generally restricted to arenes that are not strongly deactivated, as electron-withdrawing groups can render the ring too poor a nucleophile to attack the acylium ion.
The Oxidation Strategy: From Diarylmethanes to Diarylmethanones
An alternative and increasingly popular route involves the oxidation of the benzylic methylene group of a diarylmethane precursor.[7] This approach is advantageous as diarylmethanes can be synthesized through various methods, including Friedel-Crafts alkylations or transition-metal-catalyzed cross-coupling reactions.[7][8]
Methodologies and Experimental Insights
A range of oxidizing agents and catalytic systems can be employed for this transformation. Modern methods often focus on sustainability and milder conditions.
-
Transition-Metal-Free Oxidation: A notable development is the use of silylamides like KN(SiMe₃)₂ as a base and molecular oxygen (O₂) as the terminal oxidant.[9] This protocol is environmentally friendly and avoids the use of toxic heavy metals.[9] The reaction is typically performed in a solvent like THF at moderate temperatures (e.g., 60°C).[9]
-
Palladium-Catalyzed Tandem Reactions: More sophisticated one-pot procedures have been developed that combine the synthesis of a triarylmethane intermediate with a subsequent in-situ oxidation. For instance, a Pd(OAc)₂–NiXantphos catalyst can facilitate the C-H arylation of a diarylmethane with an aryl bromide, followed by oxidation to the corresponding triarylmethanol upon exposure to air.[10][11] While this example yields a triarylmethanol, similar principles can be applied to achieve the ketone oxidation state.
Caption: General schematic for the oxidation of diarylmethanes.
Comparative Performance Data
The selection of a synthetic route often comes down to a quantitative comparison of yield, reaction conditions, and substrate compatibility.
| Method | Key Reagents | Typical Conditions | Yield Range (%) | Key Advantages | Key Limitations |
| Friedel-Crafts Acylation | Acyl Halide, AlCl₃ | Dichloromethane, 0°C to RT | 85-95%[5][12] | High yields, well-established, avoids poly-acylation | Requires stoichiometric Lewis acid, limited to activated arenes, moisture sensitive[2] |
| Diarylmethane Oxidation (Metal-Free) | KN(SiMe₃)₂, O₂ | THF, 60°C | 79-91%[9] | Environmentally benign, avoids toxic metals, mild conditions | May require synthesis of the diarylmethane precursor |
| Diarylmethane Oxidation (Pd-Catalyzed) | Pd(OAc)₂, Ligand, Base | Toluene, 100°C | 35-98%[10] | One-pot potential, broad substrate scope | Requires expensive metal catalyst and ligands, higher temperatures |
Table 1. Comparative analysis of key synthetic methods for diarylmethanones.
Experimental Protocol: Metal-Free Oxidation of Diphenylmethane
This protocol is adapted from a demonstrated efficient and environmentally friendly method.[9]
-
Preparation: To an oven-dried Schlenk tube, add diphenylmethane (1.0 mmol) and potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂, 1.2 mmol).
-
Reaction Setup: Evacuate and backfill the tube with dry oxygen (O₂) using a balloon.
-
Solvent Addition: Add 5.0 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Heating and Monitoring: Place the reaction mixture in a preheated oil bath at 60°C and stir. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield diphenylmethanone.
Part 2: Performance in Context — Bioisosteric Replacements
In medicinal chemistry, the diarylmethanone core is highly valued, but its ketone group can sometimes present liabilities, such as metabolic instability or unwanted reactivity. This has driven the exploration of bioisosteres—chemical groups that can replace the ketone while retaining or improving the desired biological and physicochemical properties.
Diarylmethanones vs. 3,3-Diaryloxetanes
A compelling alternative to the diaryl ketone is the 3,3-diaryloxetane motif. The oxetane ring is a small, polar, non-planar heterocycle that has gained significant traction as a replacement for carbonyl groups.[13]
Comparative Physicochemical Properties
The rationale for this replacement lies in the oxetane's ability to mimic the key properties of a ketone. The endocyclic oxygen atom has accessible lone pairs, making it a hydrogen bond acceptor, similar to the carbonyl oxygen.[13] However, the oxetane is chemically more stable and lacks the electrophilic carbon center of the ketone.
A matched molecular pair analysis was conducted to compare the properties of compounds containing diaryl ketones versus 3,3-diaryloxetanes.[13]
| Property | Diaryl Ketone | 3,3-Diaryloxetane | Methylene Linker | Gem-dimethyl Linker |
| LogD (pH 7.4) | 3.5 | 3.6 | 4.3 | 4.4 |
| Aqueous Solubility (µM) | 1.3 | 0.9 | 0.2 | 0.1 |
| Cell Permeability (Papp A-B, 10⁻⁶ cm/s) | 10.9 | 11.2 | 2.0 | 2.5 |
| Metabolic Stability (% remaining after 1 hr) | 52% | 85% | 75% | >95% |
Table 2. Comparative experimental data for a matched molecular pair series, highlighting the similarity between ketones and oxetanes and their general superiority over simple alkyl linkers.[13]
Interpretation of Data
The data reveals that 3,3-diaryloxetanes exhibit physicochemical properties remarkably similar to diaryl ketones.[13]
-
Lipophilicity (LogD): The LogD values are nearly identical, suggesting the oxetane does not significantly alter the molecule's partitioning behavior.
-
Solubility and Permeability: Both motifs impart significantly better aqueous solubility and cell permeability compared to non-polar linkers like methylene or gem-dimethyl groups.[13]
-
Metabolic Stability: Crucially, the diaryloxetane shows markedly improved metabolic stability compared to the diaryl ketone in the tested series, highlighting a key advantage in a drug development context.[13]
Caption: Logic diagram for replacing diarylmethanones with 3,3-diaryloxetanes.
Conclusion
Diarylmethanones are a profoundly important class of molecules, accessible through robust synthetic methods like Friedel-Crafts acylation and increasingly sustainable oxidation protocols. While the classical Friedel-Crafts reaction offers high yields for suitable substrates, modern oxidation techniques provide milder, metal-free alternatives that broaden the synthetic toolkit.
From a performance perspective, particularly in drug discovery, the diarylmethanone scaffold holds its own but is not without potential liabilities. The strategic replacement of the ketone with bioisosteres like the 3,3-diaryloxetane offers a promising avenue to mitigate metabolic instability while preserving essential physicochemical properties. The comparative data strongly suggests that diaryloxetanes can serve as effective and potentially superior replacements, providing a valuable design element for the next generation of therapeutics. Researchers should weigh the established utility of diarylmethanones against the targeted benefits offered by such novel alternatives when designing new molecular entities.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 9. Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Aryl Halide Reactivity in Suzuki-Miyaura Coupling: Iodo- vs. Bromo- vs. Chloro-Aromatics
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, stands as a pillar of modern organic synthesis for its reliability in forging carbon-carbon bonds.[1][2] Its widespread use in the production of pharmaceuticals, agrochemicals, and advanced materials speaks to its versatility.[1][3] However, the success and efficiency of this reaction are critically dependent on the choice of the aryl halide (Ar-X). This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-aromatics, grounded in mechanistic principles and supported by experimental data, to aid researchers in experimental design and catalyst selection.
The Decisive Step: Oxidative Addition
To understand the reactivity differences between aryl halides, one must first look at the catalytic cycle of the Suzuki reaction. The cycle is broadly accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][4]
Of these, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is typically the rate-determining step.[1][2] In this step, the palladium center inserts itself into the carbon-halogen (C-X) bond, breaking it and forming a new organopalladium(II) complex.[1][5] The ease with which this step occurs dictates the overall speed and efficiency of the reaction and is directly correlated to the strength of the C-X bond being broken.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.
The fundamental principle is straightforward: a weaker C-X bond requires less energy to break, leading to a faster oxidative addition and, consequently, a more reactive substrate. This relationship is governed by the bond dissociation energies (BDEs) of the respective aryl halides.
A Head-to-Head Reactivity Comparison
The reactivity of aryl halides in Suzuki coupling follows a clear and predictable trend directly inverse to their C-X bond dissociation energies.[6]
The general order of reactivity is: Ar-I > Ar-Br >> Ar-Cl [1][2]
| Aryl Halide | C-X Bond Dissociation Energy (kcal/mol) | General Reactivity | Typical Conditions |
| Aryl Iodide (Ar-I) | ~67 | Highest | Mild temperatures (RT to 80 °C), standard phosphine ligands (e.g., PPh₃). |
| Aryl Bromide (Ar-Br) | ~84 | Intermediate | Moderate temperatures (80-110 °C), often requires more robust ligands. |
| Aryl Chloride (Ar-Cl) | ~97 | Lowest | High temperatures (>100 °C), requires specialized, highly active catalyst systems. |
| Table 1: Comparison of Aryl Halide Properties and Reactivity in Suzuki Coupling. BDE values for Phenyl-X.[6] |
Aryl Iodides (Ar-I): The Most Reactive Partner
With the lowest bond dissociation energy, the C-I bond is the most easily cleaved by the palladium catalyst.[6] This high reactivity allows Suzuki couplings involving aryl iodides to proceed under the mildest conditions, often at room temperature with simple palladium precursors like Pd(PPh₃)₄. This makes them ideal for substrates containing sensitive functional groups. The primary drawback of aryl iodides is their higher cost and lower availability compared to bromides and chlorides.
Aryl Bromides (Ar-Br): The Reliable Workhorse
Aryl bromides represent the most common class of electrophiles used in Suzuki couplings. They strike an excellent balance between reactivity and stability. While more forcing conditions (higher temperatures, stronger bases) are often needed compared to iodides, they are reactive enough to be coupled efficiently with a broad range of standard palladium catalysts and ligands.[5] Their ready availability and moderate cost make them the go-to choice for many applications.
Aryl Chlorides (Ar-Cl): The Economical Challenge
Aryl chlorides are the least reactive coupling partners due to the high strength of the C-Cl bond.[2][6][7] For many years, they were considered unsuitable substrates for Suzuki reactions.[7] The oxidative addition of a C-Cl bond to a palladium(0) center is energetically demanding and extremely slow.
The drive to use aryl chlorides, which are abundant and inexpensive industrial feedstocks, spurred significant innovation in catalyst development.[8] The breakthrough came with the design of highly active catalyst systems featuring:
-
Electron-rich, bulky phosphine ligands: Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphines increase the electron density on the palladium center.[2] This enhanced electron density facilitates the insertion of palladium into the strong C-Cl bond.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful electron-donating ligands that are even more effective than many phosphines at activating palladium for the coupling of aryl chlorides.[7][9]
These advanced catalysts can effectively couple even unactivated and sterically hindered aryl chlorides, albeit typically requiring higher temperatures and carefully optimized conditions.[8][10]
Experimental Protocol: A Comparative Model Reaction
This protocol outlines a procedure to directly compare the reactivity of 4-iodoanisole, 4-bromoanisole, and 4-chloroanisole in a Suzuki coupling with phenylboronic acid. This experiment serves to illustrate the principles discussed above.
Caption: General workflow for a comparative Suzuki-Miyaura coupling experiment.
Materials:
-
4-Iodoanisole, 4-Bromoanisole, 4-Chloroanisole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, HPLC grade
-
Deionized Water
-
Reaction vials with stir bars and screw caps
Procedure:
-
Reaction Setup: In three separate reaction vials, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: To each vial, add toluene (4 mL) and deionized water (1 mL).
-
Inerting: Seal the vials and sparge the mixtures with a stream of argon for 10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to each vial.
-
Reaction: Tightly seal the vials and place them in a preheated oil bath or heating block at 80 °C. Stir the reactions vigorously.
-
Monitoring: Monitor the reactions by taking small aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyzing them by TLC or GC-MS to determine the consumption of starting material.
Expected Outcome:
-
Aryl Iodide: The reaction with 4-iodoanisole is expected to proceed rapidly, likely reaching full conversion within 1-4 hours.
-
Aryl Bromide: The reaction with 4-bromoanisole will be noticeably slower, potentially requiring 8-12 hours or longer to reach completion.
-
Aryl Chloride: The reaction with 4-chloroanisole will show little to no conversion under these conditions, as Pd(PPh₃)₄ is generally ineffective for activating the C-Cl bond. This demonstrates the need for specialized, electron-rich ligands.
Conclusion and Practical Recommendations
The reactivity hierarchy of I > Br >> Cl is a cornerstone principle in planning Suzuki-Miyaura cross-coupling reactions.
-
For high-value, sensitive substrates where reaction mildness is paramount, aryl iodides are the superior choice despite their cost.
-
For general-purpose synthesis , aryl bromides offer the best compromise of reactivity, cost, and availability, making them the most widely used coupling partner.
-
For large-scale industrial processes or when cost is the primary driver, the use of aryl chlorides is highly desirable. However, this necessitates investment in catalyst optimization, utilizing advanced, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes to overcome the high activation barrier of the C-Cl bond.
By understanding the mechanistic basis for this reactivity trend, researchers can make informed decisions in substrate selection, catalyst choice, and reaction design, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Bis(4-iodophenyl)methanone Derivatives
This guide offers an in-depth exploration of the essential characterization techniques for bis(4-iodophenyl)methanone derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed experimental protocols but also the scientific rationale behind their application. We will delve into the structural, spectroscopic, and thermal properties of these compounds, comparing them with relevant chemical alternatives to provide a comprehensive analytical framework.
Introduction: The Significance of the this compound Scaffold
The this compound core, a diaryl ketone scaffold, is a versatile building block in medicinal chemistry and materials science. The presence of two iodine atoms at the para positions is particularly significant. These heavy atoms serve multiple strategic roles: they are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling extensive diversification of the core structure.[1][2] Furthermore, the iodine atoms can be readily exchanged for radioisotopes (e.g., ¹²⁵I), making these derivatives valuable precursors for radiolabeled probes in molecular imaging.[3][4]
The central benzophenone moiety is also a well-known pharmacophore and photo-activatable cross-linking agent. Understanding the precise physicochemical characteristics of derivatives built upon this scaffold is paramount for predicting their biological activity, stability, and suitability for various applications. This guide provides a systematic approach to achieving a thorough and reliable characterization.
A Generalized Workflow for Derivative Characterization
A robust characterization workflow is critical to validate the identity, purity, and properties of a newly synthesized compound. The process is sequential, with each step providing a deeper level of structural and physical understanding.
Caption: General workflow for the synthesis and characterization of novel chemical derivatives.
Core Analytical Techniques and Protocols
A multi-technique approach is essential for the unambiguous characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the cornerstone of structural elucidation in organic chemistry. ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the molecular skeleton and the identification of functional groups. For chiral derivatives, advanced 2D NMR techniques like ROESY can reveal through-space correlations between protons, helping to determine relative stereochemistry.[5][6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Causality: MS is employed to determine the molecular weight of the compound, providing crucial confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis: Compare the experimentally measured exact mass to the theoretical mass calculated for the expected elemental formula. A mass accuracy of <5 ppm is typically required for confident assignment.
Single-Crystal X-ray Diffraction (XRD)
Causality: XRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides an unambiguous determination of molecular structure, including absolute stereochemistry (with appropriate methods), bond lengths, bond angles, and intermolecular interactions in the solid state. The presence of heavy iodine atoms in this compound derivatives enhances X-ray scattering, often leading to high-quality diffraction data that simplifies structure solution.[5][9]
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal XRD
-
Crystal Growth: Grow single crystals of suitable size and quality (>0.1 mm) by dissolving the purified compound in a minimal amount of an appropriate solvent (e.g., acetone, ethyl acetate) and allowing for slow evaporation or using vapor diffusion with an anti-solvent (e.g., hexane).[5]
-
Data Collection: Mount a selected crystal on a goniometer head and place it in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a detector.
-
Structure Solution and Refinement: Process the collected data to obtain reflection intensities. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
Thermal Analysis (DSC/TGA)
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of a material.[10] DSC measures heat flow associated with thermal transitions, identifying the melting point (Tm), crystallization events, and polymorphism. TGA measures changes in mass as a function of temperature, determining the thermal stability and decomposition temperature (Td).[11][12] These properties are critical for assessing the suitability of a compound for pharmaceutical formulation and storage.[13]
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
Instrument Setup (TGA): Place the sample in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat or cool the sample at a controlled rate (e.g., 10 °C/min) to observe thermal events.
-
Data Analysis: Analyze the resulting TGA thermogram to identify the onset of mass loss, which corresponds to the decomposition temperature. Analyze the DSC curve to determine the peak temperature of endothermic events (melting) or exothermic events (crystallization).
Comparative Analysis: Performance vs. Alternatives
The choice of a chemical scaffold is often a trade-off between synthetic accessibility, reactivity, and desired physicochemical properties. This compound derivatives offer distinct advantages and disadvantages compared to other halogenated or functionalized analogues.
| Feature / Compound | This compound | Bis(4-bromophenyl)methanone | Bis(4-chlorophenyl)methanone | Bis(4-nitrophenyl)methanone [14] |
| Structure |
|
|
|
|
| Molecular Weight | 434.01 g/mol [15] | 340.02 g/mol | 251.11 g/mol | 272.21 g/mol [14] |
| Reactivity in Cross-Coupling | Excellent (C-I bond is weakest) | Good (Less reactive than C-I) | Moderate (C-Cl bond is strongest) | Not suitable for cross-coupling |
| Suitability for Radiolabeling | Excellent (Iodine isotopes) | Possible (Bromine isotopes) | Not common | Not applicable |
| Thermal Stability (Td) | High | High | High | Moderate (Nitro groups can be thermally labile) |
| XRD Signal | Strong (Heavy atom effect) | Moderate | Weak | Moderate |
| Synthetic Cost | Highest | Moderate | Lowest | Low |
| Key Application | Versatile precursor for complex molecules, radiotracers. | General synthetic building block. | Cost-effective building block. | Precursor for amino derivatives via reduction. |
Note: Thermal stability and specific melting points can vary significantly with substitution and crystal form. The data presented is for general comparison.
Conclusion
The systematic characterization of this compound derivatives is a critical step in their development for applications in medicinal chemistry and beyond. The combination of NMR spectroscopy, mass spectrometry, X-ray crystallography, and thermal analysis provides a complete picture of their identity, structure, purity, and stability. While synthetically more demanding than their chloro- or bromo-analogues, the iodo-derivatives offer unparalleled versatility for subsequent chemical modification and radiolabeling, justifying their use in advanced drug discovery and molecular imaging projects. This guide provides the foundational protocols and scientific context necessary for researchers to confidently characterize and compare these valuable chemical entities.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Bis(4-nitrophenyl)methanone | C13H8N2O5 | CID 245528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of Bis(4-iodophenyl)methanone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the precise structural validation of reaction products is not merely a procedural formality but a cornerstone of scientific integrity. Bis(4-iodophenyl)methanone is a versatile building block, prized for its two reactive C-I bonds that serve as handles for a variety of cross-coupling reactions. The resulting diaryl ketone derivatives are scaffolds for a diverse array of functional molecules. This guide provides an in-depth comparison of common synthetic routes starting from this compound and a rigorous framework for the structural validation of the ensuing products, grounded in field-proven insights and experimental data.
The Synthetic Landscape: Cross-Coupling Reactions of this compound
The reactivity of the aryl iodide bond makes this compound an excellent substrate for several palladium- and copper-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired functionality to be introduced. Here, we compare four of the most powerful and widely used methods: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions.
Diagram of Common Cross-Coupling Reactions for this compound
Caption: Synthetic pathways from this compound.
A Comparative Analysis of Coupling Methodologies
The choice of coupling reaction hinges on the desired final product and the functional group tolerance of the substrates. Below is a comparative overview of these key reactions when applied to this compound.
| Reaction | Coupling Partner | Catalyst System | Typical Base | Advantages | Limitations | Potential Byproducts |
| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Pd(0) complex (e.g., Pd(PPh₃)₄) | Na₂CO₃, K₂CO₃, K₃PO₄ | High functional group tolerance; mild reaction conditions; commercially available reagents.[1][2] | Boronic acids can undergo self-coupling (homocoupling).[1] | Homocoupled biaryls from the boronic acid; dehalogenated starting material. |
| Sonogashira | Terminal alkynes | Pd(0) complex and a Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | Direct formation of C(sp²)-C(sp) bonds; mild conditions.[3][4] | Requires exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling).[5] | Homocoupled diynes (Glaser products); dehalogenated starting material. |
| Buchwald-Hartwig | Primary or secondary amines | Pd(0) or Pd(II) precursor with a phosphine ligand | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS) | Broad scope of amines can be used; excellent for C-N bond formation.[6][7] | Requires careful selection of ligand and base for optimal results; sensitive to air and moisture.[8][9] | Hydrodehalogenation of the starting material; products of ligand arylation. |
| Ullmann Condensation | Alcohols, amines, thiols | Copper (Cu) powder or Cu(I) salts | K₂CO₃, Cs₂CO₃ | Cost-effective catalyst; useful for forming C-O, C-N, and C-S bonds.[10][11] | Often requires high temperatures and stoichiometric amounts of copper; substrate scope can be limited.[10][12] | Homocoupling of the aryl iodide; dehalogenated starting material. |
The Triumvirate of Structural Validation: NMR, MS, and X-ray Crystallography
Unambiguous structure determination relies on a synergistic approach employing multiple analytical techniques. For the products of this compound reactions, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography form a powerful triumvirate.
Diagram of the Analytical Workflow for Structure Validation
Caption: A typical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[6][13][14] For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.
Key Diagnostic Features in NMR:
-
¹H NMR: The aromatic region (typically 6.5-8.5 ppm) provides a wealth of information. The substitution pattern on the phenyl rings will dictate the splitting patterns (e.g., doublets, triplets, multiplets). The integration of these signals confirms the number of protons in each environment. For instance, in a symmetrically disubstituted product, one would expect to see a simplified set of aromatic signals compared to the starting material.
-
¹³C NMR: The chemical shift of the carbonyl carbon is highly diagnostic, typically appearing in the downfield region of the spectrum (190-200 ppm).[15] The number of distinct aromatic signals will indicate the symmetry of the molecule. The appearance of new signals corresponding to the coupled partner (e.g., alkyne carbons in a Sonogashira product) provides direct evidence of successful bond formation.[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range (2-3 bond) correlations, which can help piece together different fragments of the molecule.[17]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for structural validation.[18][19] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Key Diagnostic Features in MS:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. For products derived from this compound, the presence of two iodine atoms in the starting material will result in a characteristic isotopic pattern that will be absent in the successfully coupled product.
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide structural clues. For aryl ketones, a common fragmentation is the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions.[20][21][22][23]
X-ray Crystallography: The Definitive 3D Structure
For crystalline products, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[5][8][10] It is the gold standard for structural proof, revealing bond lengths, bond angles, and stereochemistry with high precision.
The Causality Behind the Choice of Crystallography: While NMR and MS provide strong evidence for the connectivity and molecular formula, they do not directly reveal the three-dimensional arrangement of atoms in space. For molecules with potential stereoisomers or complex conformational preferences, X-ray crystallography is the only technique that can provide a definitive answer.
Experimental Protocols: A Self-Validating System
The trustworthiness of any structural validation rests on the quality of the experimental data. The following are detailed, step-by-step methodologies for the key analytical techniques.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Interpretation: Integrate the proton signals and analyze the chemical shifts, splitting patterns, and coupling constants to assign the structure.[17]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion peak and use this to calculate the elemental composition. Compare the calculated mass with the theoretical mass of the proposed structure.
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. Collect a complete set of diffraction data by rotating the crystal.[3]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.[24]
Conclusion
The structural validation of reaction products derived from this compound is a multi-faceted process that requires a combination of synthetic expertise and analytical rigor. By employing a suite of powerful spectroscopic and crystallographic techniques in a systematic and self-validating workflow, researchers can ensure the integrity of their findings and build a solid foundation for further drug development and materials science applications. This guide provides a framework for making informed decisions about synthetic strategy and for executing the necessary analytical procedures with confidence and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. routledge.com [routledge.com]
- 5. fiveable.me [fiveable.me]
- 6. Essential Practical NMR for Organic Chemistry - S. A. Richards, J. C. Hollerton - Google 圖書 [books.google.com.hk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Basics of X-Ray Crystallography | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. xray.uky.edu [xray.uky.edu]
- 13. wiley.com [wiley.com]
- 14. search.library.doc.gov [search.library.doc.gov]
- 15. Cshifts [sites.science.oregonstate.edu]
- 16. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Applications of Modern Mass Spectrometry [benthambooks.com]
- 19. ba333.free.fr [ba333.free.fr]
- 20. whitman.edu [whitman.edu]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 23. youtube.com [youtube.com]
- 24. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
A Comparative Guide to Catalytic Systems for the Functionalization of Bis(4-iodophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the targeted functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. Bis(4-iodophenyl)methanone, a readily available and versatile building block, offers two reactive C-I bonds, making it an ideal substrate for the introduction of diverse functionalities through cross-coupling reactions. The choice of the catalytic system is paramount in achieving high efficiency, selectivity, and functional group tolerance. This guide provides an in-depth, objective comparison of prominent catalytic systems for the functionalization of this compound, supported by experimental data to inform your selection of the most suitable method for your synthetic goals.
Introduction to this compound Functionalization
This compound, also known as 4,4'-diiodobenzophenone, serves as a pivotal precursor for a wide array of complex molecules, including polymers, pharmaceutical intermediates, and functional materials. The two iodine substituents are strategically positioned for sequential or double functionalization, allowing for the construction of intricate molecular architectures. The electron-withdrawing nature of the central carbonyl group can influence the reactivity of the C-I bonds, a factor that must be considered when selecting a catalytic system. This guide will focus on four of the most powerful and widely utilized cross-coupling reactions for the transformation of this substrate: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction typically employs a palladium catalyst in the presence of a base to couple an organoboron reagent with an organic halide.
Catalytic System Overview
A typical Suzuki-Miyaura catalytic system for the functionalization of this compound involves a palladium(0) source, a phosphine ligand, and a base in a suitable solvent. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the catalytic cycle.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4,4'-Bis(phenyl)benzophenone
This protocol details the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling with argon for 20-30 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4,4'-bis(phenyl)benzophenone.
Palladium/Copper-Catalyzed Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is invaluable for the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science.
Catalytic System Overview
The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.
Mechanistic Considerations
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper(I) acetylide, which then participates in the transmetalation step.
Caption: Catalytic cycles for the Sonogashira coupling.
Experimental Protocol: Synthesis of 4,4'-Bis(phenylethynyl)benzophenone
This protocol outlines the double Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine to the flask.
-
Add phenylacetylene (2.5 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,4'-bis(phenylethynyl)benzophenone.
Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[3][4] This reaction is particularly valuable in pharmaceutical and materials chemistry, where arylamine moieties are prevalent.
Catalytic System Overview
A typical Buchwald-Hartwig amination system consists of a palladium precatalyst, a bulky, electron-rich phosphine ligand, and a strong base. The choice of ligand is critical and has been the subject of extensive development, with various generations of ligands offering improved scope and reactivity.
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex.[5] The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4,4'-Dimorpholinobenzophenone
This protocol describes the double Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), sodium tert-butoxide (2.4 eq), palladium(II) acetate (0.04 eq), and XPhos (0.08 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and morpholine (2.2 eq) to the tube via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,4'-dimorpholinobenzophenone.
Transition-Metal-Catalyzed Cyanation: Installation of Nitrile Groups
The cyanation of aryl halides is a fundamental transformation for the introduction of the nitrile functionality, a versatile group that can be converted into various other functional groups such as carboxylic acids, amides, and amines. Both palladium and copper-based catalytic systems are commonly employed for this purpose.
Catalytic System Overview
Palladium-catalyzed cyanation often utilizes a palladium(0) source and a phosphine ligand with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[6] Copper-catalyzed cyanation, a more classical approach (Rosenmund-von Braun reaction), typically uses a copper(I) cyanide salt, often in stoichiometric amounts, but catalytic versions have been developed.
Mechanistic Considerations
In the palladium-catalyzed cyanation, the mechanism is similar to other cross-coupling reactions, involving oxidative addition, cyanide transfer from the cyanide source to the palladium center, and reductive elimination. For copper-catalyzed cyanations, the mechanism is less universally agreed upon but is thought to involve oxidative addition of the aryl halide to a Cu(I) species.
Caption: Generalized catalytic cycle for transition-metal-catalyzed cyanation.
Experimental Protocol: Synthesis of 4,4'-Dicyanobenzophenone
This protocol describes a palladium-catalyzed double cyanation of this compound using zinc cyanide.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), zinc cyanide (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.025 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide to the tube via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a solution of aqueous ammonia.
-
Stir the mixture for 1 hour to quench any remaining zinc salts.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,4'-dicyanobenzophenone.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalytic system depends on a multitude of factors, including the desired functional group to be introduced, cost, availability of reagents, and tolerance to other functional groups in the molecule. The following table provides a comparative summary of the discussed catalytic systems for the functionalization of this compound.
| Catalytic System | Reaction Type | Typical Catalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | C-C Coupling | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | Reflux | 85-95 | Wide substrate scope, commercially available reagents, stable boron reagents. | Potential for boronic acid homo-coupling, sensitivity to steric hindrance. |
| Sonogashira | C-C (Alkynyl) | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | RT | 90-98 | Mild reaction conditions, high yields, direct introduction of alkynes. | Requires terminal alkynes, potential for alkyne homo-coupling (Glaser coupling). |
| Buchwald-Hartwig | C-N Coupling | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 80-95 | Broad amine scope, high functional group tolerance. | Requires strong base, sensitive to air and moisture, ligand cost. |
| Cyanation (Pd) | C-CN Coupling | Pd₂(dba)₃ | dppf | - | DMF | 120 | 75-90 | Good functional group tolerance, avoids highly toxic cyanide salts. | Higher temperatures may be required, potential for catalyst deactivation. |
| Cyanation (Cu) | C-CN Coupling | CuCN | - | - | DMF/Pyridine | 150-200 | 70-85 | Low cost of copper catalyst. | Often requires stoichiometric copper, harsh reaction conditions. |
Conclusion
The functionalization of this compound is a gateway to a vast chemical space with applications in various scientific disciplines. The choice of catalytic system is a critical decision that dictates the success of the synthetic endeavor. The Suzuki-Miyaura and Sonogashira couplings are excellent choices for constructing C-C bonds, with the latter offering a direct route to alkynyl-substituted benzophenones under mild conditions. The Buchwald-Hartwig amination provides a powerful and general method for the introduction of nitrogen-containing moieties, crucial for the synthesis of many biologically active compounds. Finally, transition-metal-catalyzed cyanation offers a reliable means to install the versatile nitrile group. By understanding the nuances of each catalytic system, including their mechanisms, experimental protocols, and performance metrics, researchers can make informed decisions to efficiently and effectively achieve their synthetic targets.
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Novel Kinase Inhibitors: A Comparative Analysis Featuring Bis(4-iodophenyl)methanone
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, governing a vast array of cellular processes from proliferation and differentiation to apoptosis. The dysregulation of kinase signaling is a hallmark of numerous pathologies, most notably cancer, making the development of small molecule kinase inhibitors a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor selectivity. Off-target activity can lead to unforeseen toxicities and diminish therapeutic efficacy. Consequently, rigorous cross-reactivity profiling is not merely a regulatory checkpoint but a fundamental aspect of rational drug design.
This guide provides a comprehensive framework for conducting cross-reactivity studies, centered around the hypothetical evaluation of bis(4-iodophenyl)methanone . While specific biological data for this compound is limited, its diaryl ketone core is a recognized scaffold in kinase inhibitor design.[1] By situating this compound within this context, we can explore the experimental methodologies and comparative analyses essential for characterizing any novel kinase inhibitor.
We will compare the hypothetical cross-reactivity profile of this compound against a panel of well-characterized kinase inhibitors, each selected to illustrate different aspects of selectivity and chemical structure:
-
Skepinone-L: A potent and selective p38α MAPK inhibitor featuring a rigidized benzophenone-like core, making it a close structural analogue.[2]
-
BIRB 796 (Doramapimod): A highly selective, allosteric inhibitor of p38 MAPK, demonstrating that high selectivity can be achieved through unique binding modes.[3][4][5][6]
-
Dovitinib: A multi-kinase inhibitor targeting several receptor tyrosine kinases, serving as an example of a less selective but clinically effective agent.[7][8][9][10]
-
LY294002: A PI3K inhibitor known for its off-target effects, highlighting the importance of comprehensive profiling.[11][12][13][14][15]
Through a detailed examination of state-of-the-art techniques such as Surface Plasmon Resonance (SPR) and enzyme-linked immunosorbent assays (ELISA), this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret robust cross-reactivity studies.
The Benzophenone Scaffold and Its Relevance to Kinase Inhibition
The benzophenone moiety, characterized by a central carbonyl group linking two phenyl rings, is a versatile scaffold found in numerous biologically active compounds.[1] In the context of kinase inhibition, the diaryl ketone structure can engage in key interactions within the ATP-binding pocket. For instance, the carbonyl oxygen is capable of forming hydrogen bonds with the kinase hinge region, a critical anchoring point for many inhibitors.[1] The two phenyl rings can be functionalized to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity. The development of inhibitors for p38 MAPK, a key player in inflammatory responses, has seen the successful application of diaryl ketone and related diaryl urea structures.[1][3][16]
Given this precedent, it is plausible that this compound could exhibit inhibitory activity against one or more kinases. The iodine atoms at the para positions of the phenyl rings are large, hydrophobic substituents that could influence binding affinity and selectivity by interacting with specific residues in the kinase active site.
Comparative Kinase Inhibitors: A Spectrum of Selectivity
To contextualize our hypothetical study of this compound, we will reference the known properties of our selected comparator compounds.
| Compound | Primary Target(s) | Chemical Class | Key Selectivity Characteristics |
| This compound | Hypothetical: Kinase(s) | Diaryl Ketone | Unknown; subject of this guide's proposed investigation. |
| Skepinone-L | p38α MAPK | Dibenzosuberone | Highly selective, derived from a rigidized benzophenone lead structure.[2] |
| BIRB 796 (Doramapimod) | p38 MAPKs (pan-isoform) | Diaryl Urea | High-affinity, allosteric inhibitor with exceptional selectivity against a broad panel of kinases.[4][5][6] |
| Dovitinib | FLT3, c-KIT, FGFR, VEGFR, PDGFRβ, CSF-1R | Benzimidazole-quinolinone | Multi-kinase inhibitor, potent against several receptor tyrosine kinase families.[7][8][9][10] |
| LY294002 | PI3K | Chromone | Known to inhibit other kinases such as CK2, mTOR, and GSK3β, illustrating "off-target" effects.[11][13] |
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough assessment of inhibitor cross-reactivity. Initial high-throughput screening against a broad panel of kinases can identify potential off-target interactions, which can then be validated and characterized using more detailed biophysical and enzymatic assays.
Workflow for Kinase Inhibitor Cross-Reactivity Assessment
Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.
Tier 1: Broad Kinome Screening
The initial step involves screening the compound against a large, representative panel of human kinases. Commercial services like Eurofins' KINOMEscan™ platform, which utilizes a competition affinity binding assay, are invaluable for this purpose.[17] This approach measures the ability of the test compound to displace a known ligand from the kinase active site, providing a quantitative measure of binding affinity (usually expressed as a dissociation constant, Kd).
-
Rationale: This provides a comprehensive, unbiased view of the compound's interaction space across the kinome, identifying both high-affinity primary targets and lower-affinity off-targets that might be missed in a more focused approach. For this compound, such a screen would reveal its primary kinase targets (if any) and any potential for cross-reactivity.
Tier 2: Biophysical Validation with Surface Plasmon Resonance (SPR)
Hits identified in the primary screen should be validated using an orthogonal, label-free biophysical method like Surface Plasmon Resonance (SPR). SPR provides real-time kinetic data on the association (ka) and dissociation (kd) rates of the inhibitor-kinase interaction, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
-
Causality in Experimental Choice: While large-scale screens are excellent for identifying interactions, they often provide a single endpoint measurement. SPR offers a deeper mechanistic insight. A compound with a fast on-rate and a fast off-rate may have the same KD as a compound with a slow on-rate and a slow off-rate, but the latter will have a longer target residence time, which can translate to more durable pharmacological effects in vivo. This kinetic information is critical for lead optimization.
-
Kinase Immobilization:
-
Covalently immobilize the purified kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a density that allows for reliable detection of small molecule binding without causing mass transport limitations.
-
Expert Insight: Maintaining the kinase in its active conformation during immobilization is critical. This can be facilitated by performing the coupling in the presence of a non-inhibitory concentration of ATP or a known ligand to stabilize the active site.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound and comparator compounds (e.g., Skepinone-L, Dovitinib) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should typically span from 0.1x to 10x the expected KD.
-
-
Binding Analysis:
-
Inject the analyte solutions over the immobilized kinase surface and a reference flow cell (for subtracting bulk refractive index changes).
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters ka, kd, and the affinity constant KD.
-
Tier 3: Functional Confirmation with Competitive Binding ELISA
To confirm that the observed binding in biophysical assays translates to functional inhibition, a competitive binding assay is employed. This format is particularly useful for quantifying the potency of an unlabeled compound by measuring its ability to compete with a labeled probe for binding to the target kinase.
-
Self-Validation System: This assay format provides an internal validation of binding to the active site. If the test compound competes with a known active-site-binding probe, it strongly implies a similar mechanism of action.
Caption: Principle of a competitive binding assay.
-
Plate Coating: Coat a high-binding 96-well plate with a purified target kinase (e.g., p38α MAPK) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the test compounds (this compound, comparators).
-
Add the diluted compounds to the wells, followed immediately by a fixed concentration of a biotinylated or fluorescently labeled probe known to bind the kinase active site. The probe concentration should ideally be at or below its KD for the kinase.
-
Incubate for 1-2 hours to allow the binding to reach equilibrium.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
If using a biotinylated probe, add streptavidin-HRP conjugate and incubate.
-
Wash again, then add a chromogenic substrate (e.g., TMB). Stop the reaction and measure the absorbance.
-
-
Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor that displaces 50% of the labeled probe). The IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Interpreting the Data: A Comparative Perspective
By applying these methodologies, we can generate a comprehensive cross-reactivity profile for this compound and compare it to our reference compounds.
Illustrative Cross-Reactivity Data
The following table presents hypothetical data for this compound alongside known or representative data for the comparator compounds to illustrate how such a comparison would be framed.
| Compound | Primary Target KD (nM) | Selectivity Score (S10 at 1µM) ¹ | Key Off-Targets (KD < 1µM) | Reference |
| This compound | 50 (p38α) | 0.08 | JNK2 (200 nM), CK1 (800 nM) | Hypothetical Data |
| Skepinone-L | 2.3 (p38α) | 0.01 | Very few significant off-targets | [2] |
| BIRB 796 | 0.1 (p38α) | 0.02 | JNK2 (98 nM), c-Raf-1 (1400 nM) | [4][5] |
| Dovitinib | 1 (FLT3), 2 (c-KIT), 8 (FGFR1) | 0.35 | Numerous RTKs (VEGFRs, PDGFRβ, etc.) | [7][8][9] |
| LY294002 | 1400 (PI3Kα) | >0.5 | CK2, mTOR, GSK3β, Pim-1 | [11][13] |
¹Selectivity Score (S10): The number of kinases inhibited by >90% at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
This compound might be a moderately potent p38α inhibitor with some cross-reactivity against other MAP kinases (JNK2) and unrelated kinases (CK1).
-
Its selectivity would be significantly lower than that of highly optimized inhibitors like Skepinone-L and BIRB 796 , which demonstrate that both rigidification of the benzophenone scaffold and exploitation of allosteric sites can dramatically improve selectivity.
-
Compared to Dovitinib , our hypothetical compound is more selective, as Dovitinib is intentionally designed as a multi-kinase inhibitor. This highlights the difference between promiscuity by design and unintended cross-reactivity.
-
The comparison with LY294002 would serve as a cautionary tale, demonstrating how a compound can have significant, potent off-target effects that might confound biological readouts if not properly characterized.
Conclusion: From Data to Decision-Making
The rigorous, multi-tiered approach to cross-reactivity profiling detailed in this guide is indispensable for the modern drug discovery pipeline. By moving from broad screening to detailed biophysical and functional characterization, researchers can build a comprehensive understanding of a compound's selectivity profile.
For a novel agent like this compound, this process would be crucial in determining its viability as a chemical probe or therapeutic lead. The comparative analysis against well-characterized inhibitors provides the necessary context to interpret the significance of its potency and selectivity. This data-driven approach, grounded in a deep understanding of the underlying experimental principles, empowers scientists to make informed decisions, mitigating the risks of off-target effects and ultimately accelerating the development of safer, more effective targeted therapies.
References
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 3. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pik-93.com [pik-93.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bis(4-iodophenyl)methanone
In the dynamic landscape of research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a sustainable and ethical research environment. This guide provides an in-depth, procedural framework for the safe disposal of bis(4-iodophenyl)methanone, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to best practices, we can mitigate risks and ensure the well-being of our laboratory personnel and the environment.
The principles outlined herein are grounded in established safety protocols for halogenated organic compounds. However, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound before handling and disposal to account for any unique hazards.
Understanding the Hazard Profile: Why Segregation is Critical
This compound belongs to the family of halogenated organic compounds. The presence of iodine atoms in its structure necessitates a specific waste management stream. Halogenated organics are often toxic, persistent in the environment, and can produce hazardous byproducts, such as hydrogen iodide, upon improper treatment or incineration.[1][2][3] Therefore, they must never be mixed with non-halogenated organic waste.[2][3][4] Co-mingling can disrupt the waste treatment process and lead to the release of corrosive and toxic gases.
Key Rationale for Segregation:
-
Specialized Incineration: Halogenated waste requires high-temperature incineration with specific scrubbers to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[4]
-
Environmental Persistence: Many halogenated compounds resist natural degradation, leading to long-term environmental contamination if not disposed of correctly.
-
Regulatory Compliance: Environmental protection agencies mandate the strict segregation of halogenated waste to ensure proper treatment and disposal.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of the compound or its solutions. |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are a common choice for incidental contact).[1] | Prevents skin contact. For prolonged contact or immersion, consult a glove manufacturer's chemical resistance guide.[6][7][8] |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | May be required if there is a risk of generating dust or aerosols. Work should be conducted in a fume hood.[1] | Prevents inhalation of the compound, which can be toxic.[1] |
Always inspect gloves for any signs of degradation or perforation before use.[9]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2][4] This container should be made of a chemically resistant material such as borosilicate glass or high-density polyethylene.[10]
-
Causality: This initial step is the most critical to prevent accidental mixing with other waste streams, which could lead to hazardous reactions or improper disposal.[3]
Step 2: Waste Collection
-
Action: Carefully transfer all waste containing this compound, including residues, contaminated disposable labware (e.g., pipette tips, weighing boats), and contaminated materials from spill cleanups, into the designated halogenated waste container.
-
Causality: Consolidating all waste in a single, appropriate container streamlines the disposal process and minimizes the risk of exposure from multiple sources.
Step 3: Container Labeling
-
Action: Ensure the "Halogenated Organic Waste" container is accurately labeled with the full chemical name: "this compound."[4] Also, include the appropriate hazard pictograms as indicated in the SDS.
-
Causality: Proper labeling is a regulatory requirement and communicates the hazards to everyone in the laboratory and to the waste disposal personnel.[3]
Step 4: Secure Storage
-
Action: Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] This storage location should be a designated satellite accumulation area.
-
Causality: Secure storage prevents the release of vapors and minimizes the risk of spills or accidental contact. Storing away from incompatible materials, such as strong oxidizing agents, prevents potentially violent reactions.[11]
Step 5: Arranging for Disposal
-
Action: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10][12]
-
Causality: Hazardous waste must be disposed of in accordance with local, state, and federal regulations.[5] EHS professionals are trained to handle and transport these materials safely.
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10]
-
Assess the Spill: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your EHS department immediately.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.[10]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[10] Do not use combustible materials like paper towels or sawdust.[10]
-
Collect and Dispose: Carefully scoop the absorbent material and place it into the designated "Halogenated Organic Waste" container.[10]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials should also be disposed of as halogenated waste.[10]
-
Report: Report the incident to your laboratory supervisor and EHS department, even if it is a minor spill.[10]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can confidently manage the disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. fishersci.nl [fishersci.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Bis(4-iodophenyl)methanone
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Bis(4-iodophenyl)methanone. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a deep, functional understanding of the necessary precautions. Our commitment is to provide value beyond the product, building trust through scientifically-grounded safety and operational excellence.
Hazard Assessment: The Rationale for Protection
This compound is an aromatic ketone containing two covalently bonded iodine atoms. Its hazard profile is determined by both the benzophenone core structure and the heavy halogen substituents. While specific toxicological data for this compound is limited, a robust safety plan can be developed by analyzing analogous structures and the known reactivity of its functional groups.
-
Aromatic Ketone Core: Compounds in this class, such as 4'-iodoacetophenone and bis(4-hydroxyphenyl)methane, are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Iodinated Aromatic Structure: Iodinated compounds can exhibit significant toxicity.[3] Studies on iodinated disinfection byproducts (I-DBPs), a related class of compounds, have shown them to be significantly more developmentally toxic than their brominated or chlorinated counterparts.[4][5] Furthermore, some iodine compounds can be absorbed systemically through the skin.[6]
-
Environmental Hazard: The compound is classified as toxic to aquatic life with long-lasting effects (H411), mandating stringent disposal protocols to prevent environmental release.[7]
Given these factors, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is imperative for ensuring operator safety and environmental stewardship.
Core PPE Requirements: A Head-to-Toe Protocol
Engineering controls, such as chemical fume hoods, are the primary line of defense. All handling of this compound powder should occur within a certified fume hood to minimize inhalation exposure. The following PPE is mandatory as the final barrier of protection.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[1][2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all operations, including handling sealed containers.
-
Elevated Risk: When handling quantities greater than a few grams or when a splash hazard exists (e.g., during dissolution or reaction quenching), chemical splash goggles are required.
-
High-Risk Operations: A face shield worn over chemical splash goggles is necessary for procedures with a risk of explosion or significant splashing.[8]
Hand Protection: A Critical Choice
The aromatic ketone structure makes glove selection a critical decision point. Permeation of solvents through improper glove materials is a common route of unseen exposure.
-
Splash Protection: For tasks with incidental contact, such as weighing or transfers within a fume hood, double-gloving with nitrile gloves is an acceptable practice. Nitrile provides good dexterity but offers poor resistance to prolonged exposure to many aromatic compounds and ketones.[9][10] Gloves must be inspected before use and changed immediately upon any sign of contamination.[8][11]
-
Extended Contact/Spill Cleanup: For procedures involving extended handling, immersion, or spill cleanup, more robust materials are required. Butyl rubber or Fluoroelastomer (Viton™) gloves are recommended for their superior resistance to aromatic compounds and ketones.[9][12]
Table 1: Glove Selection Guide for Aromatic Ketones
| Material | Recommended Use | Advantages | Disadvantages |
| Nitrile | Incidental Contact / Splash | Good dexterity, low cost | Poor resistance to ketones and aromatic/chlorinated solvents.[9][10] |
| Neoprene | Moderate Contact | Medium chemical resistance, good physical properties | Poor for halogenated and aromatic hydrocarbons.[12] |
| Butyl Rubber | Extended Contact / Spills | Excellent for ketones, esters, and ethers | Poor against hydrocarbons and chlorinated solvents.[12] |
| Fluoroelastomer (Viton™) | Extended Contact / Spills | Excellent for aromatic and chlorinated solvents | Expensive, poor against some ketones and esters.[9][12] |
Body Protection
To prevent skin contact, which can lead to irritation and potential systemic absorption, appropriate body protection is essential.[1][6]
-
Lab Coat: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory.
-
Apparel: Long pants and fully enclosed shoes (no perforations) must be worn at all times in the laboratory.[8] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in the event of a fire.
Respiratory Protection
Engineering controls are the preferred method for mitigating inhalation risks.
-
Standard Operations: When handled exclusively within a chemical fume hood, respiratory protection is typically not required.[11]
-
Required Use: If engineering controls are insufficient or unavailable (e.g., cleaning a large spill), or if dust is generated outside of a containment device, a NIOSH-approved respirator with P100 (oil-proof particulate) cartridges is required.[8] All respirator use must be in accordance with a formal institutional respiratory protection program, including fit testing and medical clearance.
Operational Plan: PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first and to avoid touching clean areas with contaminated gloves.
Caption: PPE Donning and Doffing Sequence to Minimize Contamination.
Step-by-Step Protocol:
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Inner Gloves: Select the appropriate material for your task.
-
Eye/Face Protection: Ensure a proper fit.
-
Outer Gloves: Place cuffs over the sleeves of the lab coat.
Doffing (Taking Off):
-
Outer Gloves: Remove by peeling one glove off with the other, turning it inside out. Dispose of immediately in a designated hazardous waste container.
-
Lab Coat: Remove by rolling it down from the shoulders, turning it inside out to contain any surface contamination.
-
Eye/Face Protection: Handle only by the arms or strap.
-
Inner Gloves: Remove carefully, avoiding contact with bare skin.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal and Decontamination Plan
Improper disposal can lead to environmental contamination and pose a risk to others.[13]
-
PPE Disposal: All disposable PPE used while handling this compound (gloves, wipes, etc.) must be treated as hazardous chemical waste.[13] Collect these items in a dedicated, sealed, and clearly labeled waste container within the laboratory.
-
Gross Contamination: In the event of a spill, use an inert absorbent material. Collect the absorbed material and contaminated implements into a sealed container for disposal as hazardous waste.[13][14]
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste, as they retain chemical residue.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste. Do not mix with other waste streams.[14]
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the environment. Your diligence is the cornerstone of responsible research.
References
- 1. fishersci.com [fishersci.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification, toxicity and control of iodinated disinfection byproducts in cooking with simulated chlor(am)inated tap water and iodized table salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | C13H8I2O | CID 257901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 11. fishersci.nl [fishersci.nl]
- 12. sjsu.edu [sjsu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bis(4-fluorophenyl)-methanone - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
